2-Amino-N,3-dimethylbenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N,3-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-4-3-5-7(8(6)10)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOWFVWOCBTBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588163 | |
| Record name | 2-Amino-N,3-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870997-57-2 | |
| Record name | 2-Amino-N,3-dimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870997-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N,3-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-N,3-dimethylbenzamide: Properties, Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of 2-Amino-N,3-dimethylbenzamide (CAS No. 870997-57-2), a key organic intermediate within the substituted anthranilamide class. This document details its core chemical and physical properties, elucidates its molecular and crystal structure, outlines established synthetic protocols, and discusses its significance as a precursor in the development of pharmaceuticals and agrochemicals. Spectroscopic characterization, safety protocols, and the broader biological context of anthranilamide derivatives are also examined. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a detailed understanding of this versatile chemical building block.
Part 1: Core Chemical Identity and Structural Elucidation
This compound is a substituted aromatic amide that serves as a valuable scaffold in synthetic chemistry. Its structure, featuring an amino group and an N-methylamide substituent ortho to a methyl group on a benzene ring, imparts specific reactivity and conformational properties that are crucial for its role as an intermediate.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented below. These data are critical for its handling, purification, and use in synthetic reactions.
| Property | Value | Reference(s) |
| CAS Number | 870997-57-2 | [1][2][3] |
| Molecular Formula | C₉H₁₂N₂O | [1][2][4] |
| Molecular Weight | 164.21 g/mol | [4] |
| Appearance | Pale yellow to white solid | [3] |
| Melting Point | 115-117 °C | [3] |
| Boiling Point | 309.75 °C (at 760 mmHg) | [1][3] |
| Density | 1.107 g/cm³ | [3] |
| IUPAC Name | This compound | [2] |
Molecular and Crystal Structure
The precise three-dimensional arrangement of atoms in this compound has been determined through X-ray crystallography.[4] The analysis reveals a non-planar conformation where the amide group is twisted relative to the benzene ring.
The mean plane of the amide group (C-C(=O)N-C) forms a dihedral angle of 33.93° with the plane of the benzene ring.[4] This twisted geometry is a consequence of steric hindrance between the substituents and the optimization of intramolecular hydrogen bonding. The molecular conformation is stabilized by an intramolecular N-H···O hydrogen bond between the amine hydrogen and the amide oxygen.[4] In the solid state, molecules are further linked by intermolecular N-H···N and N-H···O hydrogen bonds, forming distinct double-stranded chains.[4] This intricate network of hydrogen bonds dictates the crystal packing and influences physical properties such as melting point and solubility.
Part 2: Spectroscopic Characterization Profile
Predicted Spectroscopic Data
The following table summarizes the predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
| Spectroscopy | Feature | Predicted Value / Observation | Rationale |
| ¹H NMR | Aromatic-H | δ 6.6-7.2 ppm (m, 3H) | Protons on the substituted benzene ring. |
| Amine-NH₂ | δ ~4.5-5.5 ppm (br s, 2H) | Broad singlet due to exchangeable protons of the primary amine. | |
| Amide-NH | δ ~7.8-8.2 ppm (br s, 1H) | Broad signal for the secondary amide proton, may show coupling to N-CH₃. | |
| N-CH₃ | δ ~2.8-3.0 ppm (d, 3H) | Doublet due to coupling with the amide N-H. | |
| Ar-CH₃ | δ ~2.1-2.3 ppm (s, 3H) | Singlet for the methyl group attached to the aromatic ring. | |
| ¹³C NMR | C=O (Amide) | δ ~168-172 ppm | Carbonyl carbon of the amide. |
| Aromatic-C | δ ~115-150 ppm | Six distinct signals for the carbons of the substituted benzene ring. | |
| N-CH₃ | δ ~26-28 ppm | Methyl carbon attached to the amide nitrogen. | |
| Ar-CH₃ | δ ~17-20 ppm | Methyl carbon attached to the aromatic ring. | |
| IR | N-H Stretch | 3300-3500 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the primary amine (NH₂). |
| N-H Stretch | ~3300 cm⁻¹ (one band) | Stretching of the secondary amide (N-H). | |
| C=O Stretch | 1630-1660 cm⁻¹ | Strong absorption from the amide carbonyl group. | |
| Aromatic C=C | ~1600, ~1450 cm⁻¹ | Ring stretching vibrations. | |
| MS (EI) | [M]⁺ | m/z 164 | Molecular ion peak corresponding to the molecular weight. |
| Fragments | m/z 147, 133, 106 | Potential fragments from loss of -NH₃, -C(=O)NHCH₃, etc. |
Standardized Protocol for Spectroscopic Analysis
The following protocols are standard methodologies for acquiring high-quality spectroscopic data for organic compounds like this compound.
Protocol 2.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for its ability to slow the exchange of labile N-H protons, allowing for better resolution.[5]
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field spectrometer.
-
Acquire a standard one-pulse spectrum over a spectral width of 0-12 ppm.
-
The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire the spectrum over a width of 0-220 ppm.
-
A higher number of scans will be required due to the low natural abundance of ¹³C.
-
Protocol 2.2.2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly onto the ATR crystal and apply pressure.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Protocol 2.2.3: Mass Spectrometry (MS)
-
Sample Introduction: For a volatile and thermally stable compound, use a direct insertion probe with Electron Ionization (EI). For less stable compounds, Electrospray Ionization (ESI) is preferable.
-
Data Acquisition (EI):
-
Use a standard electron energy of 70 eV.
-
Acquire data over a mass range of m/z 40-400 to ensure capture of the molecular ion and key fragments.
-
Part 3: Synthesis and Reactivity
This compound is a synthetic intermediate, and its preparation is a key step in more complex syntheses.
Synthesis Pathway
A common and efficient method for preparing this compound involves the reaction of a substituted isatoic anhydride with methylamine.[4] Isatoic anhydrides are stable, crystalline solids that serve as effective precursors to anthranilamides. The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by ring-opening and decarboxylation to yield the final product.
Experimental Protocol: Synthesis from Isatoic Anhydride [4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 3-methylisatoic anhydride in a suitable solvent (e.g., water or a polar organic solvent).
-
Amine Addition: Slowly add an aqueous solution of methylamine to the suspension at room temperature. The reaction is typically exothermic.
-
Reaction Progression: Stir the mixture vigorously. The evolution of carbon dioxide gas will be observed as the reaction proceeds. Continue stirring until the gas evolution ceases and the starting material is fully consumed (monitor by TLC).
-
Workup and Isolation: Upon completion, the product may precipitate from the solution. If not, the product can be extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield colorless or pale yellow crystals.[4]
Chemical Reactivity
The reactivity of this compound is governed by its three primary functional groups:
-
Aromatic Amine (-NH₂): This group is nucleophilic and can undergo typical reactions such as diazotization, acylation, and alkylation. It also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (positions 4 and 6).
-
Aromatic Ring: The ring can be functionalized via electrophilic aromatic substitution. For example, chlorination with reagents like sulfuryl chloride can introduce a chlorine atom, a key step in the synthesis of certain insecticides.[7]
-
Amide (-C(=O)NH-): The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton is weakly acidic.
Part 4: Applications and Biological Significance
The primary value of this compound lies in its role as a versatile chemical building block.
Intermediate in Agrochemicals
The anthranilamide scaffold is central to a modern class of insecticides known as ryanodine receptor modulators.[8] While this compound itself is not the active ingredient, its chlorinated analog, 2-amino-5-chloro-N,3-dimethylbenzamide , is a crucial intermediate in the industrial synthesis of Chlorantraniliprole .[9][10] Chlorantraniliprole is a potent, selective insecticide that controls a wide range of chewing pests. The synthesis of this analog underscores the industrial relevance of the parent compound's chemistry.
Precursor in Pharmaceutical Research
Substituted anthranilamides are recognized as privileged structures in medicinal chemistry due to their ability to form key hydrogen bonds and participate in various biological interactions. They have been investigated for a wide range of biological activities, including antibacterial, antifungal, and antiviral effects.[4] The structural motifs present in this compound make it an attractive starting point for the synthesis of new chemical entities in drug discovery programs.
Part 5: Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and all handling should be performed in accordance with its Safety Data Sheet (SDS).
GHS Hazard Classification
| Hazard Code | Statement | Class | Pictogram |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | GHS07 |
| H315 | Causes skin irritation | Skin Irritation (Category 2) | GHS07 |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) | GHS07 |
| H335 | May cause respiratory irritation | STOT SE (Category 3) | GHS07 |
Source: PubChem[2]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Conclusion
This compound is a well-characterized organic compound whose importance extends beyond its fundamental chemical properties. Its specific structural arrangement, featuring a reactive amino group and a conformationally influential amide side chain, makes it a valuable intermediate. Its primary significance lies in its utility as a precursor in the multi-step synthesis of high-value commercial products, particularly next-generation insecticides. A thorough understanding of its structure, reactivity, and safety profile, as detailed in this guide, is crucial for its effective and safe application in research and development.
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- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 25157282, 2-Amino-5-cyano-N,3-dimethylbenzamide.
- Indian Patent Office. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.
- Patent Guru. (n.d.). METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE.
- Capot Chemical. (2019). MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide.
- Chemsrc. (n.d.). This compound.
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- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
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Navigating the Chemical Landscape of Substituted Benzamides: A Technical Guide to 2-Amino-N,3-dimethylbenzamide and Its Cyano-Substituted Analogue
Foreword
In the intricate world of chemical synthesis and drug discovery, precision in nomenclature is paramount. A minor alteration in a chemical name can lead to a vastly different molecule with distinct properties and applications. This guide addresses a common point of confusion surrounding "2-Amino-N,3-dimethylbenzamide," a name that can refer to two separate, albeit structurally related, chemical entities. This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a clear delineation between these two compounds. We will delve into their respective synonyms, chemical properties, synthesis pathways, and primary applications, with a focus on the practical insights and experimental rationale that underpin their use in the laboratory and industry.
Disambiguation of "this compound"
The primary objective of this guide is to clarify the identities of two distinct compounds that are often confused due to their similar names. It is critical for researchers to distinguish between them to ensure the procurement of the correct reagents and the validity of experimental outcomes.
-
Compound A: this compound
-
CAS Number: 870997-57-2
-
Molecular Formula: C₉H₁₂N₂O
-
Key Feature: A simple substituted benzamide.
-
-
Compound B: 2-Amino-5-cyano-N,3-dimethylbenzamide
-
CAS Number: 890707-29-6
-
Molecular Formula: C₁₀H₁₁N₃O
-
Key Feature: Contains an additional cyano (-C≡N) group on the benzene ring.
-
This guide will treat each compound separately, providing a comprehensive overview of its chemical identity, properties, and technical applications.
Technical Profile: this compound
Chemical Identity and Synonyms
This compound is a foundational building block in synthetic organic chemistry. Its proper identification is crucial for sourcing and application.
-
IUPAC Name: this compound
-
Synonyms:
Physicochemical Properties
A summary of the key physical and chemical properties is presented in the table below. These properties are essential for designing experimental conditions, such as solvent selection and reaction temperature.
| Property | Value | Source(s) |
| Molecular Weight | 164.20 g/mol | [1][3] |
| Appearance | Pale yellow to white solid | [3] |
| Melting Point | 115-117 °C | [3] |
| Boiling Point | 309.75 °C at 760 mmHg | [1][2][3] |
| Density | 1.107 g/cm³ | [2][3] |
| Flash Point | 141.1 °C | [6] |
| InChI Key | FBOWFVWOCBTBPH-UHFFFAOYSA-N | [2] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is often achieved through the aminolysis of a benzoxazinedione precursor. This method is efficient and yields a high-purity product.
Reaction: 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione reacts with aqueous methylamine in the presence of an acid catalyst to yield this compound.
Experimental Rationale: The benzoxazinedione is a stable and readily available starting material. The use of aqueous methylamine provides both the nucleophile and a basic medium. Acetic acid is added as a catalyst to facilitate the ring-opening of the benzoxazinedione, making the carbonyl group more susceptible to nucleophilic attack by the methylamine. The reaction temperature is kept moderate (35-37 °C) to ensure a controlled reaction rate and minimize the formation of byproducts.
Step-by-Step Protocol:
-
A mixture of 8-methyl-2H-3,l-benzoxazine-2,4(lH)-dione (18 g, 0.1 mol) and acetic acid (1.2 g, 0.02 mol) in ethyl acetate (200 mL) is warmed to 35 °C.[7]
-
Aqueous methylamine (40%, 9.0 g, 0.12 mol) is added dropwise over 50 minutes, maintaining the temperature between 35-37 °C.[7]
-
An additional portion of aqueous methylamine (40%, 0.9 g, 12 mmol) is added, and the mixture is stirred for an additional 2.5 hours at 36 °C to ensure complete reaction.[7]
-
Water (20 mL) is added to quench the reaction and dissolve any water-soluble impurities.
-
The layers are separated, and the organic layer is washed with water, dried over MgSO₄, and evaporated to afford the title compound.[7]
-
This protocol has been reported to yield the product in approximately 92% purity.[7]
Synthesis Workflow Diagram:
Caption: Synthesis workflow for this compound.
Applications and Market Significance
This compound is a valuable intermediate in the synthesis of more complex molecules. Its primary applications are in the pharmaceutical and agrochemical industries.
-
Pharmaceutical Intermediate: It serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of antibacterial agents.[5] The market for this compound is driven by the increasing need for new and effective treatments for a variety of diseases.[5]
-
Agrochemical Synthesis: This compound is also utilized in the production of pesticides.[8]
-
Research and Development: It is widely used in academic and industrial research for the development of novel compounds.[8]
The global market for this compound was valued at USD 0.15 billion in 2024 and is projected to grow, indicating its importance in the chemical industry.[5]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[4]
Technical Profile: 2-Amino-5-cyano-N,3-dimethylbenzamide
Chemical Identity and Synonyms
The presence of the cyano group significantly alters the reactivity and applications of this molecule compared to its non-cyano counterpart.
-
Synonyms:
Physicochemical Properties
The physicochemical properties of this cyano-substituted benzamide are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 189.21 g/mol | [9] |
| Appearance | Solid | |
| Boiling Point | 359.2 °C (Predicted) | [9] |
| Density | 1.20 g/cm³ (Predicted) | [9] |
| InChI Key | UOCPQZOXOQZEGV-UHFFFAOYSA-N | [1][11] |
Synthesis Protocols: Pathways to a Key Intermediate
2-Amino-5-cyano-N,3-dimethylbenzamide is a crucial intermediate in the synthesis of the insecticide Cyantraniliprole.[6][9][12] Several methods have been developed for its synthesis, with a focus on yield and purity.
Method 1: Direct Cyanation of a Bromo-Precursor
This is a common and effective method for introducing the cyano group.
Reaction: 2-amino-5-bromo-N,3-dimethylbenzamide reacts with a cyanide source, such as sodium cyanide or copper(I) cyanide, to yield the desired product.
Experimental Rationale: This is a nucleophilic aromatic substitution reaction. The bromo-substituent is a good leaving group, and the cyanide ion is a potent nucleophile. The use of a palladium catalyst can facilitate this reaction, particularly with less reactive aryl bromides. The choice of solvent (e.g., THF or N,N-dimethylacetamide) is critical to ensure the solubility of the reactants and to facilitate the reaction.
Step-by-Step Protocol (Conceptual):
-
Dissolve 2-amino-5-bromo-N,3-dimethylbenzamide in a suitable solvent (e.g., THF or N,N-dimethylacetamide) under a nitrogen atmosphere.
-
Add a cyanide source, such as sodium cyanide, and a palladium catalyst.
-
Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and perform an appropriate workup, which may include filtration, extraction, and purification by crystallization or chromatography.
-
This method has been reported to yield high-purity products (up to 99%).[1]
Method 2: Ester-Methylamine Coupling
This method involves the formation of the amide bond as the final step.
Reaction: A 2-amino-5-cyano-3-methylbenzoic acid ester is reacted with methylamine to form the final benzamide product.[1]
Experimental Rationale: This is a classic amidation reaction. The ester is a good electrophile, and methylamine is the nucleophile. The reaction is often catalyzed by a base, which deprotonates the methylamine, increasing its nucleophilicity.
Synthesis Workflow Diagram (Direct Cyanation):
Caption: Direct cyanation workflow for the synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide.
Applications and Industrial Relevance
The primary and most significant application of 2-Amino-5-cyano-N,3-dimethylbenzamide is its role as a key intermediate in the agrochemical industry.
-
Intermediate for Cyantraniliprole: This compound is a direct precursor to Cyantraniliprole, a broad-spectrum insecticide.[1][6][9][12] Cyantraniliprole belongs to the anthranilic diamide class of insecticides and is effective against a wide range of chewing and sucking insect pests.
-
Pharmaceutical Research: The presence of the cyano and amino groups makes it a compound of interest for medicinal chemistry, with potential applications in drug design.[11]
-
Chemical Synthesis: It serves as a versatile intermediate for the synthesis of other complex organic molecules.[1]
The use of this compound is predominantly for industrial applications as an intermediate.[9][10]
Safety and Handling
The safety profile of 2-Amino-5-cyano-N,3-dimethylbenzamide reflects its chemical nature.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Keep in a dark place, in a dry and inert atmosphere, at room temperature.[9]
Conclusion
This technical guide has provided a comprehensive and clear distinction between this compound (CAS 870997-57-2) and 2-Amino-5-cyano-N,3-dimethylbenzamide (CAS 890707-29-6). For researchers and professionals in the chemical and pharmaceutical sciences, understanding the unique identifiers, properties, synthesis, and applications of each compound is not merely an academic exercise but a practical necessity for successful research and development. By presenting detailed protocols, experimental rationales, and clear visual workflows, this guide aims to equip scientists with the knowledge required to confidently and accurately work with these important chemical building blocks.
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- This compound | CAS#:870997-57-2. (n.d.). Chemsrc.
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- This compound | C9H12N2O. (n.d.). PubChem.
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An In-depth Technical Guide to the Biological Activity of 2-Amino-N,3-dimethylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-amino-N,3-dimethylbenzamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the known biological activities of these derivatives, with a particular focus on their potential as Poly (ADP-ribose) polymerase (PARP) inhibitors and their applications in oncology. We will delve into the mechanistic underpinnings of their action, explore structure-activity relationships, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended to be a valuable resource for researchers and drug development professionals working in the field of small molecule therapeutics.
Introduction: The Emergence of the 2-Aminobenzamide Scaffold
The 2-aminobenzamide core is a recurring motif in a multitude of biologically active molecules. Its inherent structural features, including a primary aromatic amine and a secondary amide, provide key hydrogen bonding donors and acceptors that facilitate interactions with various biological targets. The strategic placement of a methyl group at the 3-position and on the amide nitrogen in this compound introduces steric and electronic modifications that can significantly influence binding affinity, selectivity, and pharmacokinetic properties.
Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and insecticidal effects.[1][2][3] However, it is their role as enzyme inhibitors, particularly in the context of cancer therapy, that has garnered the most significant scientific interest.
Mechanism of Action: Targeting the DNA Damage Response Pathway
A primary and well-documented mechanism of action for many this compound derivatives is the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes.[4][5] PARPs are a family of enzymes crucial for the repair of single-strand DNA breaks.[6] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality.[6]
The benzamide fragment is a well-established pharmacophore that mimics the nicotinamide moiety of the NAD+ cofactor, which is the substrate for PARP enzymes. By competitively binding to the nicotinamide-binding site of the PARP catalytic domain, these inhibitors prevent the synthesis of poly(ADP-ribose) chains, thereby disrupting the DNA repair process.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: PARP inhibition in BRCA-deficient cancer cells.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents on the aromatic ring and the amide nitrogen. While a comprehensive SAR study for this specific scaffold is an ongoing area of research, general principles can be inferred from related benzamide-based PARP inhibitors.
| Position | Substituent | Effect on Activity | Rationale |
| 5-position | Halogens (e.g., Cl, F) | Often increases potency | Can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. |
| 5-position | Cyano group | Can increase potency | Acts as a hydrogen bond acceptor and can participate in key interactions within the active site. |
| N-methyl group | Replacement with larger alkyl or aryl groups | Variable | Can be used to explore additional binding pockets and modulate solubility and metabolic stability. |
| Aromatic Ring | Fused ring systems (e.g., quinazolinone) | Can increase potency and selectivity | Rigidification of the scaffold can lock the molecule in a bioactive conformation.[4] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives starts from 2-nitro-3-methylbenzoic acid.[7]
Step 1: Reduction of the Nitro Group
-
Reactants: 2-nitro-3-methylbenzoic acid, a reducing agent (e.g., Fe/HCl, H₂/Pd-C).
-
Solvent: Ethanol or methanol.
-
Procedure: The 2-nitro-3-methylbenzoic acid is dissolved in the solvent, and the reducing agent is added. The reaction is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC). The mixture is then filtered, and the solvent is removed under reduced pressure to yield 2-amino-3-methylbenzoic acid.
Step 2: Chlorination (for 5-chloro derivatives)
-
Reactants: 2-amino-3-methylbenzoic acid, a chlorinating agent (e.g., N-chlorosuccinimide).
-
Solvent: Acetonitrile or DMF.
-
Procedure: The 2-amino-3-methylbenzoic acid is dissolved in the solvent, and the chlorinating agent is added portion-wise. The reaction is stirred at room temperature until completion. The product, 2-amino-5-chloro-3-methylbenzoic acid, is isolated by precipitation or extraction.
Step 3: Amide Formation
-
Reactants: The substituted 2-aminobenzoic acid, methylamine, a coupling agent (e.g., HATU, HOBt/EDC).
-
Solvent: DMF or DCM.
-
Procedure: The carboxylic acid is activated with the coupling agent, and then methylamine is added. The reaction is stirred at room temperature until completion. The final product is purified by column chromatography.
PARP1 Inhibition Assay (Homogeneous Fluorescence Polarization Assay)
This assay measures the inhibition of PARP1-catalyzed incorporation of biotinylated ADP-ribose onto a histone H1 substrate.
-
Materials: Recombinant human PARP1, activated DNA, NAD+, biotinylated NAD+, Histone H1, streptavidin-fluorescein, 384-well black plates.
-
Procedure:
-
Add test compounds (this compound derivatives) at various concentrations to the wells.
-
Add a mixture of PARP1, activated DNA, and Histone H1.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add streptavidin-fluorescein.
-
Incubate for 30 minutes in the dark.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis: Calculate the IC₅₀ values from the dose-response curves.
Caption: Workflow for a PARP1 inhibition assay.
Other Reported Biological Activities
While PARP inhibition is a major focus, derivatives of the 2-aminobenzamide scaffold have shown promise in other therapeutic areas:
-
Antimicrobial Activity: Certain 2-aminobenzamide derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[3] The mechanism of action in this context is likely different from PARP inhibition and may involve disruption of microbial cell wall synthesis or other essential cellular processes.
-
EGFR Inhibition: Hybrid molecules incorporating the 2-amino-N-methoxybenzamide scaffold have been designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer.[8]
-
Insecticidal Activity: The parent anthranilamide structure is the basis for a class of insecticides that act as ryanodine receptor modulators.[2]
Future Directions and Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutics. The established role of the benzamide core in PARP inhibition provides a strong foundation for the design of new anticancer agents. Future research should focus on:
-
Expanding the SAR: Systematic exploration of substituents at various positions to optimize potency, selectivity, and pharmacokinetic profiles.
-
Investigating Other Biological Targets: Exploring the potential of these derivatives to inhibit other enzymes or modulate different signaling pathways.
-
Developing Drug Delivery Strategies: Formulating promising lead compounds to enhance their bioavailability and tumor-targeting capabilities.
References
- AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE.
- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
- METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE.
- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- This compound.
- (PDF) 2-Amino-N,3-dimethyl-benzamide.
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]
- This compound. PubChem. [Link]
- Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosyl
- Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides.
- Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors.
- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
- Nimesulide Containing Dimethoxy Benzamide: From Fever Reduction to Cancer Treatment.
- Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-N,3-dimethylbenzamide
Foreword: The following guide addresses the topic of the mechanism of action for 2-Amino-N,3-dimethylbenzamide. It is critical to establish at the outset that, based on a comprehensive review of current scientific literature, the specific molecular mechanism of this compound is not yet fully elucidated. This document, therefore, serves a dual purpose: first, to consolidate the existing knowledge on this compound and its broader chemical family, and second, to present a rigorous, field-proven framework for the systematic investigation and determination of its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals who are poised to undertake such an investigation.
Introduction to this compound: Knowns and Unknowns
This compound is an organic compound belonging to the anthranilamide class of molecules.[1] Its chemical structure, characterized by an amino group and a dimethylbenzamide moiety on a benzene ring, is well-defined.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | [2][3] |
| Molecular Weight | 164.20 g/mol | [2][3] |
| CAS Number | 870997-57-2 | [2][3] |
| Appearance | Pale yellow to white solid | [4] |
| Melting Point | 115-117 °C | [4] |
| Boiling Point | 309.75 °C at 760 mmHg | [3][4] |
While its physical properties are cataloged, its biological role remains largely unexplored. It is recognized as an important intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][5][6] The broader family of anthranilamide derivatives has been associated with a range of biological activities, including antibacterial, antifungal, antiviral, and insecticidal effects.[1] This suggests that this compound may possess latent therapeutic potential, warranting a deeper mechanistic investigation.
A Proposed Research Framework for Mechanistic Elucidation
The core of this guide is a strategic workflow designed to systematically uncover the mechanism of action of a novel compound like this compound. This framework is built on the principles of hypothesis generation, rigorous testing, and self-validating experimental design.
Phase 1: Broad Phenotypic Screening
The initial step is to identify a consistent and reproducible biological effect. A broad, unbiased screening approach is recommended to cast a wide net and identify potential therapeutic areas.
Experimental Protocol 1: NCI-60 Human Tumor Cell Line Screen (Adapted)
-
Objective: To assess the cytotoxic or cytostatic activity of this compound against a diverse panel of human cancer cell lines.
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 10 nM to 100 µM.
-
Cell Culture: Seed cells from a diverse panel (e.g., representing leukemia, lung, colon, breast, ovarian, and prostate cancers) in 96-well plates at their optimal densities and allow them to adhere overnight.
-
Treatment: Replace the medium with the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves and determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
-
-
Causality and Self-Validation: A consistent GI₅₀ across multiple cell lines, particularly those from a specific tissue of origin, provides a strong, validated starting point for a more focused investigation. The use of a well-characterized control like Doxorubicin validates the assay's performance.
Phase 2: Target Deconvolution and Validation
Assuming a positive result in the phenotypic screen (e.g., potent activity against ovarian cancer cell lines), the next critical phase is to identify the molecular target(s) responsible for this effect.
Hypothesis-Driven Approach: The benzamide scaffold is a known pharmacophore in various enzyme inhibitors. Notably, several FDA-approved Poly (ADP-ribose) polymerase (PARP) inhibitors, used for treating BRCA-mutated cancers, feature a benzamide core.[7][8] Therefore, a logical first hypothesis is that this compound may function as a PARP inhibitor.
Experimental Protocol 2: In Vitro PARP1 Inhibition Assay
-
Objective: To directly measure the inhibitory effect of the compound on PARP1 enzymatic activity.
-
Methodology:
-
Assay Principle: Utilize a commercially available chemiluminescent PARP1 assay kit. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP1 activity.
-
Reaction Setup: In a 96-well plate, combine recombinant human PARP1 enzyme, activated DNA, histone proteins, and varying concentrations of this compound (or a known PARP inhibitor like Olaparib as a positive control).
-
Initiation: Start the reaction by adding a NAD+/Biotinylated NAD+ mixture. Incubate at room temperature for 60 minutes.
-
Detection:
-
Add Streptavidin-HRP to the wells to bind to the biotinylated histones.
-
Add a chemiluminescent substrate and immediately measure the light output using a luminometer.
-
-
Data Analysis: The signal is inversely proportional to PARP1 inhibition. Calculate the IC₅₀ value for this compound.
-
-
Trustworthiness: A low IC₅₀ value (<1 µM) in this biochemical assay provides direct evidence of target engagement. Comparing the result to a known standard (Olaparib) ensures the assay is performing within expected parameters.
Workflow for Target Identification and Validation
Caption: Hypothetical signaling pathway of PARP inhibition.
Conclusion
While the definitive mechanism of action for this compound remains to be discovered, its chemical lineage suggests fertile ground for investigation. The framework presented here offers a logical, multi-phased approach to move from broad phenotypic observation to specific molecular target validation and pathway analysis. By employing these self-validating protocols, research and drug development professionals can systematically de-orphan this compound, potentially unlocking a new therapeutic agent. The key lies not in knowing the answer beforehand, but in executing a rigorous and unbiased scientific process to find it.
References
A comprehensive list of references will be compiled upon the completion of the full research investigation. The foundational literature and data sources underpinning this proposed framework are provided below.
- 2-Amino-5-cyano-N,3-dimethylbenzamide | C10H11N3O | CID 25157282 - PubChem.
- Novel Small Molecule Inhibitor for Treatment of PARP inhibitor-Resistant Ovarian Cancer | Yale Ventures. Yale University. [Link]
- This compound | C9H12N2O | CID 16770689 - PubChem.
- This compound - PMC - NIH.
- Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - NIH.
- Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides.
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. MDPI. [Link]
- 2-Amino-N,3-dimethyl-benzamide - PubMed.
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents.
- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents.
- 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Tre
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- Update on Combination Strategies of PARP Inhibitors - PMC - NIH.
- Dual Inhibition of PARP and ATR Feasible, Early Trials Suggest - Oncology News Central. Oncology News Central. [Link]
- PARP Inhibitors for BRCA-Mut
- A combination of PARP and CHK1 inhibitors efficiently antagonizes MYCN-driven tumors.
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- 3. This compound | 870997-57-2 | VJB99757 [biosynth.com]
- 4. echemi.com [echemi.com]
- 5. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 6. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 7. Novel Small Molecule Inhibitor for Treatment of PARP inhibitor-Resistant Ovarian Cancer | Yale Ventures [ventures.yale.edu]
- 8. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Potential of the 2-Amino-N,3-dimethylbenzamide Scaffold: A Technical Guide for Medicinal Chemistry
Abstract
The benzamide and its ortho-amino substituted variant, anthranilamide, represent privileged scaffolds in medicinal chemistry, forming the core of numerous clinically successful therapeutics. This technical guide addresses the untapped potential of a specific, simple derivative: 2-Amino-N,3-dimethylbenzamide. While direct research into its medicinal applications is nascent, its structural features suggest significant promise. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond the known role of related compounds in agrochemical synthesis to build a robust, evidence-based case for the exploration of this compound as a foundational core for novel drug discovery programs. We will dissect the vast therapeutic landscape of the parent benzamide scaffold, detail key structure-activity relationships, and provide actionable synthetic and screening protocols to catalyze future research and development.
Introduction: A Scaffold of Untapped Opportunity
The quest for novel chemical entities with therapeutic potential often leads researchers to scaffolds that combine synthetic accessibility with proven biological relevance. The benzamide moiety is a cornerstone of modern drug discovery, valued for its ability to form key hydrogen bonds and act as a stable, rigid linker.[1][2] The addition of an ortho-amino group to form the anthranilamide scaffold further enhances its utility, introducing an additional vector for interaction with biological targets and influencing physicochemical properties.[3]
Currently, the scientific literature on this compound is sparse, primarily identifying it and its halogenated derivatives as key intermediates in the synthesis of potent insecticides. However, to view this compound solely through an agrochemical lens is to overlook its potential as a valuable starting point for medicinal chemistry campaigns. The strategic placement of the amino, methyl, and N-methyl amide groups provides a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic features, ripe for exploration.
This guide will therefore pivot from the known to the potential. We will first establish the broad and potent bioactivity of the general benzamide and anthranilamide classes and then leverage these insights to construct a hypothesis-driven roadmap for the systematic investigation of this compound as a core for next-generation therapeutics.
The Benzamide and Anthranilamide Scaffolds: A Legacy of Therapeutic Success
The versatility of the benzamide core is demonstrated by its presence in a wide range of approved drugs and clinical candidates.[4][5] This section explores the key therapeutic areas where this scaffold has proven indispensable.
Oncology: A Multi-Targeted Approach to Cancer Therapy
In oncology, benzamide derivatives have emerged as powerful inhibitors of several critical enzyme families.[5]
-
Kinase Inhibition: Many benzamides function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[6][7] The benzamide core can effectively occupy the ATP-binding pocket, forming crucial interactions that block downstream signaling pathways responsible for cell proliferation and survival.[5] A prime example is Entrectinib, a potent inhibitor of Trk, ROS1, and ALK kinases.[5]
Sources
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- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Spectroscopic Analysis of 2-Amino-N,3-dimethylbenzamide
Introduction
In the landscape of pharmaceutical and chemical synthesis, the unambiguous structural confirmation of organic intermediates is paramount. 2-Amino-N,3-dimethylbenzamide (C₉H₁₂N₂O, Molar Mass: 164.21 g/mol ) is a key building block in the synthesis of various biologically active compounds, including medicines and agricultural chemicals.[1] Its molecular architecture, featuring a substituted aromatic ring, a primary amine, and a secondary amide, presents a unique spectroscopic fingerprint. This guide provides an in-depth, multi-technique approach to the spectroscopic analysis of this compound, moving beyond mere data presentation to elucidate the rationale behind the analytical workflow. Our objective is to equip researchers and drug development professionals with a robust framework for structural verification, impurity profiling, and quality control.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is essential before delving into its spectral data. This compound is an anthranilamide derivative. The spatial arrangement of its functional groups—a primary amino group (-NH₂) and an N-methyl amide group (-C(=O)NHCH₃) ortho to a methyl group (-CH₃) on the benzene ring—dictates its chemical behavior and spectroscopic characteristics.
| Property | Value | Source |
| CAS Number | 870997-57-2 | [2][3][4] |
| Molecular Formula | C₉H₁₂N₂O | [2][3][4] |
| Molecular Weight | 164.21 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| Melting Point | 115-117 °C | [4] |
| Boiling Point | 309.8 °C at 760 mmHg | [5] |
The molecule's conformation is stabilized by an intramolecular hydrogen bond between one of the amine hydrogens and the amide oxygen.[1] This structural feature, along with the electronic effects of the substituents on the aromatic ring, will have noticeable effects in the subsequent spectral analyses.
Integrated Analytical Workflow
No single spectroscopic technique provides a complete structural picture. A synergistic approach is required for definitive characterization. The logical flow of analysis ensures that each step builds upon the last, from a high-level functional group overview to a detailed map of the atomic framework.
Caption: Integrated workflow for spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR is the initial workhorse for structural confirmation. It provides rapid, definitive evidence of the key functional groups. For this molecule, we are specifically probing for the vibrational signatures of the N-H bonds in both the amine and amide, and the critical C=O stretch of the amide. The absence or significant shift of these bands would immediately indicate a structural issue.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropyl alcohol and performing a background scan.
-
Place a small amount (1-2 mg) of the solid this compound sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Process the data by performing an ATR correction and baseline correction.
Data Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two sharp-to-medium bands. |
| 3350 - 3150 | N-H Stretch | Secondary Amide (-NH-) | One medium, potentially broad band.[6] |
| 1680 - 1640 | C=O Stretch (Amide I) | Secondary Amide | Strong, sharp absorption.[6] |
| 1570 - 1515 | N-H Bend (Amide II) | Secondary Amide | Medium to strong absorption. |
| 1600, 1475 | C=C Aromatic Ring Stretch | Benzene Ring | Two sharp bands of variable intensity. |
| 1370 - 1350 | C-N Stretch | Aromatic Amine | Medium absorption. |
The presence of distinct bands in the high-frequency N-H region confirms both amine and amide functionalities. The strong carbonyl absorption around 1650 cm⁻¹ is a key indicator of the amide group, providing orthogonal confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: While FT-IR confirms functional groups, NMR spectroscopy maps the precise carbon-hydrogen framework. ¹H NMR reveals the electronic environment, count, and connectivity of protons, while ¹³C NMR provides a census of all unique carbon atoms. For a molecule with multiple methyl groups and substituted aromatic protons, NMR is non-negotiable for isomeric differentiation.
Experimental Protocol: ¹H and ¹³C NMR
-
Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality Note: DMSO-d₆ is often preferred for amides as the acidic N-H protons are less likely to exchange and will appear as distinct, integrable signals.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H spectrum using a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C spectrum, typically using a proton-decoupled pulse sequence to yield singlets for all carbons. A longer acquisition time is required due to the low natural abundance of ¹³C.
4.1. ¹H NMR Data Interpretation The structure has 12 protons in 7 unique environments.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2 - 6.6 | Multiplet | 3H | Ar-H | Aromatic protons on a substituted ring. The exact pattern will be complex due to the substitution. |
| ~6.3 | Broad Singlet | 1H | -C(=O)NH - | Amide proton, often broad. Its chemical shift can be concentration and temperature-dependent. |
| ~5.5 | Broad Singlet | 2H | -NH₂ | Primary amine protons, often broad due to quadrupole broadening and exchange. |
| ~2.9 | Doublet | 3H | -NH-CH₃ | N-methyl group coupled to the amide N-H proton (J ≈ 5 Hz).[7] |
| ~2.1 | Singlet | 3H | Ar-CH₃ | Aromatic methyl group, appears as a singlet as there are no adjacent protons.[7] |
4.2. ¹³C NMR Data Interpretation The structure has 9 unique carbon atoms.
| Chemical Shift (δ ppm) | Assignment | Rationale |
| ~170 | C =O | Amide carbonyl carbons are characteristically downfield.[8] |
| ~145 - 115 | C -NH₂, C -CH₃, 4 other Ar-C | Six aromatic carbons with distinct chemical shifts due to substituent effects. |
| ~26 | -NH-C H₃ | Aliphatic carbon of the N-methyl group. |
| ~17 | Ar-C H₃ | Aliphatic carbon of the aromatic methyl group. |
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides two critical pieces of information: the exact molecular weight and structural clues from fragmentation patterns. Electron Ionization (EI) is a standard technique that induces reproducible fragmentation, creating a "fingerprint" for the molecule. The primary goal is to observe the molecular ion (M⁺˙) at m/z 164 and rationalize its fragmentation to support the proposed structure.
Experimental Protocol: Electron Ionization (EI-MS)
-
Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
-
Volatilize the sample using heat under high vacuum.
-
Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV).
-
Separate the resulting positively charged ions in a mass analyzer (e.g., a quadrupole).
-
Detect the ions to generate the mass spectrum.
Data Interpretation and Fragmentation The molecular ion peak should be observed at m/z = 164 , corresponding to the molecular formula [C₉H₁₂N₂O]⁺˙.[3][9]
Caption: Key EI-MS fragmentation pathways for the title compound.
Key Fragmentation Pathways:
-
Formation of m/z 134: This significant peak likely arises from the cleavage of the amide C-N bond, losing the •NHCH₃ radical to form a stable acylium ion.[10][11][12] This ion can subsequently lose carbon monoxide (CO) to form a fragment at m/z 106.
-
Formation of m/z 106: This fragment can also be formed directly from the molecular ion via alpha-cleavage, with the loss of the entire •C(=O)NHCH₃ radical group. This fragment corresponds to the 2-amino-3-methylphenyl cation.
-
Formation of m/z 149: Loss of a methyl radical (•CH₃), likely from the aromatic methyl group, results in a fragment at [M-15]⁺.
UV-Visible Spectroscopy
Expertise & Rationale: UV-Vis spectroscopy probes the electronic transitions within the molecule's chromophores. For this compound, the key chromophore is the substituted benzene ring in conjugation with the amino and amide groups. This analysis is particularly useful for quantitative analysis (using the Beer-Lambert law) and for detecting impurities that might alter the absorption profile.
Experimental Protocol
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration.
-
Perform serial dilutions to create a series of standards.
-
Scan the absorbance of the solutions from approximately 400 nm to 200 nm using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
Data Interpretation Aromatic amines and amides typically exhibit multiple absorption bands.[13][14]
-
π → π* Transitions: Expect strong absorptions (high molar absorptivity) in the range of 220-280 nm, characteristic of the electronic transitions within the substituted benzene ring.
-
n → π* Transitions: A weaker absorption may be observed at longer wavelengths (>280 nm) due to the non-bonding electrons on the nitrogen and oxygen atoms. The presence of the amino group, a strong activating group, will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzamide.[15]
Conclusion
The structural elucidation of this compound is achieved through a systematic and integrated application of multiple spectroscopic techniques. FT-IR provides initial confirmation of essential functional groups. Mass spectrometry verifies the molecular weight and offers key fragmentation data. UV-Vis spectroscopy characterizes the electronic properties of the chromophoric system. Finally, ¹H and ¹³C NMR spectroscopy deliver the definitive, high-resolution map of the proton and carbon framework, allowing for unambiguous structural assignment. This comprehensive guide serves as a robust protocol, grounded in scientific principles, for the confident characterization of this important chemical intermediate.
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2-Amino-N,3-dimethylbenzamide: A Technical Guide for the Synthetic Chemist
Abstract: This technical guide provides a comprehensive overview of 2-Amino-N,3-dimethylbenzamide, a versatile synthetic intermediate. The document details its chemical and physical properties, provides a robust protocol for its synthesis, and explores its utility as a foundational scaffold for the construction of more complex molecules. Particular emphasis is placed on the strategic value of its functional groups and their potential applications in modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, medicinal chemists, and process development scientists.
Core Compound Profile
This compound is a substituted anthranilamide derivative valued for its bifunctional nature. The presence of a nucleophilic aniline-type amino group ortho to a secondary amide provides a unique chemical handle for a variety of transformations. This dual functionality makes it a strategic building block for creating molecular complexity.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 870997-57-2 | [1][2][3] |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| Appearance | Pale yellow to white solid | [2] |
| Melting Point | 115-117 °C | [2] |
| Boiling Point | 309.8 °C at 760 mmHg | [2] |
| Density | 1.107 g/cm³ | [2] |
Synthesis of this compound
The most direct and reliable synthesis of the title compound is achieved through the amidation of 2-amino-3-methylbenzoic acid. This transformation requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by methylamine. An alternative, well-documented approach begins with 3-methylisatoic anhydride, which serves as a convenient and reactive precursor.[3]
General Synthetic Workflow
The workflow involves activating the carboxylic acid of the starting material, followed by coupling with methylamine and subsequent purification. The choice of activating agent is critical for reaction efficiency and yield.
Caption: Experimental workflow for the synthesis of this compound.
Field-Proven Experimental Protocol
This protocol describes the synthesis via acid activation. All operations should be conducted in a well-ventilated fume hood.
Materials:
-
2-Amino-3-methylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Methylamine solution (2.0 M in THF, 2.5 eq)
-
Triethylamine (TEA) (2.0 eq)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Flask Preparation: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Acid Activation: 2-Amino-3-methylbenzoic acid is suspended in anhydrous DCM. The flask is cooled to 0 °C using an ice-water bath. Thionyl chloride is added dropwise via the dropping funnel over 20 minutes. Causality: This slow, cooled addition is critical to manage the exothermic reaction and prevent the formation of undesired side products. Thionyl chloride is a highly effective activating agent, converting the carboxylic acid to a more reactive acyl chloride.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-3 hours. The conversion to the acyl chloride can be monitored by thin-layer chromatography (TLC).
-
Amidation: In a separate flask, the methylamine solution in THF is cooled to 0 °C. The activated acyl chloride solution is added dropwise to the cold methylamine solution. Triethylamine is added to act as an acid scavenger for the HCl generated. Causality: Using an excess of both methylamine and a non-nucleophilic base like TEA drives the reaction to completion and neutralizes the acidic byproduct, preventing potential degradation of the product.
-
Aqueous Work-up: Upon completion, the reaction is carefully quenched with water. The organic layer is separated and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally brine. Self-Validation: This washing sequence ensures the removal of unreacted amine (HCl wash), residual acid (NaHCO₃ wash), and water-soluble impurities (brine wash), which is verified by the pH of the aqueous layers.
-
Isolation and Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from an ethyl acetate/hexanes solvent system to yield pure this compound as a white to off-white solid.
Role as a Versatile Synthetic Intermediate
While sometimes associated with various pharmaceutical scaffolds, it is crucial to clarify that this compound is not a direct precursor in the documented synthesis of the kinase inhibitor Entrectinib.[4][5][6] The reported routes for Entrectinib utilize a different, more complex benzamide fragment.[4]
However, the true value of this compound lies in its potential as a versatile building block. Its ortho-amino group is a prime substrate for reactions that build complexity, most notably in modern C-N cross-coupling methodologies. Derivatives of this core, such as 2-amino-5-chloro-N,3-dimethylbenzamide, are important intermediates in the synthesis of agrochemicals, demonstrating the industrial relevance of this molecular scaffold.[7]
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[8][9] The primary amino group of this compound makes it an ideal nucleophilic partner for coupling with aryl halides or triflates. This reaction opens a pathway to a diverse range of N-aryl anthranilamide derivatives, which are common motifs in medicinal chemistry.[10]
Caption: Potential application in Buchwald-Hartwig C-N cross-coupling.
This strategic coupling allows for the late-stage introduction of diverse aryl groups, providing rapid access to libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Safety, Handling, and Storage
Hazard Profile: this compound is classified as harmful and an irritant.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
For detailed information, consult the Material Safety Data Sheet (MSDS) from the supplier. While a specific MSDS for the title compound may not be universally available, the MSDS for the closely related 2-Amino-5-chloro-N,3-dimethylbenzamide provides relevant safety guidance.[11]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
References
- CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. (n.d.). Google Patents.
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- Buchwald–Hartwig amination. (2023, September 26). In Wikipedia.
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Ardini, E., et al. (2016). Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. Journal of Medicinal Chemistry, 59(7), 3392-3408.
- This compound | CAS#:870997-57-2. (n.d.). Chemsrc.
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- Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. (2016). Semantic Scholar.
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Theoretical and Computational Elucidation of 2-Amino-N,3-dimethylbenzamide: A Technical Guide for Drug Discovery and Molecular Engineering
Abstract
This technical guide provides a comprehensive theoretical and computational framework for the in-depth analysis of 2-Amino-N,3-dimethylbenzamide, a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's structural, electronic, and spectroscopic properties through advanced computational methodologies. By integrating foundational principles with practical, step-by-step protocols, this guide aims to empower researchers to leverage computational chemistry for the rational design and optimization of novel molecular entities based on the this compound scaffold. We will delve into quantum chemical calculations, conformational analysis, and the prediction of spectroscopic signatures, all benchmarked against available experimental data to ensure the highest degree of scientific rigor.
Introduction: The Significance of this compound
This compound (CAS No: 870997-57-2) is a substituted benzamide that has garnered significant interest as a versatile building block in organic synthesis.[1][2][3] Its utility is underscored by its role as a precursor in the production of high-value compounds, including the notable insecticide chlorantraniliprole. The strategic placement of the amino, methyl, and N-methylamido groups on the benzene ring imparts a unique combination of steric and electronic features, making it a compelling subject for detailed molecular analysis. A thorough understanding of its intrinsic properties at the atomic level is paramount for optimizing reaction conditions, predicting its behavior in biological systems, and designing novel derivatives with enhanced efficacy and specificity.
This guide will navigate the theoretical landscape of this compound, providing a robust computational workflow to dissect its molecular architecture and electronic fingerprint. We will leverage the foundational principles of Density Functional Theory (DFT) and other computational techniques to build a comprehensive molecular profile, validated by experimental crystallographic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 870997-57-2 | [1][2][3] |
| Molecular Formula | C₉H₁₂N₂O | [1][3] |
| Molecular Weight | 164.20 g/mol | [1][3] |
| Melting Point | 115-117 °C | [3] |
| Boiling Point | 309.75 °C | [1] |
| Appearance | Pale yellow to white solid | [3] |
Theoretical Framework and Computational Approach
The cornerstone of our investigation is Density Functional Theory (DFT), a powerful quantum mechanical method that allows for the accurate calculation of the electronic structure of molecules. DFT has proven to be an invaluable tool in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound.
Our computational strategy is designed to provide a multi-faceted understanding of the molecule, encompassing its geometry, conformational landscape, electronic properties, and spectroscopic characteristics. The workflow is structured to ensure a logical progression from fundamental structural analysis to more complex property predictions.
Figure 1: A schematic representation of the computational workflow for the theoretical analysis of this compound.
Part 1: Molecular Geometry and Conformational Landscape
The three-dimensional arrangement of atoms in a molecule dictates its physical and chemical properties. For a flexible molecule like this compound, with several rotatable bonds, a comprehensive understanding of its conformational preferences is essential.
Geometry Optimization: In Silico vs. Experimental Structure
The first crucial step is to determine the most stable, or ground-state, geometry of the molecule. We will employ DFT for this purpose, using a widely accepted functional and basis set combination, such as B3LYP with the 6-311++G(d,p) basis set, which has demonstrated reliability for organic molecules.
A key advantage in our study is the availability of the single-crystal X-ray diffraction structure of this compound. This experimental data provides an invaluable benchmark for our computational results. The optimized geometry from our DFT calculations will be superimposed onto the crystal structure to assess the accuracy of the chosen theoretical level. Key structural parameters such as bond lengths, bond angles, and dihedral angles will be compared.
Table 2: Comparison of Key Geometric Parameters (Experimental vs. Calculated)
| Parameter | Experimental (Crystal Structure) | Calculated (DFT/B3LYP/6-311++G(d,p)) |
| C=O Bond Length | To be populated with data | To be calculated |
| C-N (Amide) Bond Length | To be populated with data | To be calculated |
| C-N (Aniline) Bond Length | To be populated with data | To be calculated |
| Amide Dihedral Angle | To be populated with data | To be calculated |
| Amino Group Pyramidalization | To be populated with data | To be calculated |
Conformational Analysis: Unveiling Rotational Barriers
The flexibility of this compound arises primarily from the rotation around the C(aryl)-C(amide) and C(amide)-N bonds. To explore the conformational space and identify low-energy conformers, a Potential Energy Surface (PES) scan will be performed. This involves systematically rotating a specific dihedral angle and performing a constrained geometry optimization at each step.
Figure 2: Workflow for a Potential Energy Surface (PES) scan to analyze conformational changes.
This analysis will reveal the energy barriers to rotation and identify the most stable conformers. The presence of an intramolecular hydrogen bond between the amino group and the amide oxygen is a critical factor influencing the conformational preferences, a phenomenon well-documented in related 2-aminobenzamide systems. Our calculations will quantify the strength and geometric parameters of this interaction.
Part 2: Electronic Structure and Reactivity
The distribution of electrons within a molecule governs its reactivity and intermolecular interactions. By analyzing the electronic structure of this compound, we can gain insights into its chemical behavior.
Frontier Molecular Orbitals (FMOs): HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and reactivity.
Table 3: Calculated Electronic Properties
| Property | Calculated Value (eV) |
| HOMO Energy | To be calculated |
| LUMO Energy | To be calculated |
| HOMO-LUMO Gap | To be calculated |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. The MEP map of this compound will highlight the reactive sites, such as the lone pairs on the oxygen and nitrogen atoms.
Part 3: Spectroscopic Property Prediction
Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical structure elucidation. We will calculate the ¹H and ¹³C NMR chemical shifts of this compound using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. The calculated chemical shifts will be compared with experimental data (if available) or used to predict the spectrum for future experimental verification. This is particularly useful for assigning specific protons and carbons in the molecule.
Infrared (IR) Spectroscopy
The vibrational frequencies of a molecule correspond to the absorption bands observed in its IR spectrum. By performing a frequency calculation on the optimized geometry, we can predict the IR spectrum of this compound. This allows for the assignment of key vibrational modes, such as the C=O stretch of the amide and the N-H stretches of the amino and amide groups.
Experimental Protocols: A Step-by-Step Guide to the Computational Workflow
This section provides a detailed, step-by-step protocol for conducting the theoretical and computational studies described in this guide.
Protocol 1: Geometry Optimization and Frequency Calculation
-
Input Preparation:
-
Obtain the initial 3D coordinates of this compound. This can be sourced from the published crystal structure or generated from a 2D sketch using a molecular editor.
-
-
Computational Method Selection:
-
Choose a suitable quantum chemistry software package (e.g., Gaussian, ORCA, etc.).
-
Select the DFT functional: B3LYP.
-
Select the basis set: 6-311++G(d,p).
-
-
Job Submission:
-
Set up a geometry optimization calculation followed by a frequency calculation.
-
Specify the charge (0) and multiplicity (1) of the molecule.
-
-
Analysis of Results:
-
Confirm that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies.
-
Extract the optimized Cartesian coordinates.
-
Visualize the optimized structure and compare it with the experimental crystal structure.
-
Analyze the calculated vibrational frequencies and compare them with the experimental IR spectrum.
-
Protocol 2: Conformational Analysis via PES Scan
-
Input Preparation:
-
Use the optimized geometry from Protocol 1 as the starting point.
-
-
Scan Coordinate Definition:
-
Identify the dihedral angle(s) of interest for rotation (e.g., the C(aryl)-C(amide) bond).
-
-
Job Submission:
-
Set up a relaxed PES scan calculation.
-
Specify the start and end values for the dihedral angle (e.g., 0° to 360°) and the step size (e.g., 10°).
-
-
Analysis of Results:
-
Plot the calculated energy at each step against the dihedral angle to generate the potential energy surface.
-
Identify the energy minima (stable conformers) and maxima (transition states).
-
Analyze the geometric changes that occur during the rotation.
-
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive theoretical and computational workflow for the detailed characterization of this compound. By employing established quantum chemical methods, researchers can gain a profound understanding of its structural, electronic, and spectroscopic properties. The protocols provided herein offer a practical roadmap for executing these studies, with a strong emphasis on validation against experimental data.
The insights gleaned from these computational investigations can be instrumental in:
-
Rational Drug Design: Understanding the conformational preferences and electronic properties of the this compound scaffold can guide the design of new derivatives with improved binding affinities and pharmacological profiles.
-
Reaction Mechanism Elucidation: The calculated electronic properties can help in understanding the reactivity of the molecule and in proposing mechanisms for its synthesis and subsequent transformations.
-
Materials Science: The predictable nature of its intermolecular interactions, guided by computational analysis, can inform the design of novel materials with specific properties.
Future computational studies could expand upon this framework by exploring the molecule's behavior in different solvent environments using implicit or explicit solvent models, investigating its interactions with biological targets through molecular docking and molecular dynamics simulations, and exploring its excited-state properties to understand its photophysical behavior.
References
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2-Amino-N,3-dimethylbenzamide stability and degradation pathways
An In-Depth Technical Guide to the Stability and Degradation Pathways of 2-Amino-N,3-dimethylbenzamide
Introduction
This compound (CAS No. 870997-57-2) is a substituted anthranilamide derivative that serves as a crucial intermediate in the synthesis of various high-value molecules, including pharmaceuticals and agricultural chemicals[1][2]. Its molecular structure, featuring a primary aromatic amine and a secondary amide, presents specific chemical liabilities. Understanding the stability of this molecule and its potential degradation pathways is paramount for professionals in drug development and chemical manufacturing. A comprehensive stability profile ensures the development of robust formulations, defines appropriate storage conditions, and is a regulatory prerequisite for developing safe and effective final products.
This guide provides a detailed examination of the predicted chemical stability of this compound. It outlines the most probable degradation pathways under various stress conditions, offers detailed protocols for executing forced degradation studies, and discusses the development of a stability-indicating analytical method (SIAM) for accurate quantification. The insights herein are synthesized from the chemical principles governing its functional groups and data from structurally related analogs.
Physicochemical Properties
A foundational understanding of a molecule's physicochemical properties is essential before undertaking stability studies. These parameters influence solubility, reactivity, and analytical behavior.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 870997-57-2 | [3][4][5][6] |
| Molecular Formula | C₉H₁₂N₂O | [3][4][5] |
| Molecular Weight | 164.20 g/mol | [3][5] |
| Appearance | Pale yellow to white solid | [5] |
| Melting Point | 115-117 °C | [5] |
| Boiling Point | 309.75 °C at 760 mmHg | [4][5] |
| Density | 1.107 g/cm³ | [5] |
Predicted Chemical Stability and Degradation Pathways
The chemical structure of this compound contains two primary functional groups susceptible to degradation: the amide linkage and the primary aromatic amine. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are designed to deliberately degrade the molecule to identify these liabilities[7][8]. The following sections detail the predicted degradation pathways based on established chemical principles.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for molecules containing ester or amide functional groups[8]. The reaction is typically catalyzed by the presence of acid or base.
-
Acid-Catalyzed Hydrolysis: In an acidic medium, the amide bond of this compound is expected to undergo hydrolysis. The reaction is initiated by the protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway leads to the cleavage of the amide bond, yielding 2-amino-3-methylbenzoic acid and methylamine .
-
Base-Catalyzed Hydrolysis: Under basic conditions, the amide is attacked by a hydroxide ion. This is generally a slower process for amides than for esters but can be significant at elevated temperatures or extreme pH. This pathway results in the formation of the carboxylate salt, 2-amino-3-methylbenzoate , and methylamine .
Caption: Predicted hydrolytic degradation pathways under acidic and basic conditions.
Oxidative Degradation
Aromatic amines are particularly sensitive to oxidation[9]. The primary amino group (-NH₂) on the benzene ring is an electron-donating group, making the ring susceptible to oxidative attack.
-
Mechanism: The presence of an oxidizing agent, such as hydrogen peroxide, can lead to a variety of degradation products. The primary amine can be oxidized to nitroso or nitro derivatives. Furthermore, oxidative processes can lead to the formation of colored impurities through polymerization or the formation of quinone-imine structures, which is a known degradation pathway for aromatic amines. The specific products formed can be influenced by the presence of metal ions, which can catalyze oxidative reactions[9].
Caption: General predicted pathway for oxidative degradation.
Thermal and Photolytic Degradation
-
Thermal Stability: While stable under recommended storage conditions, benzamide derivatives can undergo thermal decomposition at elevated temperatures[10]. A study on a structurally similar compound, 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), revealed a strong exothermic decomposition event between 350-425°C, indicating significant thermal liability at high temperatures[11]. It is plausible that this compound exhibits similar behavior, with decomposition likely involving cleavage of the amide bond or reactions involving the amino group.
-
Photostability: Aromatic amines can be susceptible to photodegradation when exposed to UV or visible light[12]. Light energy can promote the formation of reactive radical species, leading to complex degradation profiles, including discoloration and polymerization. Photostability testing is a critical component of forced degradation studies as per ICH guidelines[13].
Methodologies for Stability Assessment
A robust stability assessment program relies on a well-designed forced degradation study and a validated stability-indicating analytical method (SIAM).
Experimental Workflow for Forced Degradation
The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are generated at detectable levels without completely consuming the parent compound[8].
Caption: Experimental workflow for a comprehensive forced degradation study.
Protocol: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study on this compound.
Objective: To identify the degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, pH meter, HPLC-PDA/MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 ACN:water mixture.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize immediately with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate at 60°C and sample as above. Neutralize immediately with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Sample at 0, 2, 4, 8, and 24 hours. Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Solution: Place a vial of the stock solution in an oven at 80°C. Sample at defined intervals.
-
Solid State: Place a few milligrams of solid this compound in an oven at 80°C. At each time point, dissolve a weighed amount of the solid to prepare a sample for analysis.
-
-
Photolytic Degradation:
-
Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Maintain a control sample protected from light. Analyze both samples at the end of the exposure.
-
Development of a Stability-Indicating Analytical Method (SIAM)
A SIAM is an analytical procedure used to detect changes in the quality of a drug substance over time. Its key feature is its ability to resolve the parent compound from its degradation products and any process impurities[7].
Recommended Approach: Reversed-Phase HPLC with PDA and MS Detection
-
Chromatography: A C18 stationary phase is a suitable starting point for separating the moderately polar parent compound from its potentially more polar (hydrolyzed) or less polar (oxidized/polymeric) degradants.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to resolve all species.
-
Detection:
-
A Photodiode Array (PDA) detector is essential. It allows for the assessment of peak purity, which confirms that the parent peak is not co-eluting with any degradants. It also helps in selecting the optimal detection wavelength.
-
Mass Spectrometry (MS) detection is invaluable for identifying the mass of the degradation products, which provides strong evidence for elucidating the degradation pathways. An LC-MS method for a related compound has been successfully developed, demonstrating the suitability of this technique[14].
-
Summary and Recommendations
Based on its chemical structure, this compound is predicted to be most susceptible to hydrolysis under both acidic and basic conditions and to oxidation at the primary aromatic amine. Thermal and photolytic degradation are also potential liabilities that must be experimentally evaluated.
Handling and Storage Recommendations:
-
pH Control: Formulations should be developed in a pH range where the amide bond is most stable, likely near neutral pH. Buffering agents should be carefully selected.
-
Protection from Oxidation: The inclusion of antioxidants may be necessary for liquid formulations. Manufacturing and storage under an inert atmosphere (e.g., nitrogen) could also mitigate oxidative degradation.
-
Protection from Light: As a precautionary measure, the substance and its formulations should be stored in light-resistant containers until photostability is confirmed.
-
Temperature Control: The compound should be stored at controlled room temperature, avoiding exposure to excessive heat.
This guide provides a comprehensive framework for investigating the stability of this compound. The successful execution of the described protocols will generate the necessary data to ensure product quality, establish appropriate storage conditions, and meet regulatory requirements.
References
- This compound | 870997-57-2. Biosynth. URL: https://www.biosynth.com/p/VJB99757/2-amino-n3-dimethylbenzamide
- This compound | C9H12N2O | CID 16770689. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/16770689
- 870997-57-2, this compound Formula. ECHEMI. URL: https://www.echemi.com/products/870997-57-2.html
- 2-Amino-5-cyano-N,3-dimethylbenzamide | C10H11N3O | CID 25157282. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-cyano-N_3-dimethylbenzamide
- CAS 870997-57-2 | this compound. Alchem.Pharmtech. URL: https://www.alchempharmtech.com/cas-870997-57-2-2-amino-n-3-dimethylbenzamide.html
- MSDS of 2-Amino-5-chloro-N,3-dimethylbenzamide. MolCore. URL: https://www.molcore.com/pro_msds/MC110912_msds.pdf
- Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applying DSC. ResearchGate. URL: https://www.researchgate.net/publication/352763353_Research_on_the_thermal_stability_of_2-amino-35-dichloro-N-methylbenzamide_ADMBA_applying_DSC
- [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38302069/
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- REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. URL: https://www.pharmasm.com/index.php/pasm/article/view/1004
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- 2-Amino-N,3-dimethyl-benzamide. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/23476283/
- Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. MDPI. URL: https://www.mdpi.com/1424-8247/13/7/135
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The Solubility Profile of 2-Amino-N,3-dimethylbenzamide: A Comprehensive Guide for Researchers and Formulation Scientists
An In-depth Technical Guide:
Foreword
In the landscape of pharmaceutical research and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's utility, impacting everything from reaction kinetics to bioavailability. This guide provides an in-depth examination of the solubility profile of 2-Amino-N,3-dimethylbenzamide, a key intermediate in various synthetic pathways. Our objective is to move beyond mere data presentation, offering a narrative grounded in chemical principles and validated experimental methodologies. This document is intended for researchers, scientists, and drug development professionals who require a functional and predictive understanding of this compound's behavior in various solvent systems.
Molecular Characterization and Its Implications for Solubility
This compound is an aromatic compound featuring a constellation of functional groups that dictate its solubility behavior. The primary aromatic amine, the secondary amide, and the two methyl groups on the benzene ring and amide nitrogen, respectively, create a molecule with both polar and non-polar characteristics.
The presence of the amino (-NH₂) and amide (-NH-) groups allows the molecule to act as both a hydrogen bond donor and acceptor. This is a primary driver for its solubility in polar protic solvents. Conversely, the benzene ring and methyl groups (-CH₃) introduce lipophilic character, suggesting potential solubility in less polar organic solvents. The interplay of these features is central to predicting its behavior across a spectrum of solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 870997-57-2 | [1][2] |
| Molecular Formula | C₉H₁₂N₂O | [1][3] |
| Molecular Weight | 164.20 g/mol | [2] |
| Melting Point | 115-117 °C | [3] |
| Boiling Point | 309.8 ± 35.0 °C at 760 mmHg | [1] |
| LogP (Octanol/Water) | 1.08 - 1.4 | [1][2] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
The positive LogP value indicates a moderate lipophilicity, suggesting that while it has some affinity for non-polar environments, it is not extremely hydrophobic. The presence of two hydrogen bond donors and two acceptors underscores its potential for strong interactions with polar solvents.[2][3]
Caption: Influence of pH on the ionization and aqueous solubility of an aromatic amine.
Experimental Protocol for Thermodynamic Solubility Determination
To ensure scientific rigor, solubility must be determined using a validated, reproducible method. The shake-flask method is widely considered the "gold standard" for measuring thermodynamic or equilibrium solubility. [4][5]This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
Objective: To determine the thermodynamic solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity solid)
-
Selected solvent (analytical grade)
-
Volumetric flasks, pipettes
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial. An excess is visually confirmed when undissolved solid remains at the bottom of the vial. This ensures that the solution reaches saturation. [4] b. Add a known volume of the desired solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C). [6] b. Shake the vials for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. [7][8]It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the measured concentration does not change over time).
-
Phase Separation: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. [4] b. Carefully withdraw an aliquot of the supernatant using a pipette. c. To remove any remaining undissolved micro-particles, either: i. Centrifuge the aliquot at high speed. [9] ii. Filter the aliquot through a syringe filter. Ensure the filter material is compatible with the solvent. [8][9]
-
Quantification: a. Accurately dilute the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the analytical method. b. Analyze the concentration of the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method. [10] c. Prepare a calibration curve using standard solutions of this compound of known concentrations. d. Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the equilibrium solubility.
Caption: Standard workflow for the Shake-Flask solubility determination method.
Predicted Solubility Profile in Common Solvents
While exhaustive experimental data for this compound across a wide range of solvents is not publicly available, a predictive profile can be constructed based on its molecular structure and data from structurally similar compounds like benzamide. [11][12]The solubility of benzamide generally increases with solvent polarity and hydrogen bonding capacity, a trend that is expected to hold for its N,3-dimethylamino derivative. [11] Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water (acidic) | High to Moderate | Strong hydrogen bonding interactions between the solvent's -OH groups and the solute's -NH₂, -C=O, and -NH- groups. Benzamide shows highest solubility in methanol. [11] |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | Moderate | Dipole-dipole interactions are significant. Solvents can accept hydrogen bonds from the -NH₂ group but cannot donate. Benzamide is quite soluble in acetone. [11] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Low to Moderate | Moderate polarity and hydrogen bond accepting capability. |
| Esters | Ethyl Acetate | Low to Moderate | Moderate polarity. Benzamide shows moderate solubility in ethyl acetate, which increases with temperature. [12] |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | Can engage in weak hydrogen bonding and dipole interactions. |
| Aromatic Hydrocarbons | Toluene | Low | Primarily non-polar interactions (van der Waals forces). The polar functional groups limit solubility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | The molecule's polarity is too high for significant dissolution in non-polar, non-aromatic solvents. |
| Water (Neutral) | Water (pH ~7) | Low | While capable of hydrogen bonding, the lipophilic character of the aromatic ring and methyl groups limits solubility in neutral water. Benzamide itself has low water solubility. [11] |
Effect of Temperature: For most solid solutes, the dissolution process is endothermic. Therefore, the solubility of this compound is expected to increase with increasing temperature across all solvents in which it has some solubility. [11][13]This principle is commonly exploited in recrystallization procedures for purification.
Conclusion and Future Directions
The solubility of this compound is a multifaceted property governed by its unique molecular structure. Its profile is characterized by moderate to high solubility in polar organic solvents, particularly protic ones like methanol and ethanol, and limited solubility in non-polar hydrocarbons. A key feature for its application in aqueous systems is its pH-dependent solubility, with a significant increase observed in acidic conditions due to the protonation of the primary amine.
The information and protocols presented in this guide provide a robust framework for scientists working with this compound. While the predicted profile serves as a strong starting point, it is imperative for researchers to perform experimental verification using validated methods like the shake-flask technique to obtain quantitative data specific to their systems and conditions. This empirical data is indispensable for the successful design of synthetic routes, purification strategies, and, where applicable, formulation development.
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An In-depth Technical Guide to the Health and Safety of 2-Amino-N,3-dimethylbenzamide
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical guide on the health and safety information for 2-Amino-N,3-dimethylbenzamide (CAS No. 870997-57-2). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from available safety data sheets and chemical databases to ensure a high standard of scientific integrity and practical utility. The causality behind safety protocols is emphasized to empower laboratory personnel with the knowledge to work safely and effectively.
Compound Identification and Hazard Overview
This compound is an organic compound with the molecular formula C₉H₁₂N₂O.[1][2] While its toxicological properties have not been exhaustively investigated, available data indicates that it presents several hazards that necessitate careful handling.[3] The primary risks associated with this compound are acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[1]
Key Compound Identifiers:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₉H₁₂N₂O[1]
-
Molecular Weight: 164.20 g/mol [1]
-
Synonyms: 2-Amino-3-methyl-N-methylbenzamide, VJB99757[1]
The overarching safety principle when working with this compound is to assume a higher level of hazard than is explicitly documented, due to the incomplete toxicological profile. This proactive approach ensures a robust margin of safety.
GHS Hazard Identification and Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazards. This compound is classified as follows:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Reference |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | [1][2] | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [1] | |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | [1] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | [1] |
-
Expert Insight: The combination of these hazards indicates that the primary routes of exposure are ingestion, skin/eye contact, and inhalation of dust or aerosols. The "Warning" signal word denotes a moderate hazard level, but the potential for significant discomfort and harm upon exposure is clear. All handling procedures should be designed to rigorously prevent these exposure routes.
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. All laboratory personnel must be familiar with these procedures before beginning work with the compound.
First-Aid Protocols
-
Inhalation: If inhaled, immediately remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3] The primary causality for this action is to restore adequate oxygen supply and remove the irritant from the respiratory tract.
-
Skin Contact: Immediately take off all contaminated clothing.[5] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] If skin irritation persists, consult a physician.[4] This is necessary to physically remove the irritant and prevent further absorption or chemical burns.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of all surfaces.[3] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek immediate medical attention from an ophthalmologist. The goal is to dilute and wash away the irritant to prevent serious eye damage.
-
Ingestion: If swallowed, rinse the mouth thoroughly with water.[3] Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[3] Call a physician or Poison Control Center immediately.[7] Inducing vomiting can cause the harmful substance to be aspirated into the lungs, leading to further complications.
Emergency Response Workflow
The following diagram outlines the logical flow of actions following an accidental exposure event.
Caption: Workflow for responding to an accidental exposure.
Safe Handling, Storage, and Engineering Controls
Proactive prevention of exposure is the cornerstone of laboratory safety. This is achieved through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE), often referred to as the "Hierarchy of Controls."
Hierarchy of Controls
The most effective safety measures involve designing out the hazard (elimination/substitution) or implementing robust engineering controls. Reliance on PPE alone is the least effective measure.
Caption: The hierarchy of controls for mitigating chemical exposure.
Recommended Protocols
-
Engineering Controls: Handle this substance exclusively in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[3][8] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.
-
Handling: Avoid the formation of dust and aerosols during weighing and transfer.[8] Use non-sparking tools where applicable.[5] Wash hands and exposed skin thoroughly after handling and before eating, drinking, or smoking.[6]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3] Keep containers tightly closed when not in use to prevent contamination and potential release.[8]
Personal Protective Equipment (PPE)
PPE provides the final barrier between the researcher and the chemical. The selection must be appropriate for the scale of the experiment and the potential for exposure.
| Protection Type | Specification | Rationale & Causality | Reference |
| Eye/Face | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne dust, directly addressing the H319 (serious eye irritation) hazard. | [5] |
| Skin/Hand | Compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. Wear a lab coat. | Prevents direct contact with the skin, mitigating the H315 (skin irritation) hazard. | [6][8] |
| Respiratory | For nuisance exposures or when dust cannot be controlled, use a NIOSH-approved P95 or P1 (EU EN 143) particle respirator. For higher-level protection, use ABEK-P2 (EU) or OV/AG/P99 (US) respirator cartridges. | Protects the respiratory tract from irritation (H335) caused by inhaling fine particles of the compound. | [3] |
Accidental Release and Disposal Measures
-
Accidental Release: In the event of a spill, evacuate unprotected personnel from the area.[6] Wear the appropriate PPE as described in Section 4.3.[3] Prevent the spill from entering drains or waterways.[8] Carefully sweep up, vacuum, or absorb the solid material with an inert substance and place it into a suitable, labeled, and closed container for disposal.[3]
-
Waste Disposal: Dispose of waste material and contaminated packaging in accordance with local, regional, and national regulations.[4] This should be done through a licensed professional waste disposal service.[3] Do not dispose of it as regular trash or pour it down the drain.
Toxicological and Ecotoxicological Profile
The toxicological data for this compound is limited, which necessitates a cautious approach.
-
Acute Effects: The primary acute effects are irritation to the skin, eyes, and respiratory system, and it is considered harmful if ingested.[1]
-
Chronic Effects: There is no available data on carcinogenicity, mutagenicity, or reproductive toxicity.[3] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[3]
-
Ecotoxicity: No specific ecological toxicity data is available.[3][7] As a standard precaution for compounds with unknown environmental impact, release into soil, drains, or surface water must be avoided.[8]
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 870997-57-2 | [1][2] |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Boiling Point | 309.75 °C | |
| Appearance | Data not consistently available (likely a solid) |
References
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Methodological & Application
Application Note: A High-Yield, One-Pot Synthesis of 2-Amino-N,3-dimethylbenzamide
Abstract
2-Amino-N,3-dimethylbenzamide is a key building block in the synthesis of anthranilic diamide insecticides, such as chlorantraniliprole and cyantraniliprole.[1][2][3][4] Traditional multi-step syntheses often suffer from moderate yields, laborious workup procedures, and the need to isolate intermediates. This application note details a highly efficient, one-pot protocol for the synthesis of this compound starting from 2-amino-3-methylbenzoic acid. The methodology proceeds through an in situ generated isatoic anhydride derivative, which is subsequently subjected to aminolysis with methylamine. This streamlined approach significantly reduces reaction time and improves overall yield (typically 87-94%), offering a robust and scalable method for researchers in agrochemical and pharmaceutical development.[5]
Introduction & Synthetic Strategy
The synthesis of substituted anthranilamides is of significant interest due to their potent and selective insecticidal activity. The target compound, this compound, serves as a pivotal precursor. While its synthesis from unsubstituted anthranilic acid is theoretically possible, it would require challenging and often low-yielding electrophilic aromatic substitution (e.g., Friedel-Crafts methylation) on a deactivated ring system.
A more chemically sound and industrially viable approach begins with a commercially available, pre-functionalized starting material: 2-amino-3-methylbenzoic acid. Our strategy leverages the unique reactivity of this ortho-amino acid to first form a cyclic anhydride intermediate, which can then be selectively opened by an amine to furnish the desired amide.
The core of this protocol involves two key transformations executed sequentially in a single reaction vessel:
-
Cyclization to an Isatoic Anhydride Derivative: 2-amino-3-methylbenzoic acid is reacted with a phosgene equivalent, such as bis(trichloromethyl) carbonate (BTC or triphosgene), to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. This intermediate is not isolated. The formation of isatoic anhydrides from anthranilic acids is a well-established and efficient process.[5][6][7]
-
Aminolysis and Decarboxylation: The in situ generated anhydride is then treated with aqueous methylamine. The amine selectively attacks the more reactive carbonyl (C4), leading to a ring-opening that forms a carbamate intermediate, which spontaneously decarboxylates to yield the final product, this compound, with the release of carbon dioxide.[5][6][8][9]
This one-pot approach avoids the isolation of the isatoic anhydride, thereby minimizing product loss and simplifying the overall procedure.
Caption: Figure 1: Overall Synthetic Scheme
Experimental Protocols
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier |
| 2-Amino-3-methylbenzoic acid | C₈H₉NO₂ | 151.16 | >98% | Sigma-Aldrich |
| Bis(trichloromethyl) carbonate (BTC) | C₃Cl₆O₃ | 296.75 | >98% | Sigma-Aldrich |
| Aqueous Methylamine | CH₅N | 31.06 | 40% in H₂O | Fisher Scientific |
| Toluene | C₇H₈ | 92.14 | Anhydrous, >99.8% | VWR |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous Solution | Fisher Scientific |
| Brine | NaCl | 58.44 | Saturated Aqueous | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | VWR |
Safety Precaution: Bis(trichloromethyl) carbonate (BTC) is a corrosive solid and a safer crystalline substitute for phosgene gas. It must be handled with extreme caution in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves. Methylamine is a flammable and corrosive gas/liquid with a strong odor. Handle the aqueous solution in a fume hood.
Step-by-Step Synthesis Protocol
This protocol is adapted from a high-yield procedure described in the literature.[5]
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-3-methylbenzoic acid (7.55 g, 50 mmol) and anhydrous toluene (100 mL).
-
Formation of Isatoic Anhydride:
-
Begin stirring the suspension. In a single portion, carefully add bis(trichloromethyl) carbonate (BTC) (5.45 g, 18.3 mmol, 0.37 eq.) to the flask.
-
Causality Note: BTC serves as the phosgene source. A substoichiometric amount is sufficient as each molecule of BTC can generate three molecules of phosgene in situ.
-
Heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle. The reaction progress can be monitored by the evolution of HCl gas (which can be tested with pH paper at the condenser outlet) and the dissolution of the starting material. Maintain reflux for 2-3 hours until the reaction appears complete by TLC (Thin Layer Chromatography).
-
-
Aminolysis Reaction:
-
Cool the reaction mixture to room temperature (approx. 25 °C).
-
Slowly add 40% aqueous methylamine solution (19.4 mL, 250 mmol, 5.0 eq.) to the stirred solution over 15-20 minutes using a dropping funnel. The addition is exothermic; maintain the temperature below 40 °C with an ice bath if necessary.
-
Causality Note: A large excess of methylamine is used to ensure complete consumption of the anhydride intermediate and to drive the reaction to completion. The reaction is characterized by the evolution of CO₂ gas.[6][8]
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel. Add 100 mL of water and 100 mL of ethyl acetate.
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any unreacted acidic species) and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product obtained is often a solid of high purity.[5]
-
For further purification, recrystallize the solid from an ethanol/water or ethyl acetate/hexane solvent system.
-
Dry the resulting needle-like crystals in a vacuum oven at 50 °C to a constant weight.
-
Data Analysis & Expected Results
| Parameter | Expected Value |
| Yield | 87-94%[5] |
| Appearance | Pale yellow to white solid[10] |
| Melting Point | 115-117 °C[10] |
| Molecular Weight | 164.20 g/mol [11] |
| ¹H NMR (CDCl₃, 300 MHz) | δ: 2.08 (s, 3H, Ph-CH₃), 3.42 (s, 3H, N-CH₃), 6.45 (m, 1H, Ar-H), 7.15 (m, 1H, Ar-H), 7.61 (m, 1H, Ar-H)[5] |
| Mass Spec (MS) | m/z: 164.0 (M-H)⁻[5] |
| IR (KBr) | ν: 3413, 3335 (N-H stretch), 1642 (C=O amide I), 1613, 1590 cm⁻¹[5] |
Workflow Visualization
The following diagram illustrates the complete experimental workflow, from initial setup to final product characterization.
Caption: Figure 2: Experimental Workflow Diagram
Conclusion
The described one-pot synthesis of this compound from 2-amino-3-methylbenzoic acid represents a significant improvement over multi-step alternatives. By generating and consuming the isatoic anhydride intermediate in situ, this protocol minimizes handling and transfer losses, leading to excellent overall yields and high product purity. The procedure is straightforward, utilizes readily available reagents, and is scalable, making it an invaluable tool for researchers engaged in the synthesis of anthranilic diamide analogues for agrochemical and pharmaceutical applications.
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Synthesis of 2-Amino-N,3-dimethylbenzamide: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 2-Amino-N,3-dimethylbenzamide, a key chemical intermediate. The protocol herein details a robust two-step synthetic route commencing from 3-methyl-2-nitrobenzoic acid. The procedure involves an initial amidation reaction with methylamine to form N,3-dimethyl-2-nitrobenzamide, followed by a reduction of the nitro group to yield the final product. This guide emphasizes the rationale behind procedural steps, safety considerations, and presents the information in a clear, structured format for easy replication in a laboratory setting.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring an anthranilamide core, is a common motif in biologically active molecules. For instance, the chlorinated analog, 2-amino-5-chloro-N,3-dimethylbenzamide, is a crucial intermediate in the synthesis of insecticides like chlorantraniliprole.[1][2] The protocol detailed below provides a reliable method for the laboratory-scale synthesis of the non-chlorinated parent compound, which can be adapted for the synthesis of various derivatives.
Reaction Scheme
The synthesis proceeds in two main steps:
-
Amide Formation: 3-methyl-2-nitrobenzoic acid is converted to its corresponding amide, N,3-dimethyl-2-nitrobenzamide, by reaction with methylamine.
-
Nitro Group Reduction: The nitro group of N,3-dimethyl-2-nitrobenzamide is reduced to an amine to afford the final product, this compound.
Experimental Protocol
Materials and Equipment
| Material | Grade | Supplier | Notes |
| 3-Methyl-2-nitrobenzoic acid | ≥98% | Sigma-Aldrich, etc. | [3] |
| Thionyl chloride (SOCl₂) | Reagent Grade | Handle in a fume hood. | |
| Dichloromethane (DCM) | Anhydrous | ||
| Methylamine solution | 40% in water or 2M in THF | Corrosive and flammable. | |
| Iron powder (Fe) | Fine grade | ||
| Ammonium chloride (NH₄Cl) | ACS Grade | ||
| Ethanol (EtOH) | Reagent Grade | ||
| Ethyl acetate (EtOAc) | ACS Grade | ||
| Saturated sodium bicarbonate solution | |||
| Brine (saturated NaCl solution) | |||
| Anhydrous sodium sulfate (Na₂SO₄) | |||
| Round-bottom flasks | |||
| Magnetic stirrer and stir bars | |||
| Reflux condenser | |||
| Dropping funnel | |||
| Ice bath | |||
| Buchner funnel and filter paper | |||
| Rotary evaporator | |||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Step-by-Step Procedure
Step 1: Synthesis of N,3-dimethyl-2-nitrobenzamide
Causality: This step converts the carboxylic acid into a more reactive acid chloride, which readily reacts with methylamine to form the desired amide. Direct amidation of the carboxylic acid is possible but often requires harsher conditions or coupling agents.[4][5]
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-2-nitrobenzoic acid (10.0 g, 55.2 mmol).
-
Add anhydrous dichloromethane (100 mL) to the flask and stir to dissolve the acid.
-
Carefully add thionyl chloride (6.0 mL, 82.8 mmol) dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40°C) for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Allow the reaction to cool to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude acid chloride in 50 mL of anhydrous dichloromethane and cool the flask in an ice bath to 0°C.
-
In a separate beaker, prepare a solution of methylamine by adding 40% aqueous methylamine (12.9 mL, 165.6 mmol) to 50 mL of cold water.
-
Slowly add the cold methylamine solution to the stirred acid chloride solution via a dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,3-dimethyl-2-nitrobenzamide as a solid. The product can be purified by recrystallization from an ethanol/water mixture.
Step 2: Synthesis of this compound
Causality: Iron powder in the presence of an acidic catalyst like ammonium chloride is a classic and effective method for the reduction of aromatic nitro groups. This method is generally preferred in a laboratory setting for its cost-effectiveness and milder conditions compared to catalytic hydrogenation.[6]
-
In a 500 mL round-bottom flask, combine the crude N,3-dimethyl-2-nitrobenzamide from Step 1 (e.g., 9.0 g, 46.3 mmol), iron powder (13.0 g, 232 mmol), and ammonium chloride (1.24 g, 23.2 mmol).
-
Add a mixture of ethanol (150 mL) and water (50 mL) to the flask.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.
-
Combine the filtrate and washes and remove the ethanol under reduced pressure.
-
The remaining aqueous solution is then extracted with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization to obtain a pale yellow to white solid.[7]
Visualization of the Workflow
Caption: Synthetic workflow for this compound.
Safety and Hazard Information
It is imperative to conduct all steps of this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Methyl-2-nitrobenzoic acid: May cause skin and eye irritation.[8][9]
-
Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.
-
Methylamine: Flammable and corrosive. Causes severe skin and eye irritation.[10]
-
This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7][11]
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₉H₁₂N₂O | 164.20 | 115-117 | Pale yellow to white solid |
| Reference | [11] | [11] | [7] | [7] |
Conclusion
The protocol described provides a detailed and reliable method for the synthesis of this compound. By understanding the rationale behind each step and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their synthetic needs.
References
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Application Notes and Protocols: Alternative Synthetic Routes to 2-Amino-N,3-dimethylbenzamide
Abstract
2-Amino-N,3-dimethylbenzamide is a key chemical intermediate with significant applications in the development of pharmaceuticals and agrochemicals. Its structural motif is present in a variety of biologically active molecules. This document provides detailed application notes and comparative protocols for two primary alternative synthetic routes to this valuable compound. The first route employs the ring-opening of 3-methylisatoic anhydride with methylamine, offering a direct and convergent approach. The second route is a multi-step sequence commencing with the amidation of 3-methyl-2-nitrobenzoic acid followed by the reduction of the nitro group. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, causality behind experimental choices, and field-proven insights to enable informed decisions in synthetic strategy and process optimization.
Introduction
The substituted anthranilamide framework is a cornerstone in modern medicinal chemistry and agrochemical research. This compound, in particular, serves as a crucial building block for more complex molecular architectures. The strategic placement of the amino, N-methylamide, and methyl groups on the benzene ring provides a versatile scaffold for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity. The demand for efficient, scalable, and cost-effective synthetic methods for this intermediate is therefore of paramount importance.
This application note presents two distinct and viable synthetic pathways to this compound. Each route is presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages. The aim is to equip the research and development scientist with the necessary knowledge to select the most appropriate synthetic strategy based on factors such as starting material availability, scalability, and desired purity profile.
Comparative Overview of Synthetic Strategies
The selection of a synthetic route is a critical decision in any chemical development program. The two routes detailed herein offer different strategic approaches to the synthesis of this compound.
| Feature | Route 1: From 3-Methylisatoic Anhydride | Route 2: From 3-Methyl-2-nitrobenzoic Acid |
| Starting Material | 3-Methylisatoic Anhydride | 3-Methyl-2-nitrobenzoic Acid |
| Number of Steps | 1 | 2 |
| Key Reactions | Nucleophilic acyl substitution, ring-opening | Amidation, Nitro group reduction |
| Potential Yield | Moderate to High | Moderate to High (over two steps) |
| Scalability | Generally good, gas evolution needs management | Good, reduction step may require specialized equipment |
| Key Advantages | Convergent, atom-economical | Readily available starting material, avoids anhydride synthesis |
| Key Disadvantages | 3-Methylisatoic anhydride may need to be synthesized | Two-step process, potential for side reactions in reduction |
Route 1: Synthesis from 3-Methylisatoic Anhydride
This route represents a highly efficient and convergent approach to this compound. The core of this strategy is the nucleophilic attack of methylamine on the carbonyl group of 3-methylisatoic anhydride, leading to a ring-opening reaction that forms the desired product in a single step.
Reaction Mechanism and Rationale
The reaction is initiated by the nucleophilic attack of the methylamine on one of the carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which subsequently collapses, leading to the cleavage of the acyl-oxygen bond and the formation of a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates, releasing carbon dioxide and yielding the final this compound product. The reaction is typically driven to completion by the irreversible loss of CO2 gas. The choice of solvent is crucial; aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are often employed to facilitate the reaction.[1][2]
Experimental Workflow: Route 1
Caption: Workflow for the synthesis of this compound via the isatoic anhydride route.
Detailed Protocol: Route 1
Materials:
-
3-Methylisatoic Anhydride (1.0 eq)
-
Aqueous Methylamine (40% w/w, 2.1 eq)
-
Tetrahydrofuran (THF)
-
Diethyl ether or Hexanes for trituration
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas outlet, dissolve 3-methylisatoic anhydride (e.g., 10.0 g, 56.4 mmol) in THF (100 mL).
-
To the stirred solution, add aqueous methylamine (40% w/w, e.g., 13.0 mL, 118.4 mmol) dropwise at room temperature. Note: The addition may be exothermic, and CO2 evolution will be observed. Maintain a steady stream of nitrogen over the reaction if desired.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF and excess methylamine.
-
The resulting crude product can be purified by trituration with diethyl ether or a mixture of diethyl ether and hexanes. Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.
Expected Yield: 55-70%
Route 2: Synthesis from 3-Methyl-2-nitrobenzoic Acid
This alternative route is a two-step process that begins with the formation of an amide bond, followed by the reduction of a nitro group. This pathway is particularly useful when 3-methyl-2-nitrobenzoic acid is a more readily available or cost-effective starting material than the corresponding isatoic anhydride.
Step 1: Amidation of 3-Methyl-2-nitrobenzoic Acid
The first step involves the conversion of the carboxylic acid to the corresponding N-methylamide. This can be achieved through several methods, with two common approaches being:
-
Activation with a Chloroformate: The carboxylic acid is first activated by reaction with a chloroformate, such as ethyl chloroformate, in the presence of a base like triethylamine. This forms a mixed anhydride, which is then reacted in situ with methylamine to yield the desired amide.[3]
-
Direct Amidation of an Ester: An alternative is to first esterify the carboxylic acid (e.g., to the methyl ester) and then perform an aminolysis reaction with methylamine.[4]
Step 2: Reduction of the Nitro Group
The second step is the reduction of the nitro group in N,3-dimethyl-2-nitrobenzamide to the corresponding amine. Several reducing agents can be employed for this transformation:
-
Catalytic Hydrogenation: This is a clean and efficient method, typically employing a palladium or platinum catalyst on a carbon support (Pd/C or Pt/C) under a hydrogen atmosphere.[5]
-
Metal-Acid Reduction (Bechamp Reduction): A classical method using a metal such as iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid). This method is robust and often used in large-scale synthesis.[6]
Experimental Workflow: Route 2
Caption: Workflow for the synthesis of this compound via the nitro reduction route.
Detailed Protocol: Route 2
Step 1: Synthesis of N,3-dimethyl-2-nitrobenzamide
Materials:
-
3-Methyl-2-nitrobenzoic Acid (1.0 eq)
-
Ethyl Chloroformate (1.1 eq)
-
Triethylamine (1.2 eq)
-
Aqueous Methylamine (40% w/w, 1.5 eq)
-
Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of 3-methyl-2-nitrobenzoic acid (e.g., 10.0 g, 55.2 mmol) in THF (100 mL), add triethylamine (e.g., 9.2 mL, 66.2 mmol) at room temperature.
-
Cool the mixture in an ice bath to 0°C and add ethyl chloroformate (e.g., 5.8 mL, 60.7 mmol) dropwise, maintaining the temperature below 5°C. A thick precipitate may form.
-
Stir the mixture at 0°C for 1 hour.
-
Add aqueous methylamine (40% w/w, e.g., 9.6 mL, 82.8 mmol) dropwise to the reaction mixture, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Partition the mixture between ethyl acetate and water. Separate the layers and wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N,3-dimethyl-2-nitrobenzamide can be purified by recrystallization from a suitable solvent like ethanol.
Expected Yield: 85-95%
Step 2: Synthesis of this compound
Materials:
-
N,3-dimethyl-2-nitrobenzamide (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, dissolve N,3-dimethyl-2-nitrobenzamide (e.g., 10.0 g, 51.5 mmol) in methanol or ethanol (100 mL).
-
Carefully add 10% Pd/C (e.g., 0.5-1.0 g) to the solution.
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50 psi or as appropriate for the equipment) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis. The reaction is typically complete within 4-8 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization.
Expected Yield: 90-98%
Conclusion
Both synthetic routes presented in this application note offer reliable and effective methods for the preparation of this compound. The choice between the two will largely depend on the specific needs and constraints of the laboratory or production facility.
-
Route 1 (from 3-Methylisatoic Anhydride) is a more convergent and atom-economical approach, making it an attractive option for its simplicity and efficiency, provided the starting anhydride is readily accessible.
-
Route 2 (from 3-Methyl-2-nitrobenzoic Acid) provides a robust and scalable alternative, particularly when the starting nitro-acid is more economically viable. While it involves an additional step, each transformation is high-yielding and utilizes well-established chemical reactions.
By understanding the nuances of each synthetic pathway, researchers and drug development professionals can make strategic decisions to optimize the synthesis of this important chemical intermediate, thereby accelerating their research and development programs.
References
- Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
- Google Patents. (n.d.). Process for preparing 2-amino-5-bromobenzamide derivatives.
- National Center for Biotechnology Information. (n.d.). This compound.
- Google Patents. (n.d.). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
- Supporting Information. (n.d.). Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds.
- Google Patents. (n.d.). Continuous reduction process.
Sources
- 1. rsc.org [rsc.org]
- 2. 2-amino-N,5-dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 3. 3-methyl-2-nitrobenzamide synthesis - chemicalbook [chemicalbook.com]
- 4. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 6. US4217304A - Continuous reduction process - Google Patents [patents.google.com]
Application Note: Comprehensive Analytical Characterization of 2-Amino-N,3-dimethylbenzamide
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
2-Amino-N,3-dimethylbenzamide (CAS No. 870997-57-2; Molecular Formula: C₉H₁₂N₂O) is a substituted benzamide derivative that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a primary aromatic amine, an N-methyl amide, and a methyl-substituted aromatic ring, provides multiple reactive sites, making it a versatile precursor.[2]
The efficacy, safety, and regulatory compliance of any final product derived from this intermediate depend critically on its purity, identity, and consistency. Therefore, a robust, multi-technique analytical approach is not merely a quality control measure but a foundational requirement for successful drug development and chemical research. This guide provides detailed protocols and expert insights into the essential analytical methods for the comprehensive characterization of this compound, designed for researchers, analytical scientists, and process chemists.
Orthogonal Chromatographic Strategies for Purity and Quantification
Chromatography is the cornerstone for assessing the purity of this compound, separating it from starting materials, by-products, and degradants. The use of orthogonal techniques—namely, reverse-phase High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—provides a comprehensive profile of both non-volatile and volatile impurities.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
Reverse-phase HPLC is the principal method for quantifying this compound and profiling related substances. The polarity of the molecule makes it ideally suited for separation on a non-polar stationary phase.
Causality Behind the Method:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides strong retention for the aromatic ring of the benzamide, allowing for effective separation from more polar or less polar impurities.
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid) is crucial. It protonates the primary amine group, preventing peak tailing that can occur from interactions with residual silanols on the silica backbone of the column. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Detection: The benzamide chromophore exhibits strong UV absorbance. A detection wavelength of 254 nm is a common starting point for aromatic compounds, offering a good balance of sensitivity for the main component and potential impurities.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to create a 1.0 mg/mL stock solution. Further dilute as needed for analysis.
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Self-Validation and Trustworthiness: The protocol's reliability is ensured by system suitability checks. Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%. The peak tailing factor should be between 0.8 and 1.5. A PDA detector can be used to confirm peak purity by evaluating the spectral uniformity across the peak.
Gas Chromatography (GC-MS) for Volatile Impurities and Structural Confirmation
GC is an excellent complementary technique for identifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents or certain starting materials. Coupling GC with a Mass Spectrometry (MS) detector provides definitive identification of eluted peaks.
Causality Behind the Method:
-
Column Choice: A mid-polarity column, such as an Rtx-5 (5% diphenyl / 95% dimethyl polysiloxane), is versatile and provides good separation for a wide range of aromatic compounds.[3]
-
Temperature Programming: A temperature ramp is necessary to first elute highly volatile compounds at a lower temperature and then increase the temperature to elute the main analyte and less volatile impurities in a reasonable time with good peak shape.
-
Derivatization: While this compound is sufficiently volatile for GC, related impurities containing multiple polar groups (e.g., di-amines, carboxylic acids) may require derivatization (e.g., silylation with a reagent like MTBSTFA) to increase their volatility and prevent on-column degradation.[4]
Experimental Protocol: GC-MS
-
Instrumentation: A GC system equipped with a split/splitless injector and a Mass Spectrometric detector.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a high-purity solvent such as methanol or dichloromethane.
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Rtx-5 Amine, 30 m x 0.32 mm, 1.50 µm film thickness[3] |
| Carrier Gas | Helium, constant flow at 2.0 mL/min[3] |
| Injector Temperature | 250 °C |
| Split Ratio | 20:1 |
| Oven Program | Initial 80 °C, hold 2 min; Ramp at 15 °C/min to 280 °C, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Spectroscopic Techniques for Definitive Structural Elucidation
While chromatography assesses purity, spectroscopy provides irrefutable proof of molecular structure and identity. A combination of Mass Spectrometry, NMR, and FTIR is required for complete characterization.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. It is most powerfully used as a detector for HPLC (LC-MS) or GC (GC-MS).
Data Interpretation:
-
Molecular Weight: The molecular weight of C₉H₁₂N₂O is 164.21 g/mol .[2]
-
LC-MS (ESI+): In positive-ion Electrospray Ionization, the analyte is expected to be detected as the protonated molecular ion, [M+H]⁺, at an m/z of 165.10 . This mode is highly sensitive for compounds with basic amine functionalities.
-
GC-MS (EI): In Electron Ionization, the molecular ion, M⁺˙, is expected at an m/z of 164.09 . Common fragments would likely arise from the loss of the N-methyl group (-CH₃), the amide group (-CONHCH₃), or cleavage of the amide bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR are essential.
Causality Behind the Method:
-
Solvent Choice: Deuterated chloroform (CDCl₃) is a good first choice as it is an excellent solvent for many organic molecules. If solubility is an issue or if exchangeable protons (NH, NH₂) need to be observed more clearly, DMSO-d₆ can be used.
-
Signal Interpretation: The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the complete assembly of the molecular puzzle.
Predicted NMR Data (in CDCl₃): Based on the structure and data from analogous compounds[5], the following signals are anticipated:
| Assignment | ¹H NMR (Predicted δ, Multiplicity, Integration) | ¹³C NMR (Predicted δ) |
| Aromatic-H | 6.6 - 7.2 ppm (m, 3H) | 115 - 150 ppm (6 signals) |
| Amine-NH₂ | ~4.5 - 5.5 ppm (br s, 2H) | N/A |
| Amide-NH | ~6.0 - 6.5 ppm (br q, 1H) | N/A |
| Amide-N-CH₃ | ~2.9 ppm (d, 3H) | ~26 ppm |
| Aromatic-CH₃ | ~2.1 ppm (s, 3H) | ~17 ppm |
| Amide C=O | N/A | ~170 ppm |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.
Causality Behind the Method: The vibrations (stretching and bending) of specific bonds absorb IR radiation at characteristic frequencies. This creates a unique "fingerprint" for the molecule, confirming the presence of key functional groups like amines, amides, and the aromatic ring.
Experimental Protocol: ATR-FTIR
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 600 cm⁻¹, with a resolution of 4 cm⁻¹.
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3350 - 3150 | N-H Stretch | Secondary Amide (-NH-) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2980 - 2850 | C-H Stretch | Methyl Groups (-CH₃) |
| ~1640 | C=O Stretch (Amide I Band) | Amide |
| ~1610 | N-H Bend (Scissoring) | Primary Amine |
| ~1550 | N-H Bend (Amide II Band) | Amide |
| 1600, 1480 | C=C Stretch | Aromatic Ring |
Integrated Analytical Workflow
A logical and efficient workflow is critical for the complete characterization of a new batch or sample of this compound. The following diagrams illustrate a typical workflow and the logic for technique selection.
Caption: A comprehensive analytical workflow for compound characterization.
Caption: Decision logic for selecting the appropriate analytical technique.
Conclusion
The characterization of this compound requires a thoughtful, multi-faceted analytical strategy. No single technique is sufficient. By logically combining the separating power of HPLC and GC with the definitive structural elucidation capabilities of MS, NMR, and FTIR, researchers and drug development professionals can ensure the quality, purity, and identity of this critical synthetic intermediate. The protocols and insights provided herein serve as a robust framework for establishing a comprehensive and trustworthy analytical control strategy.
References
- Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents.
- Design, synthesis, characterization, and computational studies on benzamide substituted Mannich bases as novel, potential antibacterial agents.PubMed.[Link]
- [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry].PubMed.[Link]
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N.Rasayan Journal of Chemistry.[Link]
- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.American Chemical Society.[Link]
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- Determination and Quantification of Primary Arom
- Examples of aromatic amines found in pharmaceutical compounds.
- Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.Springer.[Link]
- This compound | C9H12N2O.PubChem.[Link]
- This compound.
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples.PubMed.[Link]
- Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.DergiPark.[Link]
- GC-MS of N,N-dimethylbenzamide (7).
- Qualitative monitoring of proto-peptide condensation by differential FTIR spectroscopy.ChemRxiv.[Link]
- Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
Sources
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- 2. This compound | C9H12N2O | CID 16770689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 2-Amino-N,3-dimethylbenzamide
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities of 2-Amino-N,3-dimethylbenzamide. This compound is a key intermediate in pharmaceutical synthesis, where stringent purity control is paramount. The developed isocratic reversed-phase method utilizes a C18 stationary phase with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. The causality behind the selection of chromatographic parameters is discussed in depth, and the protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose in research and quality control environments.[1][2][3]
Introduction and Scientific Rationale
This compound (CAS No: 870997-57-2) is an aromatic amine derivative increasingly utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs).[4] The purity of such intermediates is a critical quality attribute, as impurities can be carried through the synthetic process, potentially affecting the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its quality control.
High-Performance Liquid Chromatography (HPLC) is the premier technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[5][6] The physicochemical properties of this compound—specifically its molecular formula C₉H₁₂N₂O, molecular weight of 164.20 g/mol , and a calculated LogP of approximately 1.08-1.4—indicate moderate polarity.[4][7] This makes it an ideal candidate for reversed-phase HPLC, where a non-polar stationary phase is paired with a polar mobile phase to achieve separation based on hydrophobic interactions.[8][9]
The presence of an amine functional group can, however, lead to poor peak shape (tailing) due to its interaction with residual silanol groups on the silica-based stationary phase. To mitigate this, the mobile phase is acidified with formic acid. This protonates the amine group, ensuring a consistent ionic state, and competitively binds to active silanol sites, resulting in sharp, symmetrical peaks suitable for accurate quantification.
Optimized HPLC Method Parameters
The following parameters were optimized to achieve a robust separation with a reasonable analysis time. The rationale for each selection is provided to ensure the method's logic is transparent and adaptable.
| Parameter | Condition | Rationale |
| Instrument | Standard HPLC or UHPLC System with UV/PDA Detector | Provides the necessary pressure, flow, and detection capabilities. A Photodiode Array (PDA) detector is preferred for peak purity analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 (octadecyl) stationary phase provides sufficient hydrophobicity to retain the analyte. The specified dimensions and particle size offer a good balance between resolution and backpressure. |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) (40:60) | Acetonitrile is a common organic modifier with low UV cutoff. 0.1% Formic acid is crucial for controlling the pH to ensure symmetrical peak shape for the basic amine analyte and improve retention.[10] |
| Elution Mode | Isocratic | An isocratic elution is simpler, more robust, and provides better reproducibility for routine QC analysis compared to a gradient method. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation within an acceptable run time. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak efficiency by reducing mobile phase viscosity. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A full UV scan should be performed on a standard to confirm the optimal wavelength for maximum absorbance. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | 10 minutes | Sufficient time to elute the main peak and any reasonably retained impurities. |
Experimental Protocols
Reagents and Materials
-
This compound Reference Standard (>99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade or higher)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm Syringe Filters (PTFE or Nylon)
Solution Preparation
-
Mobile Phase (Acetonitrile: 0.1% Formic Acid in Water, 40:60): To prepare 1 L, add 1.0 mL of formic acid to 600 mL of deionized water and mix. Add 400 mL of acetonitrile. Sonicate for 10 minutes to degas.
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
Analytical Workflow
The overall process from sample preparation to final purity calculation is outlined below.
Caption: Workflow for the HPLC purity analysis of this compound.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be equilibrated and its performance verified.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Working Standard Solution (0.1 mg/mL) five consecutive times.
-
Calculate the performance characteristics based on the five replicate injections.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the detector response. |
| %RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and the chromatographic system. |
Analysis and Calculation
-
After the system passes the SST, inject the diluent (as a blank), followed by the Working Standard Solution, and then the prepared Sample Solution.
-
Integrate all peaks in the sample chromatogram, excluding those from the blank.
-
Calculate the purity of this compound using the area percent formula:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol
To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][3][11] The objective of validation is to demonstrate through experimental data that the procedure is fit for purpose.[2]
Caption: Key parameters for HPLC method validation as per ICH Q2(R1).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure that any resulting degradation peaks are well-resolved from the main analyte peak.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. Prepare a series of at least five concentrations ranging from 50% to 150% of the nominal sample concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. It is assessed by performing recovery studies on a placebo spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three preparations at each level. The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Analyze six independent preparations of the sample at 100% of the nominal concentration. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). The results should be compared to those of the repeatability study.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined by establishing the concentration that gives a signal-to-noise ratio of approximately 10:1.
Conclusion
The HPLC method detailed in this application note is demonstrated to be a reliable, robust, and efficient tool for determining the purity of this compound. The scientific rationale behind the choice of column, mobile phase, and other parameters provides a solid foundation for the method's performance. The outlined validation protocol, grounded in ICH Q2(R1) guidelines, establishes the trustworthiness and suitability of this procedure for routine use in quality control laboratories within the pharmaceutical industry.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). Available online[1]
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
- This compound | CAS#:870997-57-2. Chemsrc. Available online[4]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available online[12]
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific. Available online[6]
- This compound Formula. ECHEMI. Available online[16]
- This compound | C9H12N2O.
- This compound | 870997-57-2. Biosynth. Available online[5]
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available online[17]
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
- Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available online[10]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 4. This compound | CAS#:870997-57-2 | Chemsrc [chemsrc.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | C9H12N2O | CID 16770689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromtech.com [chromtech.com]
- 10. lcms.cz [lcms.cz]
- 11. starodub.nl [starodub.nl]
Application Note: A Robust UPLC-Q-Orbitrap HRMS Method for the Sensitive and Selective Detection of 2-Amino-N,3-dimethylbenzamide
Abstract
This application note presents a detailed and validated Ultra-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UPLC-Q-Orbitrap HRMS) method for the rapid, sensitive, and selective detection of 2-Amino-N,3-dimethylbenzamide. This method is particularly suited for researchers, scientists, and professionals in drug development and quality control who require precise quantification and confident identification of this and structurally similar aromatic amine compounds. The protocol outlines a comprehensive workflow, from sample preparation to data acquisition and analysis, leveraging the high-resolution and accurate-mass capabilities of the Q-Orbitrap platform to ensure data integrity and reliability.
Introduction: The Analytical Challenge
This compound (C₉H₁₂N₂O, MW: 164.20 g/mol ) is an aromatic amine that may arise as a synthetic intermediate, impurity, or degradation product in various pharmaceutical manufacturing processes.[1][2] Due to the potential carcinogenicity of many aromatic amines, regulatory bodies often mandate their strict monitoring and control in drug substances and products.[3][4] The development of a robust and sensitive analytical method is therefore critical for ensuring product safety and regulatory compliance.[5][6]
Traditional analytical techniques may lack the sensitivity and selectivity required to detect trace levels of such impurities in complex matrices.[7] The coupling of the superior separation efficiency of UPLC with the high-resolution, accurate-mass (HRAM) capabilities of Q-Orbitrap HRMS provides an ideal solution.[8] This combination allows for confident identification based on exact mass and fragmentation patterns, while minimizing matrix interferences, thus offering a significant advantage over conventional methods.[9]
Scientific Principles: Why UPLC-Q-Orbitrap HRMS?
The synergy between UPLC and Q-Orbitrap HRMS is central to this method's success.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC technology utilizes sub-2 µm particle columns, which provide significantly higher resolution, sensitivity, and speed compared to traditional HPLC.[10] This results in sharper peaks, better separation of isomers and closely related compounds, and reduced run times, ultimately increasing sample throughput.[11]
-
Quadrupole-Orbitrap High-Resolution Mass Spectrometry (Q-Orbitrap HRMS): This hybrid mass spectrometer combines a quadrupole mass filter with a high-resolution Orbitrap mass analyzer.[12] The quadrupole allows for precursor ion selection, enhancing specificity, while the Orbitrap provides exceptional mass accuracy (typically <5 ppm) and high resolving power (up to 140,000 FWHM).[8][12] This HRAM capability is crucial for distinguishing the analyte of interest from background ions with similar nominal masses and for elemental composition determination, providing a high degree of confidence in compound identification.[13][14]
The workflow for this method is designed to be both robust and straightforward, ensuring reproducibility and ease of implementation.
Caption: UPLC-Q-Orbitrap HRMS Workflow for this compound Analysis.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (Purity ≥98%), CAS: 870997-57-2.[15]
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.
-
Water: Deionized water, 18.2 MΩ·cm.
-
Additives: Formic acid (FA), LC-MS grade.
-
Filters: 0.2 µm PTFE syringe filters.
Standard and Sample Preparation
A key to reproducible results is a consistent and clean sample preparation workflow.[16] Given the small molecule nature of the analyte, a simple "dilute and shoot" approach is often sufficient for relatively clean matrices like a drug substance.[17][18]
Protocol: Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.
Protocol: Sample Preparation (from a solid drug substance)
-
Accurately weigh 50 mg of the drug substance into a 50 mL volumetric flask.
-
Add approximately 40 mL of a suitable solvent in which the analyte is soluble but the matrix has limited solubility, if possible. For general screening, use a 50:50 (v/v) mixture of methanol and water.
-
Sonicate for 10 minutes to ensure complete dissolution of the analyte.
-
Dilute to the mark with the same solvent and mix thoroughly. This yields a 1 mg/mL sample solution.
-
Filter the solution through a 0.2 µm PTFE syringe filter into an LC autosampler vial prior to injection.[18]
Causality: The choice of a simple dilution method is predicated on minimizing sample manipulation, which reduces the risk of analyte loss and contamination. Filtration is a critical step to remove particulates that could clog the UPLC system and contaminate the mass spectrometer source.[19] For more complex matrices like plasma or tissue, more extensive sample preparation such as protein precipitation or solid-phase extraction (SPE) would be necessary to mitigate matrix effects.[17][20]
UPLC-Q-Orbitrap HRMS Method Parameters
The following parameters are a robust starting point and should be optimized as needed for specific applications. The method is designed for a rapid yet efficient separation.[4][21]
Table 1: UPLC Conditions
| Parameter | Setting |
| System | Waters ACQUITY UPLC H-Class or equivalent[22] |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | See Table 2 |
Rationale: A C18 reversed-phase column is selected for its broad applicability in separating small, moderately polar organic molecules. The use of formic acid as a mobile phase additive is crucial for promoting protonation of the analyte in the ESI source, leading to enhanced signal intensity in positive ion mode.
Table 2: UPLC Gradient Elution Program
| Time (min) | %A | %B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | 6 |
| 8.0 | 5 | 95 | 6 |
| 9.0 | 5 | 95 | 6 |
| 9.1 | 95 | 5 | 6 |
| 10.0 | 95 | 5 | 6 |
Table 3: Q-Orbitrap HRMS Conditions
| Parameter | Setting |
| System | Thermo Scientific™ Orbitrap Exploris™ 120 or equivalent[8][9] |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Sheath Gas | 40 (Arb. Units) |
| Aux Gas | 10 (Arb. Units) |
| Source Temp. | 320 °C |
| Acquisition Mode | Full Scan with data-dependent MS² (dd-MS²) |
| Full Scan Range | m/z 100-500 |
| Resolution | 60,000 |
| Target Ion (protonated) | [M+H]⁺ = 165.0971 m/z |
| dd-MS² Collision Energy | Stepped HCD (20, 30, 40 eV) |
Rationale: Positive electrospray ionization (ESI+) is chosen because the primary amine group on this compound is readily protonated. A Full Scan acquisition allows for untargeted analysis and detection of other potential impurities, while the data-dependent MS² (dd-MS²) or Target MS² (t-MS²) mode provides fragmentation data for confident structural confirmation of the target analyte.[23][24] High resolution (60,000) ensures excellent mass accuracy for unambiguous formula determination.
Data Analysis and System Suitability
Identification and Quantification
-
Identification: The primary identification of this compound is based on the accurate mass of its protonated molecular ion ([M+H]⁺) within a 5 ppm mass tolerance window and its characteristic retention time. Confirmation is achieved by comparing the acquired MS/MS fragmentation spectrum with a reference standard or a spectral library.
-
Quantification: A calibration curve is constructed by plotting the peak area of the [M+H]⁺ ion against the concentration of the prepared standards. Linearity should be assessed, with an R² value >0.99 being acceptable.[25][26]
Method Validation and Performance
For use in regulated environments, the method should be validated according to ICH guidelines or equivalent.[5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.[24]
-
Linearity: Assessed over a range of concentrations, with a correlation coefficient (R²) > 0.99.[25]
-
Limit of Detection (LOD) and Quantification (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).[6][27] This method is expected to achieve LOQs in the low ng/mL range.
-
Accuracy and Precision: Evaluated by analyzing replicate samples at multiple concentration levels. Acceptance criteria are typically within ±15% for accuracy (RSD) and precision (CV), except at the LOQ where ±20% is often acceptable.[24][26]
The logical flow of the analytical process ensures data integrity at each stage.
Caption: Logical flow for the identification and quantification of the target analyte.
Conclusion
The UPLC-Q-Orbitrap HRMS method detailed in this application note provides a powerful tool for the sensitive and selective analysis of this compound. The combination of high-efficiency chromatographic separation with high-resolution accurate-mass spectrometry ensures reliable identification and quantification, making it an ideal choice for quality control, impurity profiling, and research applications in the pharmaceutical industry. The provided protocols offer a solid foundation for implementation and can be adapted for similar small aromatic amine compounds.
References
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- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- Jin, X., et al. (2015). UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke. CORESTA.
- Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Biocompare. (2019). Prepping Small Molecules for Mass Spec.
- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- Pharmaceutical Technology. (n.d.). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment.
- Waters Corporation. (n.d.). Analysis of Pharmaceutical Drugs Using the ACQUITY UPLC I-Class PLUS System and the Xevo TQ-S Mass Spectrometer.
- Waters Corporation. (n.d.). UPLC AND UPLC/MS APPLICATION Notebook.
- Journal of Applied Pharmaceutical Science. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API.
- PubMed. (2023). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry].
- Waters Corporation. (n.d.). UPLC Technology.
- Research Instrumentation Center. (n.d.). UPLC Protocol – Waters Acquity LC/MS.
- Resolvemass Laboratories. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- PubMed. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS.
- Microtrace. (n.d.). LC-MS (Ultra Performance Liquid Chromatography- High Resolution Mass Spectrometry).
- Frontiers. (n.d.). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood.
- PubMed. (2024). Development and application of UPLC-Q-Orbitrap HRMS methods for the determination of eight metabolites of p-chloronitrobenzene in human urine.
- SCISPEC. (n.d.). Principles of Orbitrap Mass Spectrometry.
- Annals of Translational Medicine. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS.
- UseScience. (n.d.). Thermo Q-Exactive (UPLC-HRMS) Orbitrap.
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Application Note & Protocols: High-Purity Isolation of 2-Amino-N,3-dimethylbenzamide
Abstract
This guide provides a comprehensive overview and detailed protocols for the purification of 2-Amino-N,3-dimethylbenzamide, a critical intermediate in the synthesis of pharmaceuticals and advanced agricultural chemicals.[1][2] Achieving high purity of this compound is paramount to ensure the safety, efficacy, and quality of the final active ingredients. This document explores three primary purification methodologies: Recrystallization, Flash Column Chromatography, and Acid-Base Extraction. Each section explains the underlying chemical principles, potential challenges, and step-by-step protocols designed for researchers, scientists, and process development professionals.
Introduction and Physicochemical Profile
This compound (CAS No. 870997-57-2) is a substituted anthranilamide derivative.[1] Its molecular structure, featuring a primary aromatic amine and an N-methyl amide, provides a versatile scaffold for building more complex molecules. The presence of these functional groups dictates its chemical behavior and presents specific challenges and opportunities for purification.
A thorough understanding of its physical properties is the foundation for selecting an appropriate purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂N₂O | [3] |
| Molecular Weight | 164.20 g/mol | [4] |
| Appearance | Pale yellow to white solid | [5] |
| Melting Point | 115-117 °C | [5] |
| Boiling Point | 309.8 ± 35.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| LogP | 1.08 - 1.4 | [3][4] |
The basicity of the primary amine and the hydrogen bonding capabilities of both the amine and amide groups are key factors influencing solubility and chromatographic behavior.
Common Impurities in Synthesis
The purity of the final product is directly impacted by the synthetic route employed. Common pathways often start from 3-methyl-isatoic anhydride or 3-methyl-2-nitrobenzoic acid derivatives.[1][3][6] Consequently, crude this compound may contain:
-
Unreacted Starting Materials: Such as 3-methyl-2-nitrobenzamide or isatoic anhydride derivatives.[2]
-
Reaction Intermediates: For instance, the corresponding carboxylic acid if the amidation is incomplete.
-
Side-Products: Resulting from over-alkylation, hydrolysis of the amide, or other competing reactions.
-
Catalysts and Reagents: Residual acids, bases, or metal catalysts used during the synthesis.
The choice of purification technique must effectively separate the target compound from these structurally similar and dissimilar impurities.
Purification Method 1: Recrystallization
Principle: Recrystallization is a robust technique for purifying solid compounds, particularly effective at removing small amounts of impurities on a large scale. The method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C), while impurities remain either insoluble at high temperatures or soluble at low temperatures.
Expertise & Causality: For this compound, alcohols like ethanol or isopropanol are excellent starting points for solvent screening. The polarity of the alcohol can effectively dissolve the molecule at elevated temperatures by forming hydrogen bonds with the amine and amide groups. Upon cooling, the significant decrease in thermal energy allows the highly ordered crystal lattice of the pure compound to form, excluding the less abundant and often less-ordered impurity molecules, which remain in the cold solvent (mother liquor). A literature precedent specifically notes the successful growth of single crystals from an ethanol solution.[1]
Protocol 3.1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 20-25 mL) and a magnetic stir bar.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at or near the boiling point. Causality: Using the minimum amount of hot solvent is critical to maximize yield. Oversaturation at high temperatures ensures that the solution becomes supersaturated upon cooling, driving crystallization.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. Causality: This step removes impurities that are insoluble in the hot solvent. All equipment must be hot to prevent premature crystallization of the product.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol. Causality: The cold solvent washes away the residual mother liquor containing dissolved impurities without re-dissolving a significant amount of the product.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a pale yellow or white crystalline solid.[5]
Caption: Workflow for purification by recrystallization.
Purification Method 2: Flash Column Chromatography
Principle: Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[7][8] Compounds with stronger interactions with the polar silica gel will move down the column more slowly, while less polar compounds will be carried along with the mobile phase more quickly.
Expertise & Causality: A significant challenge in purifying this compound on standard silica gel is peak tailing.[9] This occurs due to strong acid-base interactions between the basic amino group of the analyte and the acidic silanol (Si-OH) groups on the silica surface, leading to poor separation and reduced recovery.[9]
Self-Validating System: To counteract this, a small amount of a basic modifier, such as triethylamine (Et₃N), is added to the eluent. The triethylamine competitively binds to the acidic silanol sites, effectively neutralizing the stationary phase and allowing the basic analyte to elute symmetrically.[10] An alternative is to use a different stationary phase, such as neutral or basic alumina.[8]
Protocol 4.1: Flash Chromatography on Silica Gel
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. Add ~1% triethylamine to the mobile phase. The ideal system should give the target compound an Rf (retention factor) value of approximately 0.25-0.35.[7]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (e.g., Hexane:Ethyl Acetate:Et₃N 70:29:1) as a slurry. Ensure the packing is homogenous and free of air bubbles to prevent channeling.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for compounds with low solubility, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, remove the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.[10]
-
Elution: Add the eluent to the top of the column and apply gentle positive pressure (flash chromatography).
-
Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).
-
Purity Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.
Caption: Workflow for purification by flash column chromatography.
Purification Method 3: Acid-Base Extraction
Principle: This liquid-liquid extraction technique leverages the basicity of the primary amino group on the aromatic ring. In an acidic aqueous solution (pH < ~2), the amine is protonated to form a water-soluble ammonium salt (Ar-NH₃⁺). This allows for the separation of the target compound from neutral or acidic organic impurities, which will remain in an immiscible organic solvent. Subsequently, raising the pH of the aqueous layer deprotonates the ammonium salt, precipitating the purified, neutral amine.
Expertise & Causality: This method is highly effective for removing non-basic impurities and is scalable. The key is the reversible conversion between the water-insoluble free base and the water-soluble salt. A common choice is to use dilute hydrochloric acid (HCl) for acidification and sodium hydroxide (NaOH) for basification. Dichloromethane (DCM) or ethyl acetate are suitable organic solvents.
Protocol 5.1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous HCl (e.g., 1 M). Stopper the funnel and shake vigorously, venting frequently. Causality: The basic amine is protonated and partitions into the aqueous layer as its hydrochloride salt. Neutral and acidic impurities remain in the organic DCM layer.
-
Separation: Allow the layers to separate and drain the lower organic layer (containing impurities). Collect the upper aqueous layer.
-
Re-extraction (Optional): To maximize recovery, wash the organic layer again with fresh 1 M HCl and combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a concentrated NaOH solution (e.g., 5 M) with stirring until the solution is strongly basic (pH > 12). The purified this compound will precipitate as a solid. Causality: The high pH deprotonates the ammonium salt, regenerating the neutral, water-insoluble amine.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove residual salts.
-
Drying: Dry the purified product under vacuum.
Caption: Workflow for purification by acid-base extraction.
Summary and Comparison of Techniques
The optimal purification strategy depends on the scale of the synthesis, the nature of the impurities, and the required final purity.
Table 2: Comparison of Purification Techniques
| Technique | Scale | Speed | Purity Achieved | Pros | Cons |
| Recrystallization | mg to kg | Slow | Good to Excellent | Highly scalable, cost-effective, yields highly crystalline material. | Can have lower recovery; requires significant solubility difference between product and impurities. |
| Flash Chromatography | mg to >100 g | Fast | Excellent | High resolution for closely related impurities; adaptable. | Requires more solvent; silica can cause degradation of acid-sensitive compounds.[9] |
| Acid-Base Extraction | mg to kg | Moderate | Good | Excellent for removing neutral/acidic impurities; scalable. | Ineffective for removing basic impurities; requires handling of acids/bases. |
References
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- Columbia University. (n.d.). Column chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- Google Patents. (n.d.). PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES.
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Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Amino-N,3-dimethylbenzamide
Abstract
This document provides a comprehensive guide for the industrial scale-up synthesis of 2-Amino-N,3-dimethylbenzamide, a key intermediate in the manufacturing of various fine chemicals and active pharmaceutical ingredients. The protocol herein details a robust and scalable two-step synthesis commencing from 2-nitro-3-methylbenzoic acid. The procedure encompasses the catalytic hydrogenation of the nitroarene followed by the direct amidation of the resulting aminobenzoic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, process optimization strategies, and safety protocols to ensure a safe, efficient, and high-yield manufacturing process.
Introduction
This compound is a valuable building block in organic synthesis. Its structural features, comprising a primary aromatic amine, a tertiary amide, and a methyl group on the aromatic ring, make it a versatile precursor for the synthesis of a wide range of more complex molecules. Notably, derivatives of this compound, such as 2-amino-5-chloro-N,3-dimethylbenzamide, are crucial intermediates in the production of insecticides like chlorantraniliprole.[1][2] The increasing demand for such agrochemicals necessitates a scalable, cost-effective, and environmentally responsible manufacturing process for this key intermediate.
This application note presents a detailed protocol for the industrial production of this compound, focusing on a two-step synthetic route that is amenable to large-scale operations. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide a deeper understanding of the process.
Synthesis Pathway Overview
The selected synthetic route for the industrial production of this compound involves two primary chemical transformations:
-
Step 1: Catalytic Hydrogenation of 2-Nitro-3-methylbenzoic Acid. The initial step focuses on the reduction of the nitro group of 2-nitro-3-methylbenzoic acid to a primary amine, yielding 2-amino-3-methylbenzoic acid. Catalytic hydrogenation is the method of choice for this transformation on an industrial scale due to its high efficiency, clean conversion, and favorable economics.[3][4]
-
Step 2: Amidation of 2-Amino-3-methylbenzoic Acid. The second step involves the formation of the amide bond by reacting 2-amino-3-methylbenzoic acid with methylamine. This direct amidation is a critical step, and conditions are optimized to favor high conversion and purity.
Logical Flow of the Synthesis Process
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-3-methylbenzoic Acid via Catalytic Hydrogenation
Reaction Principle: The catalytic hydrogenation of nitroarenes to anilines is a well-established industrial process.[3] This reaction typically proceeds via nitroso and hydroxylamine intermediates.[3] The use of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C), allows for easy separation from the reaction mixture and catalyst recycling. The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature to ensure a reasonable reaction rate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Nitro-3-methylbenzoic Acid | ≥98% | Standard Chemical Supplier |
| Palladium on Carbon (5% Pd) | Industrial Grade | Johnson Matthey or equivalent |
| Methanol | ACS Grade | Standard Chemical Supplier |
| Hydrogen Gas | High Purity | Industrial Gas Supplier |
| Nitrogen Gas | High Purity | Industrial Gas Supplier |
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, temperature and pressure probes, and gas inlet/outlet ports.
-
Filtration unit (e.g., Nutsche filter)
-
Drying oven (vacuum or convection)
Protocol:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Charging the Reactor: Charge the reactor with 2-nitro-3-methylbenzoic acid (1.0 eq), 5% Palladium on Carbon (0.5-2.0 mol%), and methanol (5-10 volumes). The catalyst loading can be optimized based on activity and cost considerations.
-
Inerting: Seal the reactor and purge with nitrogen gas three times to remove any residual oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 5-10 bar. Heat the reaction mixture to 50-70°C with vigorous stirring. The progress of the reaction can be monitored by the uptake of hydrogen.
-
Reaction Completion: The reaction is typically complete within 4-8 hours. Completion can be confirmed by in-process control (IPC) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting material.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen gas.
-
Catalyst Filtration: Filter the reaction mixture through a bed of celite in a Nutsche filter to remove the palladium catalyst. The catalyst can be recovered and potentially reused.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Isolation of Intermediate: The resulting solid is 2-amino-3-methylbenzoic acid. This intermediate can be used directly in the next step or purified further by recrystallization if required.
Process Optimization for Step 1
| Parameter | Range | Rationale |
| Catalyst Loading | 0.5 - 2.0 mol% | Lower loading reduces cost but may increase reaction time. Higher loading accelerates the reaction but increases cost and potential for side reactions. |
| Hydrogen Pressure | 5 - 10 bar | Higher pressure increases the rate of hydrogenation but requires more robust equipment.[4][5] |
| Temperature | 50 - 70°C | Higher temperatures increase the reaction rate, but excessive heat can lead to side reactions and catalyst degradation.[4][5] |
| Solvent | Methanol, Ethanol | Alcohols are good solvents for the starting material and intermediate, and are relatively easy to remove. |
Step 2: Synthesis of this compound via Amidation
Reaction Principle: The direct amidation of a carboxylic acid with an amine is a condensation reaction that forms an amide and water. This reaction can be driven to completion by removing water or by using a coupling agent. For industrial-scale synthesis, direct thermal amidation is often preferred for its simplicity and cost-effectiveness. The reaction of 2-amino-3-methylbenzoic acid with methylamine is carried out at elevated temperatures to facilitate the dehydration process.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-3-methylbenzoic Acid | As prepared in Step 1 | - |
| Methylamine (40% in water) | Industrial Grade | Standard Chemical Supplier |
| Toluene | ACS Grade | Standard Chemical Supplier |
| Hydrochloric Acid | 37% | Standard Chemical Supplier |
| Sodium Hydroxide | 50% solution | Standard Chemical Supplier |
Equipment:
-
Glass-lined reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel.
-
Filtration unit
-
Drying oven
Protocol:
-
Reactor Setup: Charge the reactor with 2-amino-3-methylbenzoic acid (1.0 eq) and toluene (5-10 volumes).
-
Addition of Methylamine: Slowly add an excess of 40% aqueous methylamine solution (2.0-3.0 eq) to the reactor with stirring. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 6-12 hours. Water will be removed azeotropically with toluene. The progress of the reaction can be monitored by IPC (TLC or HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a dilute solution of hydrochloric acid to remove any unreacted methylamine.
-
Wash with a dilute solution of sodium hydroxide to remove any unreacted 2-amino-3-methylbenzoic acid.
-
Wash with water until the pH of the aqueous layer is neutral.
-
-
Crystallization and Isolation:
-
Concentrate the toluene layer under reduced pressure to induce crystallization.
-
Cool the mixture to 0-5°C to maximize the precipitation of the product.
-
Filter the solid product and wash with a small amount of cold toluene.[1]
-
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Process Optimization for Step 2
| Parameter | Range | Rationale |
| Methylamine Equivalents | 2.0 - 3.0 eq | An excess of methylamine is used to drive the reaction to completion. |
| Temperature | 80 - 90°C (Reflux) | Elevated temperature is required to overcome the activation energy of the amidation and to facilitate the removal of water. |
| Solvent | Toluene, Xylene | Aromatic hydrocarbons are suitable for azeotropic water removal. |
| Work-up pH | Acid wash: pH 2-3, Base wash: pH 10-11 | Ensures complete removal of unreacted starting materials. |
Quality Control
A robust quality control (QC) process is essential to ensure the final product meets the required specifications.
In-Process Controls (IPCs):
-
TLC: A quick and effective method to monitor the progress of the reactions. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to clearly separate the starting material, intermediate, and product.
-
HPLC: Provides a more quantitative assessment of reaction completion and can detect the formation of by-products.[6]
Final Product Specifications:
| Parameter | Method | Specification |
| Appearance | Visual | Off-white to light brown solid |
| Purity | HPLC | ≥98.5% |
| Melting Point | Melting Point Apparatus | 128-132°C |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the structure |
| Moisture Content | Karl Fischer Titration | ≤0.5% |
Safety and Environmental Considerations
5.1. Hazard Identification and Personal Protective Equipment (PPE)
-
2-Nitro-3-methylbenzoic Acid: Irritant. Avoid contact with skin and eyes.
-
Palladium on Carbon: Flammable solid. Handle in a well-ventilated area and avoid creating dust. Can be pyrophoric when dry.
-
Hydrogen Gas: Extremely flammable. Ensure the reactor is properly sealed and operated in a well-ventilated area away from ignition sources.
-
Methylamine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
Mandatory PPE: Safety goggles, chemical-resistant gloves, lab coat, and in the case of handling methylamine, a face shield and respiratory protection may be necessary.
5.2. Waste Management
-
Catalyst Waste: The palladium catalyst should be collected and sent for recovery to a specialized recycling facility.
-
Solvent Waste: Organic solvent waste (methanol, toluene) should be collected in designated containers and disposed of in accordance with local regulations, typically via incineration.
-
Aqueous Waste: The acidic and basic aqueous waste from the work-up should be neutralized before being sent to a wastewater treatment facility. It's crucial to ensure that the final effluent meets all local environmental discharge standards.[7][8]
Waste Stream Management Workflow
Caption: A simplified diagram for the management of waste streams.
Conclusion
The synthetic protocol detailed in this application note provides a comprehensive and scalable method for the industrial production of this compound. By following the outlined procedures for synthesis, purification, and quality control, and by adhering to the stringent safety and environmental guidelines, manufacturers can achieve a high-yield, cost-effective, and sustainable process. The provided optimization parameters offer a framework for further process refinement to meet specific industrial requirements.
References
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- Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. Google Patents.
- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Google Patents.
- Waste Reduction in Amide Synthesis by a Continuous Method Based on Recycling of the Reaction Mixture. ResearchGate.
- FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Almac.
- Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online.
- Industrial processes for manufacturing amines. ResearchGate.
- Method for manufacturing 2-amino-5-cyano-n,3-dimethylbenzamide. Google Patents.
- Treatment of amine wastes generated in industrial processes. ResearchGate.
- SCALING-UP A CONTINUOUS FLOW HYDROGENATION REACTION IN A LAB ENVIRONMENT. Scientific Devices Australia.
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. Google Patents.
- Amidation of methyl benzoate with various amines. ResearchGate.
- AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. WIPO Patentscope.
- Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC - NIH.
- 2-Amino-N,3-dimethyl-benzamide. ResearchGate.
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- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. Google Patents.
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap.
- Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library.
- Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC - NIH.
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Application Notes & Protocols: Laboratory Preparation of 2-Amino-N,3-dimethylbenzamide Derivatives
Authored by: Senior Application Scientist
Introduction
2-Amino-N,3-dimethylbenzamide and its derivatives are pivotal structural motifs in modern chemistry, serving as crucial intermediates in the development of pharmaceuticals and agrochemicals.[1] Anthranilamide-based structures are known to exhibit a wide range of biological activities, including insecticidal, antibacterial, and antifungal properties.[1] The specific compound, this compound, is a key precursor for synthesizing various bioactive molecules.[1]
This document provides an in-depth guide for researchers and drug development professionals, detailing two robust and validated synthetic routes for the laboratory-scale preparation of this compound. The protocols are designed to be self-validating, with explanations for key experimental choices and comprehensive characterization data to ensure the synthesis of the target compound with high purity.
Synthetic Strategies: A Mechanistic Overview
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for multi-step procedures. Here, we focus on two highly effective and commonly employed strategies:
-
Ring-Opening of an N-Substituted Isatoic Anhydride: This is an efficient and often high-yielding method that utilizes a readily available heterocyclic starting material. The reaction proceeds via a nucleophilic attack of an amine on one of the carbonyl groups of the isatoic anhydride, leading to a ring-opening and subsequent decarboxylation to furnish the desired 2-aminobenzamide derivative.[2][3] This approach is valued for its operational simplicity and favorable reaction kinetics.
-
Amide Coupling via Acyl Chloride Intermediate: A classic and versatile strategy in organic synthesis, this method involves the activation of a carboxylic acid to a more reactive species, typically an acyl chloride.[4][5] The resulting acyl chloride is then reacted with an amine to form the amide bond. This two-step approach offers excellent control and is adaptable to a wide range of substituted benzoic acids and amines. The reaction of an amine with a benzoyl chloride is generally fast and high-yielding.[4]
The following sections provide detailed, step-by-step protocols for each of these synthetic routes.
Comparative Workflow of Synthetic Routes
Caption: Comparative workflow for the synthesis of this compound.
Protocol 1: Synthesis from 3-Methylisatoic Anhydride
This protocol leverages the facile ring-opening of an isatoic anhydride derivative by an amine. The reaction is typically clean and provides the product in good yield after a straightforward work-up.
Reaction Mechanism
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The Pivotal Role of 2-Amino-N,3-dimethylbenzamide in the Innovation of Agrochemicals
Introduction: A Core Moiety for a New Generation of Insecticides
In the continuous endeavor to develop safer and more effective crop protection agents, the anthranilic diamide class of insecticides has emerged as a significant breakthrough. These compounds are celebrated for their novel mode of action, exceptional efficacy against a range of destructive pests, and favorable safety profiles for non-target organisms.[1][2] At the heart of many of these revolutionary molecules lies the 2-amino-N,3-dimethylbenzamide scaffold. While not an insecticide itself, this compound serves as a critical building block, a foundational intermediate for the synthesis of potent ryanodine receptor modulators.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis and evaluation of next-generation agrochemicals.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthetic agrochemical research.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 870997-57-2 | [5][6] |
| Molecular Formula | C₉H₁₂N₂O | [5][6] |
| Molecular Weight | 164.20 g/mol | [5][6] |
| Appearance | Pale yellow to white solid | [6] |
| Melting Point | 115-117 °C | [6] |
| Boiling Point | 309.754 °C at 760 mmHg | [6] |
| Density | 1.107 g/cm³ | [6] |
Mechanism of Action: Targeting the Ryanodine Receptor
Derivatives of this compound, particularly the anthranilic diamides, exert their insecticidal effect by targeting the ryanodine receptor (RyR), a crucial component of the insect's muscle and nerve cells.[1] This mode of action is classified by the Insecticide Resistance Action Committee (IRAC) as Group 28.[1]
The binding of these diamide insecticides to the insect RyR leads to the uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm.[7][8][9] This disruption of calcium homeostasis results in muscle contraction, paralysis, cessation of feeding, and ultimately, the death of the insect.[2] The high selectivity of these compounds for insect RyRs over their mammalian counterparts is a key factor in their favorable safety profile.
Caption: Mechanism of action of diamide insecticides.
Application in Agrochemical Synthesis: A Versatile Precursor
This compound is a valuable starting material for the synthesis of a diverse range of anthranilic diamide insecticides. Its structure allows for the introduction of various substituents, enabling the fine-tuning of insecticidal activity, spectrum, and physicochemical properties.
The general synthetic strategy involves the acylation of the amino group of this compound with a suitable carboxylic acid or its derivative, which typically contains a heterocyclic moiety crucial for high insecticidal potency.[10][11][12][13]
Caption: General synthetic route to diamide insecticides.
Protocols for Efficacy Evaluation
Once novel derivatives of this compound are synthesized, their insecticidal efficacy must be rigorously evaluated. The following protocols provide a framework for conducting these essential bioassays.
Protocol 1: Leaf-Dip Bioassay for Lepidopteran Pests
This method is widely used to determine the contact and ingestion toxicity of a compound against leaf-feeding insects like the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda).[2]
Materials:
-
Synthesized derivative of this compound
-
Acetone or other suitable solvent
-
Triton X-100 or similar surfactant
-
Distilled water
-
Cabbage or other suitable host plant leaves
-
Third-instar larvae of the target pest
-
Petri dishes or ventilated containers
-
Filter paper
Procedure:
-
Preparation of Stock Solution: Accurately weigh the synthesized compound and dissolve it in a minimal amount of acetone to prepare a stock solution of known concentration (e.g., 1000 mg/L).
-
Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure uniform coverage. The concentration range should be selected based on preliminary screening to establish a dose-response relationship. A control solution containing only the solvent and surfactant should also be prepared.
-
Leaf Treatment: Dip fresh, undamaged host plant leaves into each test solution for approximately 10-20 seconds, ensuring complete and uniform coverage. Allow the leaves to air-dry.
-
Insect Exposure: Place one treated leaf into each Petri dish lined with moistened filter paper. Introduce a known number of third-instar larvae (e.g., 10-20) into each dish.
-
Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group. Determine the LC50 (median lethal concentration) and LC90 (lethal concentration for 90% of the population) values using probit analysis.[2]
Protocol 2: [³H]-Ryanodine Binding Assay for Target-Site Interaction
This in vitro assay provides a quantitative measure of the compound's ability to modulate the ryanodine receptor channel activity.[14][15]
Materials:
-
Microsomal fractions from insect muscle tissue or cells expressing RyRs
-
[³H]-Ryanodine (radioligand)
-
Synthesized derivative of this compound
-
Assay buffer (containing varying concentrations of Ca²⁺)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Microsome Preparation: Isolate microsomes from the target insect tissue or RyR-expressing cells using standard differential centrifugation methods.
-
Binding Reaction: In a microcentrifuge tube, combine the microsomal preparation, [³H]-ryanodine, and the test compound at various concentrations in the assay buffer. The buffer should contain a range of Ca²⁺ concentrations to assess the compound's effect on the Ca²⁺-dependency of the receptor.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a set period to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from the total binding. Analyze the data to determine the compound's affinity for the receptor (e.g., Ki or IC50 values).
Structure-Activity Relationship (SAR) Insights
Extensive research on anthranilic diamides has provided valuable insights into the relationship between their chemical structure and insecticidal activity.[11][16] These studies guide the rational design of new, more potent derivatives of this compound.
-
The N-pyridylpyrazole moiety is often crucial for high insecticidal activity. Modifications to the substituents on both the pyridine and pyrazole rings can significantly impact potency.
-
The amide linker plays a critical role in the molecule's conformation and its binding to the ryanodine receptor.
-
Substituents on the anthranilate ring , such as chlorine and methyl groups, influence the molecule's electronic properties and overall shape, which in turn affects its biological activity.
Conclusion and Future Perspectives
This compound stands as a testament to the power of medicinal chemistry principles in modern agrochemical research. Its role as a key intermediate has paved the way for the development of a highly successful class of insecticides that are not only effective but also possess a desirable safety profile. The continued exploration of new derivatives based on this versatile scaffold holds immense promise for the discovery of next-generation crop protection solutions that can address the evolving challenges of pest management and food security.
References
- Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. (2024). MDPI.
- Mei, X.-d., Liang, Y.-h., & Li, K.-B. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3474.
- Murayama, T., & Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. Current Protocols in Pharmacology, 87(1), e71.
- Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide. (2015). Pest Management Science, 71(4), 585-594.
- Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. (2022). Journal of the Brazilian Chemical Society, 33(9), 1039-1051.
- Murayama, T., & Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. researchmap.
- Lahm, G. P., et al. (2005). Insecticidal Anthranilic Diamides: A New Class of Potent Ryanodine Receptor Activators. Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906.
- Lahm, G. P., et al. (2013). Diamide insecticides: Global efforts to address insect resistance stewardship challenges. Pest Management Science, 69(7), 781-784.
- Synthesis and Insecticidal Activity of Lignan Analogs (II). (1992). Bioscience, Biotechnology, and Biochemistry, 56(3), 412-417.
- Cong, L., et al. (2023). Toxicity and Sublethal Effects of Diamide Insecticides on Key Non-Target Natural Predators, the Larvae of Coccinella septempunctata L. (Coleoptera: Coccinellidae). Insects, 14(3), 283.
- The test solutions of three diamide insecticides. (2023). ResearchGate.
- Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups. (2020). RSC Advances, 10(57), 34693-34700.
- Lanner, J. T., Georgiou, D. K., Joshi, A. D., & Hamilton, S. L. (2010). Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release. Cold Spring Harbor Perspectives in Biology, 2(11), a003996.
- Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (2023). Molecules, 28(2), 594.
- Efficacy of diamide group of insecticides and Insect growth regulators against Spodoptera litura (Fabricius) (Noctuidae: Lepidoptera) on castor. (2020). International Journal of Advanced Biochemistry Research, 4(1), 10-14.
- Synthesis, Insecticidal Activity, Structure–Activity Relationship (SAR) and Density Functional Theory (DFT) of Novel Anthranilic Diamides Analogs Containing 1,3,4-Oxadiazole Rings. (2015). International Journal of Molecular Sciences, 16(12), 28850-28867.
- This compound. PubChem.
- Synthesis, crystal structure and biological activity of novel anthranilic diamide insecticide containing alkyl ether group. (2013). Journal of the Chinese Chemical Society, 60(1), 51-58.
- Murayama, T., & Kurebayashi, N. (2022). The Ryanodine Receptor as a Sensor for Intracellular Environments in Muscles. International Journal of Molecular Sciences, 23(19), 11843.
- Chemical structures of anthranilic diamide insecticides. (2013). ResearchGate.
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Application Note: Spectroscopic Characterization of 2-Amino-N,3-dimethylbenzamide
Abstract
This application note provides a comprehensive guide to the spectroscopic characterization of 2-Amino-N,3-dimethylbenzamide, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Detailed protocols and in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented. This guide is intended for researchers, scientists, and drug development professionals to ensure accurate structural elucidation and quality control of this important compound. The causality behind experimental choices and the self-validating nature of the combined spectroscopic approach are emphasized throughout.
Introduction
This compound (C₉H₁₂N₂O, Molar Mass: 164.21 g/mol ) is a substituted anthranilamide derivative.[1][2] The structural confirmation of such molecules is a critical step in synthetic chemistry and drug development, ensuring the identity, purity, and stability of the compound. Spectroscopic techniques, when used in concert, provide an unambiguous structural determination. This document outlines the principles and detailed methodologies for the complete spectroscopic characterization of this compound.
The following schematic illustrates the overall workflow for the comprehensive spectroscopic characterization of the target molecule.
Caption: Workflow for Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the proton and carbon framework and their connectivity.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is excellent for observing exchangeable protons like those on amine and amide groups.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR: Acquire with proton decoupling, a 45° pulse angle, a 5-second relaxation delay, and 1024 scans.
-
2D NMR (COSY, HSQC, HMBC): Utilize standard instrument parameters for these experiments to establish proton-proton and proton-carbon correlations.
¹H NMR Data Interpretation
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted chemical shifts (δ) in ppm are as follows:
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 7.0-7.3 | Multiplet | 2H | Aromatic protons |
| Ar-H | 6.5-6.7 | Triplet | 1H | Aromatic proton |
| NH (Amide) | ~8.0 | Broad Singlet | 1H | Amide N-H |
| NH₂ (Amine) | ~4.5 | Broad Singlet | 2H | Amine N-H₂ |
| N-CH₃ | ~2.9 | Doublet | 3H | N-methyl |
| Ar-CH₃ | ~2.2 | Singlet | 3H | Aromatic methyl |
Causality in Interpretation:
-
The aromatic protons will appear as a complex multiplet due to their coupling with each other. The electron-donating amino group will shield the ortho and para protons, shifting them upfield compared to the proton meta to the amino group.
-
The amide N-H proton is expected to be downfield due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding. Its broadness is a result of quadrupole broadening from the nitrogen atom and chemical exchange.
-
The primary amine (NH₂) protons will also appear as a broad singlet due to exchange and quadrupole effects. Addition of D₂O will cause this signal to disappear, confirming its assignment.[3]
-
The N-methyl group appears as a doublet due to coupling with the amide N-H proton.
-
The aromatic methyl group will be a singlet as it has no adjacent protons to couple with.
¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.
| Carbon | Predicted δ (ppm) | Assignment |
| C=O | ~170 | Carbonyl |
| Ar-C (quaternary) | 145-150 | C-NH₂ |
| Ar-C (quaternary) | 120-140 | C-C=O, C-CH₃ |
| Ar-CH | 115-130 | Aromatic CH |
| N-CH₃ | ~27 | N-methyl |
| Ar-CH₃ | ~18 | Aromatic methyl |
Expert Insights:
-
The carbonyl carbon is the most deshielded due to the electronegativity of the oxygen atom.
-
The aromatic carbon attached to the amino group (C-NH₂) is significantly shielded by the electron-donating nature of the nitrogen.
-
The remaining aromatic carbons can be assigned with the help of 2D NMR (HSQC and HMBC) experiments, which correlate the carbons to their attached protons.
The following diagram illustrates the key HMBC correlations that confirm the connectivity of the molecule.
Caption: Key HMBC correlations for structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disc. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
IR Data Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-3300 (two bands) | Medium | N-H stretch | Primary Amine (-NH₂) |
| ~3250 | Medium, Broad | N-H stretch | Secondary Amide (-NH-) |
| 3050-3000 | Weak-Medium | C-H stretch | Aromatic C-H |
| 2950-2850 | Weak-Medium | C-H stretch | Aliphatic C-H (CH₃) |
| 1640-1680 | Strong | C=O stretch | Amide I band |
| 1580-1650 | Medium | N-H bend | Primary Amine |
| ~1550 | Medium | N-H bend, C-N stretch | Amide II band |
| 1250-1335 | Strong | C-N stretch | Aromatic Amine |
Trustworthiness of Interpretation:
-
The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a hallmark of a primary amine, corresponding to the asymmetric and symmetric N-H stretches.[4]
-
A broader N-H stretching band around 3250 cm⁻¹ is characteristic of the secondary amide.[5]
-
The strong carbonyl absorption (Amide I band) confirms the presence of the amide functional group. Its position is influenced by conjugation with the aromatic ring.[5]
-
The Amide II band, resulting from a combination of N-H bending and C-N stretching, further corroborates the amide structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analysis: Acquire the full scan mass spectrum using a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
MS Data Interpretation
-
Molecular Ion: The primary observation will be the protonated molecule [M+H]⁺ at m/z 165.2. The high-resolution mass of this ion should be within 5 ppm of the calculated exact mass (C₉H₁₃N₂O⁺).
-
Nitrogen Rule: The molecular weight of this compound is 164.21. An even molecular weight is consistent with the presence of an even number of nitrogen atoms (in this case, two), as per the nitrogen rule.[6]
Fragmentation Pattern:
The fragmentation of the molecular ion provides structural information. Key expected fragments include:
| m/z | Fragment | Loss |
| 147 | [M+H - NH₃]⁺ | Loss of ammonia |
| 132 | [M+H - NH₃ - CH₃]⁺ | Loss of ammonia and a methyl radical |
| 119 | [C₇H₇O]⁺ | Benzoyl-type cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
The fragmentation pathway can be visualized as follows:
Caption: Predicted ESI-MS Fragmentation Pathway.
Conclusion
The combination of NMR, IR, and MS provides a robust and self-validating system for the complete structural characterization of this compound. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups (primary amine, secondary amide, and carbonyl). Mass spectrometry verifies the molecular weight and provides fragmentation data consistent with the proposed structure. By following the protocols and interpretation guidelines outlined in this application note, researchers can confidently confirm the identity and purity of this important chemical intermediate.
References
- PubChem. This compound.
- Mei, X., Liang, Y., Li, K., & Wang, Q. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3474. [Link]
- University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
- Chemistry LibreTexts. (2023). 24.10: Spectroscopy of Amines. [Link]
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
- JoVE. (2024).
- Chemistry LibreTexts. (2023).
- University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]
- Royal Society of Chemistry. (2013). Supporting Information for "A mild and efficient zinc-catalyzed aerobic oxidative amidation of N-substituted benzylamines". [Link]
Sources
- 1. This compound | C9H12N2O | CID 16770689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-N,3-dimethylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 4. 3-Amino-N,N-dimethylbenzamide 33322-60-0 [sigmaaldrich.com]
- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 6. 3-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 424774 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-N,3-dimethylbenzamide
Welcome to the technical support center dedicated to the synthesis of 2-Amino-N,3-dimethylbenzamide (C₉H₁₂N₂O, MW: 164.21 g/mol [1]). This molecule is a valuable building block in the development of pharmaceuticals and agrochemicals[2]. Achieving high yield and purity can be challenging, often hindered by incomplete reactions, side-product formation, and purification difficulties.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers and process chemists overcome common hurdles. The information is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
Overview of Primary Synthetic Strategies
Two predominant pathways are commonly employed for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scalability, and cost considerations.
-
Route A: Reduction of a Nitro Precursor. This classic approach involves the synthesis of a nitro-substituted benzamide followed by the reduction of the nitro group to the target amine. This multi-step process offers flexibility but requires careful control of the reduction step.
-
Route B: Ring-Opening of Isatoic Anhydride. This route provides a more direct synthesis via the nucleophilic ring-opening of a suitable isatoic anhydride derivative with methylamine. It is often favored for its atom economy and potentially fewer steps.[2][3]
Caption: Troubleshooting logic for incomplete nitro group reduction.
Issue 2: Low Yield in Isatoic Anhydride Ring-Opening (Route B)
Question: My reaction of 3-methylisatoic anhydride with aqueous methylamine is giving a low yield and a complex mixture of products. Why?
Answer: While seemingly straightforward, this reaction's success hinges on controlling the reactivity of the anhydride and the nucleophile.
-
Temperature Control:
-
Expertise: The reaction is highly exothermic. The initial nucleophilic attack at the C2 carbonyl, followed by ring-opening and decarboxylation (release of CO₂), can cause a rapid temperature increase. Uncontrolled exotherms can lead to side reactions, such as the formation of urea derivatives from methylamine reacting with the released CO₂ or further reactions on the aromatic ring.
-
Solution: The reaction should be performed at a reduced temperature. Patents suggest cooling to below 10°C, or even -10°C, before and during the slow, portion-wise addition of the methylamine solution. [3]An ice bath or a cryocooler is essential for maintaining control.
-
-
Stoichiometry and Reagent Purity:
-
Expertise: While a slight excess of methylamine is used to drive the reaction to completion, a large excess can complicate the workup and increase the potential for side reactions. The purity of the isatoic anhydride is also critical; residual acids or other impurities from its synthesis can interfere with the reaction.
-
Solution: Use a modest excess of methylamine (e.g., 1.1-1.5 equivalents). [3]Ensure the 3-methylisatoic anhydride is pure and dry before use. Recrystallization may be necessary if its quality is questionable.
-
Issue 3: Product Purification and Discoloration
Question: The crude product is a dark oil or a discolored solid and is difficult to purify. What are the best purification strategies?
Answer: Discoloration often points to aerial oxidation of the aniline product or the presence of high-molecular-weight impurities.
-
Understanding the Impurities:
-
Expertise: The primary amino group in the product is susceptible to oxidation, which can form colored impurities. In Route A, partially reduced species like nitroso or hydroxylamine intermediates can also be present.
-
Solution: Handle the product under an inert atmosphere (N₂ or Argon) where possible, especially during workup and concentration steps.
-
-
Purification Protocol:
-
Trustworthiness: Recrystallization is the most effective method for purifying the final product on a lab scale. The crystal structure of this compound has been reported, confirming its solid nature. [2] * Step-by-Step Recrystallization:
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent. Ethanol is a good first choice. [2] 2. If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.
-
Hot-filter the solution through a pad of Celite to remove the charcoal and any insoluble material.
-
Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Detailed Experimental Protocol: Synthesis from 3-Methylisatoic Anhydride (Route B)
This protocol is adapted from established literature procedures and is designed to be self-validating through clear procedural steps and expected outcomes. [2][3] Materials:
-
3-Methylisatoic Anhydride (1 eq.)
-
40% Aqueous Methylamine solution (~1.2 eq.)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 3-methylisatoic anhydride in dichloromethane. Cool the flask in an ice-salt bath to -10°C.
-
Reagent Addition: Add the 40% aqueous methylamine solution dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 0°C. Vigorous gas (CO₂) evolution will be observed.
-
Reaction: After the addition is complete, allow the mixture to stir in the cold bath for another hour, then let it warm slowly to room temperature and stir for an additional 4-5 hours. [3]4. Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted starting material) and then with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol as described in the troubleshooting section above to obtain colorless crystals of this compound. The reported yield for a similar process is as high as 96.8%. [3]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with this synthesis? A1: Researchers must be aware of several hazards. The final product, this compound, is harmful if swallowed and causes skin and eye irritation. [1]When using Route A, nitro-aromatic compounds can be energetic. Catalytic hydrogenation requires proper equipment and procedures for handling flammable hydrogen gas under pressure. Methylamine is a corrosive and flammable gas/solution with a strong odor; it should always be handled in a well-ventilated fume hood.
Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like ethyl acetate/hexanes (e.g., 1:1 v/v). The product, being more polar than most starting materials (like the nitro-intermediate) but less polar than highly polar side products, will have a distinct Rf value. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For quantitative analysis, HPLC or GC-MS are the preferred methods.
Q3: Which synthetic route is generally preferred for industrial-scale production? A3: For large-scale synthesis, the Isatoic Anhydride route (Route B) is often more advantageous due to its high atom economy, single-step nature, and typically higher yield. This avoids the use of hazardous hydrogenation and expensive palladium catalysts. However, the cost and availability of the 3-methylisatoic anhydride precursor on a large scale would be the deciding factor. Some processes focus on improving multi-step routes by avoiding the isolation of intermediates to make them more efficient. [7]
References
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
- He, L., Li, J., Qian, X. & Xu, G. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3474.
- Staiger, R. P. & Wagner, E. C. (1953). The Chemistry of Isatoic Anhydride. Journal of Organic Chemistry, 18, 1427-1439. (Referenced in other sources, provides background).
- An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. IP India Services. [Link]
- This compound. PubChem. [Link]
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
- CN101585781B - Preparing method of N, N-dimethylbenzamide.
- PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES.
Sources
Technical Support Center: Synthesis of 2-Amino-N,3-dimethylbenzamide
Welcome to the technical support center for the synthesis of 2-Amino-N,3-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to address specific challenges you may encounter during your experiments, ensuring you can navigate the complexities of this synthesis with confidence.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Amide Coupling of 2-Amino-3-methylbenzoic Acid with Methylamine
Question 1: My amide coupling reaction is showing low or no yield of this compound. What are the likely causes?
Low yields in amide coupling reactions are a frequent issue and can often be traced back to a few key factors:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid of 2-amino-3-methylbenzoic acid must be activated to react with methylamine. If the coupling reagent is not effective or used in insufficient amounts, the formation of the activated intermediate will be incomplete, leading to low conversion.[1][2]
-
Deactivation of Methylamine: Methylamine can be protonated by the carboxylic acid, rendering it non-nucleophilic. This acid-base reaction can compete with the desired amide bond formation.[1]
-
Steric Hindrance: The methyl group at the 3-position of the benzoic acid can create some steric hindrance, potentially slowing down the reaction with the activated carboxylic acid.[1][3]
-
Side Reactions of the Coupling Reagent: Some coupling reagents can undergo side reactions. For instance, with carbodiimides like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[3][4] Additives like HOBt or OxymaPure are often used to suppress this side reaction and also to reduce the risk of racemization if chiral centers are present.[1][4]
Solutions:
-
Optimize the Coupling Reagent and Conditions:
-
Consider using a more potent coupling reagent such as HATU or PyBOP, which are known to be effective for challenging couplings.[1][3]
-
Ensure you are using the correct stoichiometry of the coupling reagent and a non-nucleophilic base like DIPEA. A slight excess of the coupling reagent and base is often beneficial.[1][3]
-
Pre-activating the carboxylic acid by stirring it with the coupling reagent and base for 15-30 minutes before adding the methylamine can improve yields.[1]
-
-
Control the Reaction Temperature: While room temperature is often sufficient, sometimes gentle heating (e.g., to 40-50 °C) can overcome the activation energy barrier, especially in cases of steric hindrance. However, be cautious as higher temperatures can also promote side reactions.[1]
-
Choice of Solvent: Use anhydrous aprotic solvents like DMF, DCM, or acetonitrile to prevent hydrolysis of the activated intermediate.[1][5]
Question 2: I am observing significant impurity peaks in my LC-MS analysis. What are the common side products in this amide coupling?
The formation of impurities is a common challenge. Here are some likely culprits:
-
N-acylurea: As mentioned, this is a common byproduct when using carbodiimide coupling reagents.[3][4]
-
Anhydride Formation: The activated carboxylic acid can sometimes react with another molecule of the starting carboxylic acid to form an anhydride. This anhydride is less reactive than the activated intermediate and may not react completely with the amine.[6]
-
Reaction with the Amino Group of the Starting Material: The activated 2-amino-3-methylbenzoic acid could potentially react with the amino group of another molecule of the starting material, leading to dimer formation.
Solutions:
-
Use Additives: The use of HOBt or HOAt with carbodiimides can significantly reduce N-acylurea formation.[4]
-
Control Stoichiometry: Careful control of the stoichiometry of your reagents can minimize the formation of dimers and anhydrides. Using a slight excess of the amine can sometimes help to ensure the activated acid reacts preferentially with it.
-
Purification: If impurities are still present, purification by column chromatography or recrystallization is necessary.
Route 2: Reduction of 2-Nitro-N,3-dimethylbenzamide
Question 1: The reduction of the nitro group is incomplete, or I am getting a mixture of products. What could be going wrong?
Catalytic hydrogenation is a common method for this reduction, but it can be sensitive to various factors:
-
Catalyst Inactivity or Poisoning: The catalyst (e.g., Pd/C, Raney Nickel) can become deactivated over time or poisoned by impurities in the starting material or solvent.[7][8]
-
Insufficient Hydrogen Pressure or Agitation: The reaction is dependent on good contact between the substrate, catalyst, and hydrogen gas. Inadequate hydrogen pressure or poor stirring can lead to incomplete reduction.[8]
-
Formation of Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. Under certain conditions, these intermediates can condense to form azoxy, azo, or hydrazo compounds, which may be observed as byproducts.[7][8][9]
Solutions:
-
Catalyst Management:
-
Use a fresh, high-quality catalyst.
-
Ensure the starting material and solvent are free from potential catalyst poisons like sulfur compounds.
-
-
Optimize Reaction Conditions:
-
Increase the hydrogen pressure. Pressures of 50-80 bar are sometimes used for these reductions.[8]
-
Ensure vigorous stirring to maintain a good suspension of the catalyst.
-
Elevated temperatures (e.g., 70-130 °C) can also improve the reaction rate, but should be optimized to avoid side reactions.[5][8]
-
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider other reducing agents like iron powder in acidic media (e.g., acetic acid or hydrochloric acid), which is a classic and often robust method for nitro group reduction.[5]
Route 3: Ring-Opening of Isatoic Anhydride with Methylamine
Question 1: The reaction of isatoic anhydride with methylamine is giving a low yield. What are the critical parameters for this reaction?
This reaction is generally quite efficient, but yields can be affected by:
-
Reaction Temperature: The reaction is typically carried out at a controlled temperature. Cooling the reaction mixture initially, especially during the addition of methylamine, can be important to manage the exothermicity of the reaction.[10] Subsequent warming to room temperature or gentle heating may be required to drive the reaction to completion.[11][12]
-
Solvent Choice: The choice of solvent can influence the reaction rate and the solubility of the product. Alcohols like methanol, or other polar aprotic solvents like acetonitrile or DMF are commonly used.[10][11]
-
Stoichiometry of Methylamine: A molar excess of methylamine is often used to ensure complete conversion of the isatoic anhydride.[10]
Solutions:
-
Temperature Control: Start the reaction at a lower temperature (e.g., 0-10 °C) during the addition of methylamine, and then allow it to warm to room temperature or apply gentle heat as needed.[10][12]
-
Solvent Optimization: If solubility is an issue, experiment with different solvents. A solvent in which the starting material is soluble but the product is less soluble can sometimes facilitate product isolation by precipitation.
-
Ensure Complete Reaction: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before workup.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most common starting materials are:
-
2-Amino-3-methylbenzoic acid for the amide coupling route.
-
2-Nitro-3-methylbenzoic acid, which is then converted to 2-nitro-N,3-dimethylbenzamide before the final reduction step.
-
Isatoic anhydride or a substituted derivative for the ring-opening route.[11]
Q2: What are the key reaction conditions to control for a successful synthesis?
The critical parameters depend on the chosen route:
| Synthetic Route | Key Parameters to Control |
| Amide Coupling | Choice and stoichiometry of coupling reagent and base, reaction temperature, and use of anhydrous solvents.[1][2] |
| Nitro Reduction | Catalyst activity, hydrogen pressure, reaction temperature, and agitation.[7][8] |
| Isatoic Anhydride Ring-Opening | Reaction temperature (initial cooling and subsequent warming), stoichiometry of methylamine, and choice of solvent.[10][12] |
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques to monitor the reaction's progress. These methods allow you to track the consumption of the starting material and the formation of the product and any major impurities.
Q4: What are the recommended purification methods for this compound?
The most common purification methods are:
-
Recrystallization: This is often an effective method for removing minor impurities if a suitable solvent system can be found. Ethanol has been used for this purpose.[11]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds and can be used to separate the desired product from unreacted starting materials and side products.
-
Aqueous Workup: A standard aqueous workup involving washing the organic layer with acidic and basic solutions can help to remove unreacted starting materials and some impurities.[1][3]
Visualizations
Troubleshooting Workflow for Low Yield in Amide Coupling
Caption: A decision tree for troubleshooting low yields in amide coupling reactions.
References
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (URL not available)
- This compound - PMC - NIH. [Link]
- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google P
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google P
- CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google P
- (PDF) 2-Amino-N,3-dimethyl-benzamide.
- Tips and tricks for difficult amide bond form
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Public
- US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google P
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - RWTH Public
- 21.7: Chemistry of Amides. [Link]
- Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update | Request PDF - ResearchG
- Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles | ChemRxiv. [Link]
- Amide coupling reaction in medicinal chemistry.
- CN101585781A - Preparing method of N, N-dimethylbenzamide - Google P
- US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google P
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]
- isatoic anhydride condensation - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]
- CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. researchgate.net [researchgate.net]
- 10. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]
- 11. 2-Amino-N,3-dimethylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sciencemadness Discussion Board - isatoic anhydride condensation - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Troubleshooting Low Yield in the Amidation of 2-Amino-3-methylbenzoic Acid
Welcome to the technical support center for the amidation of 2-amino-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific amide coupling reaction. The unique structural features of 2-amino-3-methylbenzoic acid, namely the presence of both an amino and a carboxylic acid group, along with steric hindrance from the ortho-amino and meta-methyl groups, can lead to complications and low yields. This resource provides in-depth troubleshooting strategies and frequently asked questions to help you optimize your reaction conditions and achieve your desired product with higher efficiency.
I. Understanding the Challenges: Why is this Amidation Difficult?
The amidation of 2-amino-3-methylbenzoic acid presents a unique set of challenges primarily due to its structure. The presence of an ortho-amino group and a meta-methyl group introduces significant steric hindrance around the carboxylic acid functionality. This steric bulk can impede the approach of the amine nucleophile and the coupling reagents, leading to slower reaction rates and lower yields.[1][2] Furthermore, the amino group itself is a nucleophile and can participate in side reactions, such as self-polymerization or reaction with the activated carboxylic acid intermediate of another molecule.
Common Issues at a Glance:
| Issue | Primary Cause(s) | Section Reference |
| Low or No Product Formation | Ineffective carboxylic acid activation, steric hindrance, poor nucleophilicity of the amine. | Section II: Troubleshooting Guide |
| Formation of Side Products | Self-condensation, reaction with coupling agents (e.g., N-acylurea formation). | Section II: Troubleshooting Guide |
| Difficulty in Purification | Similar polarity of starting material and product, presence of byproducts. | Section IV: FAQs |
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific experimental observations and provide a logical workflow for troubleshooting.
Symptom 1: Low to No Yield of the Desired Amide
This is the most common issue and can stem from several factors related to reaction kinetics and thermodynamics.
Question: My reaction shows a low conversion of the starting material, even after prolonged reaction times. What should I investigate first?
Answer: Low conversion is typically a sign of insufficient activation of the carboxylic acid or unfavorable reaction conditions that do not overcome the activation energy barrier, which is heightened by steric hindrance.
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Explanation:
-
Choice of Coupling Reagent: Standard carbodiimide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may not be potent enough to activate the sterically hindered carboxylic acid of 2-amino-3-methylbenzoic acid effectively.[3] Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are generally more reactive and can provide better yields in challenging couplings.[4][5][6]
-
Role of Additives: When using carbodiimides, the formation of a stable O-acylisourea intermediate is key. However, this intermediate can rearrange to an unreactive N-acylurea byproduct.[7] The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea to form a more stable and reactive activated ester, minimizing the formation of the N-acylurea byproduct and improving the overall yield.[7][8]
-
Reaction Conditions:
-
Temperature: For sterically hindered substrates, elevated temperatures are often necessary to provide sufficient energy to overcome the activation barrier.[9] Consider increasing the reaction temperature in increments, while monitoring for potential decomposition.
-
Solvent: A high-boiling point, polar aprotic solvent such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) can be beneficial. These solvents can help to dissolve the starting materials and facilitate the reaction at higher temperatures.
-
Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine, is crucial. It neutralizes the acid formed during the reaction and facilitates the deprotonation of the amine nucleophile without competing in the reaction.[10]
-
Symptom 2: Significant Formation of Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the presence of side reactions.
Question: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of my starting material. What is happening and how can I prevent it?
Answer: This observation strongly suggests self-condensation, where the amino group of one molecule of 2-amino-3-methylbenzoic acid attacks the activated carboxylic acid of another.
Strategies to Minimize Self-Condensation:
-
Slow Addition of the Coupling Reagent: Adding the coupling reagent slowly to the reaction mixture containing the carboxylic acid and the amine can help to maintain a low concentration of the activated carboxylic acid at any given time. This favors the reaction with the intended amine over self-condensation.
-
Protecting the Amino Group: While often desirable to avoid, protecting the amino group as a carbamate (e.g., Boc or Cbz) will prevent it from acting as a nucleophile.[3] This adds extra steps to the synthesis (protection and deprotection) but can be a robust solution for eliminating this side reaction.
-
Use of a Large Excess of the Amine: If the amine coupling partner is readily available and inexpensive, using a significant excess (2-3 equivalents) can kinetically favor the desired reaction over the bimolecular self-condensation.
Question: My crude product is contaminated with a byproduct that I suspect is N-acylurea. How can I confirm this and prevent its formation?
Answer: N-acylurea is a common byproduct when using carbodiimide coupling reagents like DCC or EDC.[7] It can often be identified by its characteristic mass spectrum and its insolubility in many organic solvents.
Prevention and Removal of N-acylurea:
-
Prevention: As mentioned earlier, the addition of HOBt or HOAt is the most effective way to prevent the formation of N-acylurea.[7]
-
Removal: If N-acylurea has already formed, it can sometimes be removed by filtration if it precipitates from the reaction mixture. Washing the crude product with a dilute acid solution (e.g., 1 M HCl) can also help to remove any remaining carbodiimide and its urea byproduct.
III. Experimental Protocols
General Protocol for Amidation using HATU
This protocol provides a starting point for the amidation of 2-amino-3-methylbenzoic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific amine.
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-3-methylbenzoic acid (1.0 equivalent).
-
Dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., DMF, 5-10 mL per mmol of carboxylic acid).
-
Add the amine coupling partner (1.1-1.5 equivalents).
-
Add HATU (1.1-1.3 equivalents) to the mixture.
-
Add a non-nucleophilic base, such as DIPEA (2.0-3.0 equivalents), dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS. For particularly hindered amines, heating the reaction to 40-60 °C may be beneficial.
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Frequently Asked Questions (FAQs)
Q1: Do I need to protect the amino group of 2-amino-3-methylbenzoic acid before amidation?
A1: It depends on the reactivity of your amine and the chosen coupling conditions. For many standard amidations, protection is not strictly necessary if the reaction conditions are optimized to favor the intermolecular reaction with the desired amine. However, if you are experiencing significant self-condensation or other side reactions involving the amino group, protecting it (e.g., with a Boc group) is a reliable strategy to improve the yield and simplify purification.[3]
Q2: What is the best way to activate the carboxylic acid of 2-amino-3-methylbenzoic acid?
A2: Due to the steric hindrance, more potent coupling reagents are generally recommended over standard carbodiimides alone.[1][2] Reagents like HATU, HBTU, and COMU are excellent choices.[4][5][6] An alternative, highly effective method for very hindered systems is to convert the carboxylic acid to the more reactive acyl fluoride.[9]
Q3: I am having difficulty purifying my product by column chromatography. The starting material and product have very similar Rf values. What can I do?
A3: This is a common issue when the starting material and product have similar polarities. Here are a few suggestions:
-
Optimize your solvent system: A gradient elution may be necessary to achieve better separation. Experiment with different solvent mixtures and consider adding a small amount of a third solvent (e.g., methanol or acetic acid) to modify the polarity.
-
Aqueous workup: A thorough aqueous workup with dilute acid and base washes before chromatography can help to remove any acidic or basic impurities, simplifying the purification process.
-
Alternative purification methods: If column chromatography is ineffective, consider other techniques such as preparative TLC, crystallization, or preparative HPLC.
Q4: Can I use microwave-assisted synthesis for this amidation?
A4: Yes, microwave irradiation can be an effective technique to accelerate the reaction and improve yields, especially for sterically hindered substrates.[11] The high temperatures achieved in a short period can help to overcome the activation energy barrier. It is important to carefully screen the reaction time and temperature to avoid decomposition of the starting materials or products.
Q5: What are some alternative methods for forming this amide bond if standard coupling reagents fail?
A5: If standard solution-phase coupling methods are unsuccessful, you might consider:
-
Conversion to the Acyl Chloride: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive acyl chloride, followed by reaction with the amine.[7][12] This method requires careful handling of the reagents.
-
Direct Amidation Catalysts: Certain Lewis acids, such as those based on boron or zirconium, can catalyze the direct amidation of carboxylic acids and amines by activating the carboxylic acid.[13][14][15]
V. References
-
TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024). RSC Advances.
-
Optimization of reaction conditions. (n.d.). ResearchGate.
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (2014). National Institutes of Health.
-
Amide Synthesis. (n.d.). Fisher Scientific.
-
Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. (2025). Benchchem.
-
Coupling Reagents. (n.d.). Aapptec Peptides.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2014). National Institutes of Health.
-
Optimization of the reaction conditions for benzoic acid and p-toluidine. (n.d.). ResearchGate.
-
Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub.
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022). National Institutes of Health.
-
Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
-
troubleshooting failed reactions of 4-Amino-2-(methylthio)benzoic acid. (2025). Benchchem.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
-
Commonly used amide/peptide coupling reagents. (n.d.). ResearchGate.
-
The effect of steric hindrance in amines, and sterically destabilized twisted amides …. (n.d.). ResearchGate.
-
Why did my amide syntesis does not work? (2021). ResearchGate.
-
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. (2018). National Institutes of Health.
-
Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. (n.d.). ResearchGate.
Sources
- 1. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. hepatochem.com [hepatochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-N,3-dimethylbenzamide Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-N,3-dimethylbenzamide. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions, improve yield, and ensure product purity.
Synthesis Overview: The Amidation Pathway
The most direct and common laboratory-scale synthesis of this compound involves the amidation of 2-amino-3-methylbenzoic acid with methylamine. This process requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by methylamine. While seemingly straightforward, this reaction is prone to several pitfalls, including low conversion rates and the formation of side products due to the presence of two nucleophilic groups (the aniline amine and the added methylamine) and an electrophilic group (the activated carboxyl).
Below is a generalized workflow for this synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting and Optimization Guide
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Issue 1: Low Yield and Incomplete Conversion
Question: My reaction consistently results in a low yield (<50%) with a significant amount of unreacted 2-amino-3-methylbenzoic acid remaining. What are the primary causes and how can I fix this?
Answer: Low conversion is typically rooted in three areas: inefficient carboxylic acid activation, suboptimal reaction conditions, or reagent-related issues.
Causality & Solutions:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive electrophile (an activated ester or acyl chloride) for the weakly nucleophilic methylamine to react efficiently.
-
Insight: Standard carbodiimide coupling agents are highly effective. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like N-hydroxybenzotriazole (HOBt) is a robust system. HOBt reacts with the initial O-acylisourea intermediate to form an activated ester, which is less prone to side reactions and more reactive towards the amine.[1]
-
Troubleshooting Protocol:
-
Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent like THF or DCM.
-
Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to ensure full activation before adding the amine. A color change or slight increase in temperature may be observed.
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical.
-
Insight: Amine addition should be performed at a low temperature (0-5 °C) to control the initial exothermic reaction. Afterward, allowing the reaction to slowly warm to room temperature and stir for several hours (6-24h) is typical.[1] Some procedures may benefit from gentle heating (e.g., 30-40°C) to drive the reaction to completion, but this must be balanced against potential side product formation.[2]
-
Optimization Strategy: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS every 2-3 hours. If the reaction stalls, consider a slight increase in temperature (e.g., to 40°C) for a few hours.
-
-
Reagent Stoichiometry and Quality:
-
Insight: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of methylamine (1.1-1.5 eq) can help drive the equilibrium towards the product. Ensure your methylamine solution's concentration is accurate; it is often supplied as a solution in water, THF, or ethanol. Aqueous methylamine is acceptable, but it requires a water-tolerant solvent system.[2]
-
Verification: If using a commercial solution, verify its concentration. If the solution is old, its concentration may have decreased.
-
Issue 2: Formation of a Persistent, High-Molecular-Weight Impurity
Question: I am observing a significant side product with a mass corresponding to a dimer of my starting material. How is this forming and how can I prevent it?
Answer: This is a classic problem of self-condensation. The amino group of one molecule of 2-amino-3-methylbenzoic acid can attack the activated carboxyl group of another molecule, forming an amide bond and resulting in a dimer.
Mechanism & Prevention:
-
Causality: This occurs when the concentration of the activated intermediate is high before the primary nucleophile (methylamine) is introduced or is able to react. The aniline-type amino group on the starting material is nucleophilic enough to compete with methylamine.
Caption: Competing reaction pathways leading to the desired product versus the dimer side product.
Prevention Strategies:
-
Control the Order of Addition: The most effective strategy is to add the methylamine after the carboxylic acid has been fully activated. However, do not let the activated intermediate sit for too long before adding the methylamine. A 30-60 minute activation time is usually sufficient.
-
Slow Amine Addition at Low Temperature: Add the methylamine solution dropwise to the reaction mixture at 0 °C. This ensures that the concentration of methylamine is sufficient to outcompete the starting material's amino group for the activated intermediate, while the low temperature moderates the reaction rate.
-
Use a Non-Nucleophilic Base: If a base is required (e.g., to neutralize EDC.HCl or the starting material if it's a salt), use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[1] Avoid using bases like triethylamine if possible, as it can sometimes promote side reactions.
Issue 3: Difficulty in Purifying the Final Product
Question: My crude product is an oil that is difficult to purify by column chromatography, and I am struggling to remove the coupling agent byproducts.
Answer: Purification challenges often arise from byproducts of the coupling reagents and unreacted starting materials. A well-designed work-up procedure is critical.
Purification Protocol & Tips:
-
Aqueous Work-up to Remove Byproducts:
-
After the reaction is complete, quench it with water or a saturated aqueous solution of NH₄Cl.
-
Extract your product into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
The key step is to wash the organic layer sequentially to remove different types of impurities:
-
Acid Wash: A wash with dilute acid (e.g., 1M HCl) will protonate and remove any unreacted amine starting material and basic byproducts.
-
Base Wash: A wash with a dilute base (e.g., 5% NaHCO₃ or Na₂CO₃ solution) will deprotonate and remove any unreacted acidic starting material and acidic byproducts like HOBt.
-
Brine Wash: A final wash with saturated NaCl solution removes residual water and helps to break up any emulsions.
-
-
-
Removing Carbodiimide Byproducts: The byproduct of EDC is a urea derivative that is often soluble in the organic phase. The acid wash helps to protonate this urea, increasing its water solubility and aiding its removal into the aqueous layer.
-
Crystallization: this compound is a solid at room temperature.[3] If your crude product is an oil due to impurities, consider crystallizing it after the aqueous work-up. A common solvent system for crystallization is Ethyl Acetate/Hexanes or Ethanol/Water. Dissolve the crude material in a minimum amount of the more soluble solvent (e.g., Ethyl Acetate) at an elevated temperature and then slowly add the less soluble "anti-solvent" (e.g., Hexanes) until the solution becomes cloudy. Allow it to cool slowly to promote crystal formation.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for this reaction?
-
Anhydrous polar aprotic solvents are preferred. Tetrahydrofuran (THF), Dichloromethane (DCM), and N,N-Dimethylformamide (DMF) are excellent choices. DMF can be particularly good at dissolving all components but can be difficult to remove.[4]
-
-
Q2: Can I use thionyl chloride (SOCl₂) to activate the carboxylic acid?
-
Yes, converting the carboxylic acid to an acyl chloride with SOCl₂ is a viable and potent activation method. However, this is a harsher method. The intermediate acyl chloride is highly reactive and can react with the starting material's own amino group, potentially leading to polymerization or side reactions if not handled carefully. This method is often used in multi-step syntheses where the amino group is protected.
-
-
Q3: What analytical methods are best for monitoring the reaction?
-
TLC (Thin Layer Chromatography): Ideal for quick, qualitative checks. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. You can visualize the spots under UV light. The product should have an Rf value between that of the starting acid (polar, low Rf) and any non-polar byproducts.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for reaction monitoring. It provides unambiguous confirmation of the consumption of starting material and the formation of the product by checking their respective masses.
-
-
Q4: My final product has a slight pink or brown discoloration. What is the cause?
-
Aromatic amines, like the one in your product, are susceptible to air oxidation, which can form colored impurities over time. To minimize this, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and store the final product protected from light and air. If discoloration occurs, it can often be removed by recrystallization or by treating a solution of the product with a small amount of activated carbon before filtering and concentrating.
-
Summary of Key Optimization Parameters
| Parameter | Recommendation | Rationale & Key Considerations |
| Starting Material | 2-amino-3-methylbenzoic acid[5] | Ensure high purity (>98%) as impurities can interfere with the reaction.[4] |
| Coupling Agent | EDC.HCl (1.2 eq) + HOBt (1.2 eq) | A robust and reliable system that minimizes side reactions compared to harsher reagents.[1] |
| Amine Source | Methylamine (1.1-1.5 eq) | Can be aqueous or in an organic solvent. A slight excess drives the reaction to completion.[2] |
| Solvent | Anhydrous THF, DCM, or DMF | Must be aprotic to avoid reacting with the activated intermediate.[4] |
| Temperature | 0 °C for amine addition, then warm to RT | Controls initial exotherm and minimizes side product formation. Gentle heating (30-40°C) may be needed to push the reaction to completion.[1][2] |
| Work-up | Sequential washes (Acid, Base, Brine) | Crucial for removing unreacted starting materials and coupling agent byproducts. |
| Purification | Recrystallization or Column Chromatography | Recrystallization is often effective for this compound and can be more scalable than chromatography. |
References
- Indian Patent Office. (2018). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.
- Mu, H., et al. (2025). METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE. US Patent US20250002447A1.
- WIPO. (2021). AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. WO/2021/086957.
- Chinese Patent Office. (2012). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. CN101492387B.
- Chinese Patent Office. (2014). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. CN103702978A.
- Fun, H. K., et al. (2008). 2-Amino-N,3-dimethyl-benzamide. ResearchGate.
- Human Metabolome Database. (n.d.). Showing metabocard for 2-Amino-3-methylbenzoate (HMDB0060680).
- NIST. (n.d.). 2-Amino-3-methylbenzoic acid. NIST Chemistry WebBook.
- Chinese Patent Office. (2019). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. CN109896707A.
- Chem-Impex. (n.d.). 2-Amino-3-methylbenzoic acid.
- ResearchGate. (n.d.). Amidation of methyl benzoate with various amines.
- Fun, H. K., et al. (2008). This compound. Acta Crystallographica Section E, 64(Pt 11), o2208.
Sources
- 1. 2-Amino-3-methylbenzoic acid | Carboxylic Acids | Ambeed.com [ambeed.com]
- 2. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]
- 3. 2-Amino-N,3-dimethylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-3-methylbenzoic acid [webbook.nist.gov]
minimizing byproduct formation in the synthesis of 2-Amino-N,3-dimethylbenzamide
Technical Support Center: Synthesis of 2-Amino-N,3-dimethylbenzamide
Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable building block in the development of pharmaceuticals and agrochemicals.[1] Achieving high purity is critical, and minimizing byproduct formation is the primary challenge for process chemists and researchers.
This guide is structured as a dynamic troubleshooting resource. Instead of a simple linear protocol, we will explore the synthesis through a series of frequently asked questions (FAQs) and troubleshooting scenarios that address common impurities and challenges encountered in the laboratory. Our focus is on understanding the root cause of byproduct formation and implementing rational, evidence-based solutions.
Section 1: Core Synthesis Strategy and Potential Pitfalls
The most common and efficient route to this compound involves the aminolysis of an activated 2-amino-3-methylbenzoic acid derivative. A particularly effective strategy proceeds through the formation of 8-methylisatoic anhydride (8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione), which then reacts with methylamine. This pathway is advantageous because the only stoichiometric byproduct from the ring-opening is carbon dioxide, simplifying purification.
However, deviations in reaction control can lead to several predictable byproducts. The following diagram illustrates the primary transformation and highlights key areas where side reactions can occur.
Caption: Key transformation pathway for the synthesis of this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. Each question explores a specific impurity or observation, explains the underlying chemical mechanism, and provides actionable solutions.
Q1: My final product is contaminated with the starting material, 2-amino-3-methylbenzoic acid. What went wrong?
This is the most frequent issue and typically points to one of two root causes: incomplete reaction or premature hydrolysis of an activated intermediate.
Causality:
-
Incomplete Aminolysis: The reaction between the activated intermediate (e.g., isatoic anhydride) and methylamine may not have gone to completion. This can be due to insufficient methylamine, low reaction temperature, or inadequate reaction time.
-
Hydrolysis of Intermediate: Isatoic anhydrides are susceptible to hydrolysis back to the parent anthranilic acid, especially in the presence of water and at elevated temperatures. If the aminolysis is slow, this competing hydrolysis reaction can become significant.
-
Product Hydrolysis: While amides are generally stable, forcing conditions (e.g., prolonged heating in strongly acidic or basic aqueous media during work-up) can cause the final product itself to hydrolyze back to the carboxylic acid.[2]
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure at least a stoichiometric amount of methylamine is used. Often, a slight excess (1.1-1.5 equivalents) is employed to drive the reaction to completion.
-
Temperature Control: Conduct the aminolysis at a controlled temperature. While some heat may be necessary, excessive temperatures can accelerate the unwanted hydrolysis of the anhydride intermediate. A typical range is 30-50°C.[3]
-
pH Management during Work-up: During product isolation, avoid strongly acidic or basic conditions, especially with heating. Neutralize the reaction mixture carefully and extract the product promptly.
-
Moisture Control: In syntheses that use alternative activating agents (e.g., thionyl chloride, coupling agents), ensure all reagents and solvents are anhydrous to prevent premature hydrolysis of the activated species.
Q2: I'm observing a significant amount of a urea-based byproduct that is difficult to remove. I used EDC/DCC as a coupling agent. How do I manage this?
This issue is specific to syntheses that opt for direct amidation of the carboxylic acid using a carbodiimide coupling agent instead of the isatoic anhydride route.
Causality: Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxylic acids to form an O-acylisourea intermediate. This intermediate then reacts with the amine. In the process, the coupling agent is consumed and converted into a urea byproduct (dicyclohexylurea - DCU, or ethyl-dimethylaminopropyl-urea - EDU).[4] These byproducts have no utility and must be removed.
Troubleshooting & Purification Protocol: The strategy for removal depends on the urea's solubility.
-
For DCC (produces insoluble DCU):
-
After the reaction is complete (monitored by TLC/LC-MS), cool the reaction mixture.
-
Dilute with a solvent in which DCU has low solubility but the product is soluble (e.g., dichloromethane, ethyl acetate).
-
Filter the mixture through a pad of celite to remove the precipitated DCU.
-
Proceed with the aqueous work-up of the filtrate.
-
-
For EDC (produces water-soluble EDU):
-
Quench the reaction mixture.
-
Perform a standard aqueous work-up. The protonated form of EDU is highly soluble in the aqueous phase.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid) to ensure all EDU and any unreacted EDC is extracted from the organic product layer.
-
Follow with a base wash (e.g., sat. NaHCO₃) and brine wash before drying and concentrating.
-
Q3: My reaction yield is low, and I detect traces of 2-methylaniline. What is causing this degradation?
The presence of 2-methylaniline indicates a decarboxylation side reaction.
Causality: Anthranilic acids (2-aminobenzoic acids) and their derivatives can be thermally unstable. At high temperatures, typically exceeding 150-160°C, the molecule can lose carbon dioxide from the carboxylic acid group.[5] This is an irreversible process that directly consumes your starting material or activated intermediate, leading to lower yields and a difficult-to-remove, basic impurity.
Troubleshooting Steps:
-
Strict Temperature Monitoring: This is the most critical parameter. Ensure the reaction temperature does not exceed the recommended range for the specific synthetic step. Direct thermal amidation, which requires high temperatures, is generally not suitable for this substrate due to this degradation pathway.[5]
-
Solvent Selection: Use a solvent with a boiling point that provides a natural temperature ceiling, preventing accidental overheating. For example, using tetrahydrofuran (boiling point ~66°C) or toluene (boiling point ~111°C) is safer than a high-boiling solvent like DMF or DMSO if high temperatures are not explicitly required.
-
Minimize Reaction Time: Do not heat the reaction for longer than necessary. Monitor the reaction progress by an appropriate analytical method (TLC, HPLC) and proceed to the next step as soon as the starting material is consumed.
Section 3: Byproduct Mitigation Strategy Workflow
Choosing the correct synthetic strategy and maintaining tight control over reaction parameters are the keys to success. The following workflow provides a decision-making framework for minimizing byproduct formation from the outset.
Caption: Decision workflow for selecting a high-purity synthesis route.
Section 4: Recommended Protocol & Byproduct Analysis
This section provides a robust, lab-scale protocol based on the isatoic anhydride method, which is designed to minimize byproduct formation.
Protocol: Synthesis via 8-Methylisatoic Anhydride
Part A: Formation of 8-Methylisatoic Anhydride (Safety Note: This step should be performed in a well-ventilated fume hood by trained personnel, as it involves phosgene or its equivalents.)
-
Suspend 2-amino-3-methylbenzoic acid (1.0 eq) in an inert solvent like tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in THF to the suspension over 30-60 minutes, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of starting material).
-
The product, 8-methylisatoic anhydride, will precipitate. Collect the solid by filtration, wash with cold THF, and dry under vacuum. This intermediate is typically used without further purification.
Part B: Aminolysis to this compound [1]
-
To a flask containing the dried 8-methylisatoic anhydride (1.0 eq), add an aqueous solution of methylamine (40% w/w, 1.5 eq).
-
Stir the mixture at room temperature. The reaction is often accompanied by gentle effervescence (CO₂ evolution) and is typically complete within 1-2 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, the product usually precipitates from the aqueous mixture.
-
Collect the solid product by filtration.
-
Wash the solid with cold water to remove any excess methylamine and salts.
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
Analytical Characterization and Byproduct Summary
A simple High-Performance Liquid Chromatography (HPLC) method is recommended for final purity analysis.
| Compound | Expected Byproduct? | Common Cause | Prevention Strategy |
| 2-Amino-3-methylbenzoic acid | Yes | Incomplete reaction; Hydrolysis | Ensure sufficient methylamine; Control temperature; Avoid harsh work-up |
| 2-Methylaniline | Possible | Thermal Decarboxylation | Strict temperature control; Avoid local overheating; Do not exceed 120°C |
| N,N'-Dicyclohexylurea (DCU) | Yes (if using DCC) | Inherent to coupling agent | Filter reaction mixture post-reaction |
| EDU byproduct | Yes (if using EDC) | Inherent to coupling agent | Perform acidic aqueous wash during work-up |
| Di-methylated Amine | Rare | Overly harsh conditions | Use mild reaction conditions; Avoid excess alkylating agents |
References
- Google Patents.Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (CN106279560A).
- IP.com.An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (IPCOM000241198D).
- Google Patents.Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. (CN104892400A).
- Chemistry Stack Exchange.Hydrolysis of nitriles: Amide vs Carboxylic acid.
- MDPI.Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts 2021, 11(11), 1359.
- Chemguide.Hydrolysing Nitriles.
- Chemistry Steps.Reactions of Nitriles.
- Google Patents.Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. (CN103702978A).
- NIH National Center for Biotechnology Information.this compound. Acta Crystallographica Section E, E68, o3474.
- LibreTexts Chemistry.Chemistry of Amides.
- Chemistry Steps.Converting Nitriles to Amides.
- Lumen Learning.Hydrolysis of nitriles. Organic Chemistry II.
- Google Patents.Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (CN101492387B).
- American Pharmaceutical Review.Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (Feb 20, 2014).
- StudySmarter.Amide Reactions.
- UCL Discovery.A green chemistry perspective on catalytic amide bond formation. Nature Communications, 10, 5149 (2019).
- Patent Guru.Method for preparing 2-amino-5-chloro-n,3-dimethylbenzamide. (US20250002447A1).
- WIPO Patentscope.An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. (WO/2021/086957).
- European Patent Office.Process for preparing 2-amino-5-cyanobenzoic acid derivatives. (EP 2102150 B1).
Sources
Technical Support Center: N-Alkylation of Substituted Benzamides
Welcome to the technical support center for the N-alkylation of substituted benzamides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this fundamental yet often challenging transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot existing experiments and design more robust synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of understanding this reaction class.
Q1: Why is the N-alkylation of benzamides notoriously difficult?
The primary challenge lies in the electronics of the amide bond itself. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group. This resonance stabilization significantly reduces the nucleophilicity of the nitrogen, making it a reluctant participant in SN2-type reactions.[1] Consequently, more forcing conditions, stronger bases, or catalytic activation are typically required compared to the alkylation of more nucleophilic amines.
Q2: What are the principal synthetic strategies for achieving N-alkylation of benzamides?
Broadly, the approaches can be divided into two categories:
-
Classical Deprotonation-Alkylation: This involves the stoichiometric deprotonation of the benzamide N-H bond using a strong base (e.g., NaH, KH, LDA) to form a nucleophilic amidate anion, which is then treated with an alkylating agent, typically an alkyl halide.
-
Catalytic Hydrogen Autotransfer (or "Borrowing Hydrogen"): This more modern and atom-economical approach uses a transition metal catalyst (e.g., based on Co, Ru, Pd, Ni) to temporarily "borrow" hydrogen from an alcohol, converting it to an aldehyde in situ.[1][2][3] The benzamide condenses with the aldehyde to form an enamide or imine intermediate, which is then reduced by the "borrowed" hydrogen (now typically on a metal-hydride species) to yield the N-alkylated product and regenerate the catalyst.[2]
Q3: How do electronic and steric effects of substituents on the aromatic ring influence the reaction's success?
Substituents play a critical role and their effects can be a double-edged sword:
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the benzamide ring increase the acidity of the N-H proton, facilitating its removal by a base. However, these same groups also destabilize the resulting amidate anion, reducing its nucleophilicity. Conversely, electron-donating groups (EDGs) decrease N-H acidity but increase the nucleophilicity of the amidate. A careful balance must be struck, often by tuning the strength of the base to the specific substrate.
-
Steric Effects: Ortho-substituents can sterically hinder the approach of both the base and the alkylating agent to the nitrogen atom. This is a common cause of low yields or complete reaction failure, particularly with bulky alkylating agents.[4] In such cases, less hindered substrates or alternative catalytic systems may be necessary.
Troubleshooting Guide: From Problem to Solution
This section is structured to address specific experimental failures in a direct question-and-answer format.
Q: My reaction shows low to no conversion of starting material. What are the likely causes and solutions?
This is the most common issue, often stemming from one of four key areas:
-
Insufficient Deprotonation: The benzamide N-H is weakly acidic (pKa ≈ 17 in DMSO). Your base must be strong enough to generate a sufficient concentration of the reactive amidate anion.
-
Troubleshooting Steps:
-
If using a mild base like K₂CO₃ or Cs₂CO₃ with an unactivated benzamide, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA).
-
Ensure your reagents and solvent are rigorously anhydrous. Water will quench strong bases and reactive intermediates.[5]
-
-
-
Suboptimal Reaction Temperature: Many N-alkylation protocols, especially catalytic "borrowing hydrogen" cycles, have a high activation energy and require significant thermal input.
-
Poor Reactant Solubility: If your benzamide or base is not adequately dissolved in the reaction medium, the reaction will be sluggish or stall completely.[6]
-
Troubleshooting Steps:
-
Screen alternative solvents. While toluene is common, polar aprotic solvents like THF or DMF might improve solubility, but be mindful of their impact on selectivity (see next question).[5]
-
For catalytic systems, ensure the catalyst is soluble or, if heterogeneous, that stirring is adequate to maintain suspension.
-
-
-
Catalyst Inactivity (for Catalytic Methods): The success of "borrowing hydrogen" methods hinges on an active catalyst.
-
Troubleshooting Steps:
-
Verify the source and quality of your catalyst. If preparing it in-house, ensure the procedure was followed correctly.
-
Many catalysts are air- and moisture-sensitive. Use proper inert atmosphere techniques (e.g., Schlenk line or glovebox) for reaction setup.[5]
-
-
Caption: Troubleshooting logic for addressing low yields in N-alkylation.
Q: My reaction is producing a significant amount of an O-alkylated byproduct (isoimide). How can I improve N-selectivity?
This is a classic problem of competing pathways. The amidate anion is an ambident nucleophile, with electron density on both the nitrogen and oxygen atoms. The outcome of the reaction depends on which atom acts as the nucleophile.
-
Understanding the Competition:
-
N-Alkylation (Kinetic Product): Attack by the more nucleophilic nitrogen atom is often faster and favored under kinetic control.
-
O-Alkylation (Thermodynamic Product): Attack by the oxygen atom leads to the isoimide product. This pathway can be favored under certain conditions, particularly with "hard" electrophiles and in polar protic solvents.
-
-
Strategies to Favor N-Alkylation:
-
Solvent Choice: This is often the most critical factor. Polar aprotic solvents like Toluene, THF, or DMF are highly recommended.[5] They effectively solvate the cation of the base but poorly solvate the amidate anion, leaving the more nucleophilic nitrogen atom exposed for reaction.
-
Counter-ion Effects: The choice of base matters. Bases with large, "soft" cations (like Cesium in Cs₂CO₃) are known to favor N-alkylation by coordinating less tightly with the oxygen atom of the amidate.[5]
-
Bulky Reagents: Employing a sterically bulkier base may preferentially block the more sterically accessible oxygen atom, thereby favoring attack at the nitrogen.[5]
-
Caption: Competing N- and O-alkylation pathways of the amidate anion.
Q: I am observing di-alkylation of my primary benzamide. How can this be prevented?
This occurs when the initially formed mono-N-alkylated product is more nucleophilic or has a more acidic remaining proton than the starting benzamide, leading to a second alkylation event.
-
Strategies to Favor Mono-alkylation:
-
Stoichiometry Control: Do not use a large excess of the alkylating agent. A 1:1 stoichiometry of benzamide to alkylating agent, or even a slight excess of the benzamide, is recommended.[5]
-
Controlled Addition: Instead of adding the alkylating agent all at once, use a syringe pump for slow, dropwise addition. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant starting material over the mono-alkylated product.[5]
-
Experimental Protocols & Methodologies
The following protocols provide detailed, field-proven starting points for your experiments.
Protocol 1: Cobalt Nanoparticle-Catalyzed N-Alkylation with an Alcohol ("Borrowing Hydrogen")
This protocol is based on an efficient and robust method utilizing a heterogeneous catalyst and an alcohol as the alkylating agent, which is both green and atom-economical.[2][5]
-
Materials:
-
Substituted Benzamide (0.5 mmol, 1.0 equiv)
-
Alcohol (e.g., Benzyl Alcohol) (0.55 mmol, 1.1 equiv)
-
Cobalt Nanoparticle Catalyst (e.g., Co-L5@C-800) (60 mg, ~1.9 mol% Co)
-
Potassium Hydroxide (KOH) (0.3 mmol, 0.6 equiv)
-
Anhydrous Toluene (3 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the benzamide, cobalt catalyst, and potassium hydroxide.
-
Seal the vessel and purge with an inert atmosphere (Argon or Nitrogen) for 5-10 minutes.
-
Using a syringe, add the anhydrous toluene, followed by the alcohol.
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 130°C .
-
Stir vigorously for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS analysis of a quenched aliquot.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the heterogeneous catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation.
Protocol 2: Palladium-Catalyzed N-Alkylation with an Alcohol
This method uses a well-defined palladium pincer complex, which has shown high efficiency for a range of benzamides and sulfonamides.[1]
-
Materials:
-
Substituted Benzamide (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Palladium(II) Pincer Complex (0.5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In an inert atmosphere glovebox or using a Schlenk line, combine the benzamide, palladium catalyst, and Cs₂CO₃ in a reaction vessel.
-
Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5 M).
-
Add the alcohol to the mixture.
-
Seal the vessel and heat the mixture to 110°C with vigorous stirring.
-
Monitor the reaction until completion by TLC or LC-MS.
-
After cooling, work up the reaction by diluting with an organic solvent and washing with water to remove the base.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
-
Data Summary: Comparison of Reaction Parameters
The choice of base and solvent is paramount for success. The table below summarizes common choices and their typical applications.
| Parameter | Reagent/Condition | Typical Use Case & Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Mild bases often sufficient for catalytic cycles or with activated (EWG-substituted) benzamides. Cs₂CO₃ often improves yields and N-selectivity.[1][5] |
| NaH, KH, LDA | Strong, non-nucleophilic bases used for stoichiometric deprotonation in classical alkylations with alkyl halides. Required for less acidic benzamides. | |
| KOH, K-OtBu | Strong bases also used in some catalytic systems. Can sometimes promote side reactions if not used judiciously.[2] | |
| Solvent | Toluene, Xylenes | High-boiling, non-polar aprotic solvents. Excellent for high-temperature catalytic reactions and generally favor N-alkylation.[1][2] |
| THF, Dioxane | Polar aprotic ethers. Good general-purpose solvents for classical alkylations. | |
| DMF, DMAc | Highly polar aprotic solvents. Can enhance solubility but may also favor O-alkylation in some cases if not carefully controlled. | |
| Temperature | 25 - 80 °C | Typical range for classical alkylations using strong bases and reactive alkyl halides (e.g., benzyl bromide). |
| 110 - 175 °C | Common range required for catalytic "borrowing hydrogen" methods using less reactive alcohols as alkylating agents.[2][3] |
References
- Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
- Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols.PubMed Central.
- N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods.
- N‐alkylation of various amides with benzyl alcohol catalyzed by Ni/SiO2–Al2O3.
- Optimizing reaction conditions for N-alkyl
- N‐alkylation of benzamide derivatives with secondary alcohols.
- Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions.PubMed.
Sources
Technical Support Center: Purification of Crude 2-Amino-N,3-dimethylbenzamide
Welcome to the Technical Support Center for the purification of crude 2-Amino-N,3-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven insights.
I. Understanding the Challenge: The Nature of Crude this compound
The primary challenges in purifying this compound stem from the inherent properties of the molecule and the impurities generated during its synthesis. The presence of both a basic amino group and a polar amide functionality, combined with an aromatic ring, imparts a unique solubility profile and chromatographic behavior.
Common Synthesis Routes and Key Impurities:
The synthesis of this compound often proceeds through one of two main pathways, each with its characteristic impurity profile:
-
From Isatoic Anhydride: Reaction of isatoic anhydride with methylamine is a common route.
-
Potential Impurities: Unreacted isatoic anhydride, N-methylanthranilic acid (from hydrolysis of the anhydride), and potentially byproducts from competing reactions.[1]
-
-
From 2-Amino-3-methylbenzoic Acid or its Esters: Amide coupling reactions are another frequent method.
-
Potential Impurities: Unreacted 2-amino-3-methylbenzoic acid, residual coupling agents (e.g., DCC, EDC), and byproducts of the coupling reaction.
-
The crude product is therefore often a mixture containing starting materials, byproducts with similar polarities, and residual reagents, making purification a critical step to ensure the quality of the final compound.
II. Troubleshooting Guide: A Problem-Solving Approach
This section is structured to provide direct answers to specific problems you may encounter during the purification process.
A. Recrystallization Troubleshooting
Recrystallization is often the first line of defense for purifying this compound, leveraging its crystalline nature. However, several issues can arise.
Q1: My this compound is not crystallizing, even after cooling the solution. What should I do?
A1: This is a common issue, often related to supersaturation or the presence of impurities that inhibit crystal formation.[2] Here’s a systematic approach to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.
-
Reduce Solvent Volume: It's possible you've used too much solvent. Gently heat the solution to evaporate a small amount of the solvent and then allow it to cool again. Be cautious not to evaporate too much, as this can cause the product to "oil out" or precipitate impurities.[2]
-
Drastic Cooling: If gentle cooling doesn't work, try placing the flask in an ice-salt bath for a short period. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
Q2: My compound "oiled out" during recrystallization instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[3] This is often due to a high concentration of impurities or a solvent in which the compound is too soluble.
-
Immediate Action: Re-heat the solution until the oil redissolves completely.
-
Add More Solvent: Add a small amount of hot solvent to decrease the saturation of the solution.
-
Slow Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on the benchtop, insulated with a beaker of warm water, or by placing it in a Dewar flask.
-
Change Solvent System: If the problem persists, your choice of solvent may be inappropriate. Consider using a mixed solvent system. For example, dissolve your compound in a minimal amount of a "good" solvent (like ethanol or methanol) and then slowly add a "poor" solvent (like water or hexane) until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[3]
Q3: After recrystallization, my product is still colored. How can I decolorize it?
A3: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
Dissolve: Dissolve the crude, colored product in the minimum amount of hot recrystallization solvent.
-
Add Charcoal: Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Be cautious, as the solution may bump.
-
Boil Briefly: Swirl and gently boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Hot Filtration: Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the product from crystallizing prematurely in the filter funnel.
-
Crystallize: Allow the hot, colorless filtrate to cool and crystallize as usual.
B. Column Chromatography Troubleshooting
Column chromatography is a powerful technique for separating this compound from impurities with different polarities.
Q1: My compound is streaking or tailing on the silica gel column, leading to poor separation. Why is this happening and how can I prevent it?
A1: Streaking or tailing of amines on silica gel is a classic problem caused by the acidic nature of the silica surface. The silanol groups (Si-OH) can protonate the basic amino group of your compound, leading to strong, non-ideal interactions.[4]
-
Solution 1: Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica gel, preventing the strong interaction with your amine and resulting in sharper peaks.[5]
-
Solution 2: Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.[6] Alternatively, for very polar compounds, a reversed-phase column (like C18) with a suitable aqueous-organic mobile phase may provide better results.[7]
Q2: I'm having trouble separating my product from a very similar impurity. How can I improve the resolution?
A2: Improving resolution in column chromatography requires optimizing the selectivity of your system.
-
Solvent System Optimization: A subtle change in the mobile phase can have a significant impact. If you are using a standard hexane/ethyl acetate system, try switching to a different solvent pair, such as dichloromethane/methanol or toluene/ethyl acetate. Toluene can be particularly effective for aromatic compounds due to π-π interactions.[6]
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective. Start with a less polar mobile phase to elute the non-polar impurities, and then gradually increase the polarity to elute your product, leaving the more polar impurities on the column.
-
Column Packing and Loading: Ensure your column is packed uniformly and that you load your sample in a concentrated band using a minimal amount of solvent. A broad initial band will lead to broad, poorly resolved peaks.
Q3: I'm losing a significant amount of my product on the column. Where is it going?
A3: Product loss on a column can be due to several factors:
-
Irreversible Adsorption: As mentioned, strong interactions with acidic silica can lead to irreversible binding of your amine. Using a basic modifier should alleviate this.
-
Decomposition: If your compound is unstable, it may be degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.[8]
-
Co-elution: Your product may be co-eluting with an impurity that you are not detecting by TLC. Try collecting smaller fractions and analyzing them by a more sensitive method, like HPLC or NMR.
C. Liquid-Liquid Extraction Troubleshooting
Acid-base extraction can be a powerful preliminary purification step to remove acidic or basic impurities.
Q1: How can I use liquid-liquid extraction to remove unreacted 2-amino-3-methylbenzoic acid?
A1: Unreacted 2-amino-3-methylbenzoic acid is an acidic impurity. You can remove it by performing an acid-base extraction.[9]
-
Dissolve: Dissolve your crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash with Base: Transfer the organic solution to a separatory funnel and wash it with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
Separate Layers: Drain the aqueous layer.
-
Wash with Water/Brine: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain your purified product.
III. Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound so important?
A1: As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, the purity of this compound is paramount. Impurities can lead to the formation of unwanted side products in subsequent reactions, reduce the yield and efficacy of the final active ingredient, and introduce potential toxicological risks.
Q2: What is the best single solvent for recrystallizing this compound?
A2: Ethanol and methanol are commonly cited in the literature for the recrystallization of this compound and its derivatives, suggesting they offer a good balance of solubility at high temperatures and insolubility at low temperatures. However, the optimal solvent can depend on the specific impurities present in your crude material. Small-scale solubility tests are always recommended.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. A single spot in several different solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single, sharp peak is desirable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any residual impurities. Common solvent impurities to look out for include ethyl acetate, hexane, dichloromethane, and methanol.[10][11][12][13]
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value is a good indicator of high purity.
IV. Data Presentation and Workflows
Illustrative Solubility Data
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Poor | Low | Poor (can be used as an anti-solvent) |
| Hexane | Poor | Poor | Good for washing, poor for recrystallization |
| Toluene | Low | Moderate | Potentially good |
| Dichloromethane | High | High | Poor (too soluble) |
| Ethyl Acetate | Moderate | High | Potentially good |
| Acetone | High | High | Poor (too soluble) |
| Ethanol | Moderate | High | Good (commonly used) |
| Methanol | High | Very High | Good (use with caution, may be too soluble) |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent pair based on small-scale solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. Add 0.5% triethylamine to the mobile phase to prevent tailing.
-
Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow it to pack under gravity or with gentle pressure.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent like DCM) and load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Workflows
Caption: Decision tree for selecting a purification strategy.
Caption: Troubleshooting guide for column chromatography.
V. References
-
Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Hassan Tolba, A. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
A Review on Column Chromatographic Techniques as Separation Method. (2020). IRE Journals, 3(11), 22-26.
-
Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(4), 976-985.
-
Guide for crystallization. University of Rochester. Retrieved from [Link]
-
Al-Omar, M. A., & Amr, A. G. E. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3486–3497.
-
Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 18(11), 1427–1435.
-
Solubilities of Amino Acids in Different Mixed Solvents. (1981). Indian Journal of Chemistry, 20A, 805-808.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Retrieved from [Link]
-
Singh, U. P., & Bhat, H. R. (2016). Synthesis of 2‐aminobenzamide under various conditions. ResearchGate. Retrieved from [Link]
-
Advances in Organic Crystal Chemistry Comprehensive Reviews 2020. (2020). ResearchGate.
-
A review on columns used in chromatography. (2023). ResearchGate.
-
Troubleshooting Thin Layer Chromatography. University of Rochester. Retrieved from [Link]
-
The Secrets of Successful Gradient Elution. (2017). LCGC International.
-
Choosing Your LC Stationary Phase. (2019). Restek.
-
Sabatini, J. J., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 13(24), 6544–6547.
-
Application Note – Working with Amine (WAX) Silica Phase. SiliCycle.
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023). Organic Chemistry: Current Research.
-
Acid–base extraction. Wikipedia.
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
-
Stationary Phase Selectivity: The Chemistry Behind the Separation. (2018). LCGC International.
-
Unger, K. K. (2007). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies.
-
Coppola, G. M. (1997). New Conditions for Synthesis of (.+-.)-2-Monosubstituted and (.+-.)-2,2-Disubstituted 2,3-Dihydro-4(1H)-quinazolinones from 2-Nitro- and 2-Aminobenzamide. Journal of Heterocyclic Chemistry, 34(6), 1763-1767.
-
Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex.
-
Application of Gradient elution in HPLC. (2021). YouTube.
-
NMR spectrum of n,n-diethylbenzamidr. Reddit.
-
Problems with Recrystallisations. University of York. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences Advancements in column chromatography: A review. (2014). World Journal of Pharmaceutical Sciences.
-
Mixed Solvents. (2022). Chemistry LibreTexts.
-
Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Journal of Natural Products, 11(2), 1-8.
-
Separation of organic amine compounds on silica gel with reversed-phase eluents. (1983). Analytical Chemistry, 55(11), 1787-1791.
-
Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. (2022). Graz University of Technology.
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Al-Omar, M. A., & Amr, A. G. E. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. Molecules, 19(3), 3486–3497.
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How to Choose the Right Chromatographic Phase?. (2021). SiliCycle.
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Selecting a GC Column by a Specific Stationary Phase. Sigma-Aldrich.
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A REVIEW ON CHROMATOGRAPHY TECHNIQUES. (2014). Asian Journal of Pharmaceutical Research and Development.
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HPLC Method Development: From Beginner to Expert Part 2. (2024).
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How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage.
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Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. (2021). Beilstein Journal of Organic Chemistry, 17, 1481–1487.
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Acid-Base Extraction Tutorial. (2020). YouTube.
-
Process for recovery of amines from aqueous solutions by solvent treatment and distillation. (1969). US Patent 3,433,788.
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Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core Stationary Phase. (2020). Molecules, 25(21), 5038.
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How to isolate Imine by column chromatography?. (2016). ResearchGate.
-
Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (2011). CN Patent 101492387B.
-
Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. (2025). ResearchGate.
-
The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. (1966). Journal of Biological Chemistry, 241(13), 3077-3082.
-
Synthesis of 2-aminobenzophenones. (1992). US Patent 5,136,085.
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc.
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identifying and characterizing impurities in 2-Amino-N,3-dimethylbenzamide
An indispensable aspect of drug development and manufacturing is ensuring the purity and safety of active pharmaceutical ingredients (APIs). For a compound like 2-Amino-N,3-dimethylbenzamide, a crucial intermediate in the synthesis of various pharmaceuticals, a comprehensive understanding of its impurity profile is paramount. Impurities can arise from the synthetic route, degradation, or storage and may impact the efficacy and safety of the final drug product.[1][2][3]
This Technical Support Center provides researchers, scientists, and drug development professionals with a centralized resource for . The guide is structured into two main sections: Frequently Asked Questions (FAQs) for foundational knowledge and a series of in-depth Troubleshooting Guides for resolving specific experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impurity profile of this compound, providing a foundational understanding for analysts.
Q1: What are the most likely process-related impurities in this compound?
A1: Process-related impurities are substances that form during the synthesis of the API. Based on common synthetic routes for analogous compounds, which often start from 2-amino-3-methylbenzoic acid, the following impurities are most probable.[4]
-
Starting Material Carryover: The most common impurity is often the unreacted starting material, 2-amino-3-methylbenzoic acid (also known as 3-methylanthranilic acid).[5] Its presence indicates an incomplete amidation reaction.
-
Intermediate Carryover: If the synthesis involves an esterification step followed by ammonolysis, the corresponding methyl or ethyl ester of 2-amino-3-methylbenzoic acid could be present as an intermediate.[4]
-
By-products from Side Reactions: Dimerization or self-condensation of the starting material or product can occur under certain reaction conditions, leading to trace levels of dimeric impurities.
A summary of these potential process-related impurities is provided below.
| Impurity Name | Chemical Structure | Origin | Typical Analytical Method |
| 2-Amino-3-methylbenzoic acid | ![]() | Unreacted Starting Material | HPLC, LC-MS |
| Methyl 2-amino-3-methylbenzoate | ![]() | Unreacted Intermediate | HPLC, GC-MS |
| Dimer of this compound | Structure varies | Side Reaction | HPLC, LC-MS |
Q2: What are the expected degradation products of this compound?
A2: Degradation products are impurities that form when the drug substance is exposed to stress conditions like acid, base, light, heat, or oxidation over time.[1][6] Understanding these is critical for developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[7][8] The primary functional groups susceptible to degradation in this compound are the amide and the aromatic amine.
-
Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze, cleaving the molecule to form 2-amino-3-methylbenzoic acid and methylamine . This is one of the most common degradation pathways for amide-containing compounds.
-
Oxidation: The aromatic amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or colored polymeric impurities. This can be initiated by exposure to air, peroxides, or certain metal ions.
-
Photodegradation: Exposure to UV light can provide the energy to initiate oxidation or other radical-based reactions, leading to a complex mixture of degradants.
Q3: Which analytical techniques are most suitable for impurity profiling of this compound?
A3: A multi-technique approach is often necessary for comprehensive impurity characterization.[9][10]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for impurity analysis.[10] A reverse-phase HPLC method with UV detection is typically the first choice for separating the main compound from its more polar or non-polar impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is essential for identifying unknown impurities.[9] It provides the molecular weight of the impurity, which is a critical piece of information for structure elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities, such as residual solvents used during the synthesis.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of an unknown impurity that has been isolated, NMR is the most powerful tool.[10]
Troubleshooting Guides
This section provides step-by-step guidance for specific issues that may be encountered during the analysis of this compound.
Guide 1: Resolving Peak Tailing for the Main Analyte Peak
Issue: You observe significant tailing for the this compound peak in your reverse-phase HPLC chromatogram.
Causality: Peak tailing for basic compounds like this is often caused by secondary interactions between the protonated amine group on the analyte and acidic, ionized silanol groups on the surface of the silica-based column packing.[11]
Step-by-Step Protocol to Resolve Tailing:
-
Mobile Phase pH Adjustment:
-
Action: Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an additive like formic acid or phosphoric acid.
-
Reasoning: At a low pH, the analyte's primary amine group will be fully protonated (positively charged), but more importantly, the acidic silanol groups on the silica surface (pKa ~3.5-4.5) will be protonated and neutral. This neutralization of the stationary phase surface minimizes the undesirable ionic interactions that cause peak tailing.[11]
-
-
Add a Competing Base:
-
Action: If lowering the pH is not sufficient or undesirable for other reasons, add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase.
-
Reasoning: TEA acts as a silanol-masking agent. It preferentially interacts with the active silanol sites on the column, effectively shielding the main analyte from these secondary interaction sites.
-
-
Column Selection:
-
Action: Switch to a modern, high-purity silica column or one with end-capping technology. Many manufacturers offer columns specifically designed for the analysis of basic compounds.
-
Reasoning: These columns have a much lower concentration of accessible, acidic silanol groups, thereby reducing the root cause of the tailing issue from the start.[11]
-
-
Check for Column Overload:
-
Action: Inject a sample with a 10-fold lower concentration.
-
Reasoning: Injecting too much sample can saturate the stationary phase, leading to peak shape distortion, including tailing.[11] If the peak shape improves dramatically at a lower concentration, your original sample was too concentrated.
-
Workflow for Troubleshooting Peak Tailing```dot
Caption: A logical workflow for the identification of an unknown impurity.
References
- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. Google Patents.
- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Google Patents.
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. Google Patents.
- This compound. National Center for Biotechnology Information.
- Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. Google Patents.
- (PDF) 2-Amino-N,3-dimethyl-benzamide. ResearchGate.
- (PDF) Qualitative and quantitative determination of trace amounts of aliphatic and aromatic amides and separation from ammonium impurities by molecular emission cavity analysis (MECA). ResearchGate.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. NVALABS.
- What is Impurity Characterization. ResolveMass Laboratories Inc.
- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
- 2-Amino-3-methylbenzoic acid. PubChem, National Center for Biotechnology Information.
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Scirp.org.
- (PDF) Impurities Characterization in Pharmaceuticals: A Review. ResearchGate.
- Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. National Center for Biotechnology Information.
- AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. WIPO Patentscope.
- HPLC Troubleshooting Guide. Chromtech.
- Quality Guidelines. International Council for Harmonisation (ICH).
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- HPLC Troubleshooting Guide. ACE HPLC Columns.
- Impurities Characterization in Pharmaceuticals: A Review. IJPPR.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
- Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos.
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. OALib.
- How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited.
- IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF.
- “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.
- (PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. ResearchGate.
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Technical Support Center: Catalyst Selection for Efficient 2-Amino-N,3-dimethylbenzamide Synthesis
Answering the user's request.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Amino-N,3-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt the procedures to your specific laboratory context.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most prevalent and industrially relevant method for synthesizing this compound starts from 2-amino-3-methylbenzoic acid. This approach is often performed as a "one-pot" synthesis to maximize efficiency and yield by avoiding the isolation of intermediates.[1]
The general pathway involves two key transformations:
-
Activation of the Carboxylic Acid: The carboxylic acid group of 2-amino-3-methylbenzoic acid is activated. A common and highly effective method is to convert it into an 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione intermediate. This is typically achieved using a phosgene equivalent, such as bis(trichloromethyl) carbonate (also known as triphosgene).[2] This intermediate is highly reactive towards nucleophiles.
-
Aminolysis: The activated intermediate is then subjected to aminolysis by reacting it with aqueous methylamine. This step opens the benzoxazinedione ring and forms the desired N-methylamide bond, yielding this compound.[1][2]
An alternative, though often less direct, route involves starting with a 3-methyl-2-nitrobenzoic acid derivative. This requires an additional step to reduce the nitro group to an amine, which can be accomplished via catalytic hydrogenation.[3][4]
Q2: Why is a "one-pot" approach often recommended for this synthesis?
A one-pot process, where sequential reactions are carried out in the same vessel without isolating intermediates, offers significant advantages.[1] For the synthesis of this compound and its derivatives, this approach is particularly beneficial because:
-
Increased Efficiency: It eliminates the need for multiple work-up procedures, solvent extractions, and drying steps for intermediate products, which saves considerable time and resources.[1]
-
Higher Overall Yield: By avoiding material loss that inevitably occurs during the isolation and purification of intermediates, the overall yield from the starting material to the final product is often significantly improved.[1]
-
Improved Safety and Handling: The highly reactive 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione intermediate is generated and consumed in situ, minimizing operator exposure to potentially hazardous compounds.
The diagram below illustrates the streamlined nature of this one-pot workflow.
Caption: One-pot synthesis workflow for this compound.
Q3: Do I need a catalyst for the amidation step, or is an activating agent sufficient?
For this specific synthesis route, an activating agent like triphosgene is used rather than a traditional catalyst. The role of the activating agent is to convert the carboxylic acid into a much more electrophilic species (the benzoxazinedione), which can then react readily with the amine nucleophile (methylamine) without the need for a catalyst.
While direct catalytic amidation of carboxylic acids with amines is a well-established field utilizing catalysts like boric acid or transition metals (e.g., Ti, Zr), these are generally employed for direct condensation reactions where water is removed.[5][6][7] The activation-aminolysis route is typically more robust, faster, and higher-yielding for this particular substrate.
The key difference is mechanistic:
-
Activation Route: A stoichiometric activating agent transforms the carboxylic acid into a high-energy intermediate that reacts spontaneously with the amine.
-
Catalytic Route: A catalyst facilitates the direct reaction between the carboxylic acid and amine, usually at elevated temperatures, by lowering the activation energy of the condensation reaction.[5]
For producing this compound, the activation strategy is the field-proven and recommended approach.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low Yield of this compound
-
Question: My one-pot synthesis results in a low yield of the final product. What are the common causes and how can I fix them?
-
Answer: Low yield is a frequent issue that can often be traced back to several key parameters. A systematic approach to troubleshooting is essential.
-
Cause A: Incomplete Activation. The initial activation of 2-amino-3-methylbenzoic acid may be incomplete.
-
Solution: Ensure the stoichiometry of your activating agent (e.g., triphosgene) is correct. Triphosgene is sensitive to moisture; use a fresh, dry sample and perform the reaction under an inert atmosphere (e.g., nitrogen). Ensure the solvent is anhydrous.
-
-
Cause B: Improper Temperature Control. The aminolysis step is exothermic and temperature control is crucial.
-
Solution: Add the aqueous methylamine solution slowly to the reaction mixture while maintaining the temperature, typically between 25-35°C.[1] Overheating can lead to the formation of side products and degradation.
-
-
Cause C: Insufficient Aminolysis Time. The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using TLC or LCMS. While many protocols suggest around 3 hours for this step, it may require longer depending on scale and concentration.[1] Stir the reaction vigorously to ensure proper mixing of the aqueous and organic phases.
-
-
Cause D: Purity of Starting Material. Impurities in the initial 2-amino-3-methylbenzoic acid can interfere with the reaction.
-
Solution: Verify the purity of your starting material by melting point or spectroscopy. If necessary, recrystallize it before use.
-
-
Caption: Logic diagram for troubleshooting low product yield.
Problem 2: Formation of Persistent Impurities
-
Question: My final product is contaminated with impurities that are difficult to remove by recrystallization. What could they be and how can I prevent their formation?
-
Answer: Impurity profiles can be complex, but in this synthesis, they often arise from specific side reactions.
-
Source A: Dimerization/Polymerization. The activated benzoxazinedione intermediate can potentially react with the starting material (2-amino-3-methylbenzoic acid) or the product itself if conditions are not optimal.
-
Prevention: Ensure that the methylamine is added promptly after the activation step is complete. Maintain good stirring and a controlled temperature to favor the desired intermolecular reaction with methylamine.
-
-
Source B: Incomplete Reaction. Unreacted 2-amino-3-methylbenzoic acid or the benzoxazinedione intermediate can persist.
-
Prevention: Monitor the reaction to completion by TLC/LCMS before quenching. Ensure sufficient equivalents of both the activating agent and methylamine are used.
-
-
Source C: Side Reactions from Starting Material. The amine group on 2-amino-3-methylbenzoic acid can undergo undesired reactions. For example, in related syntheses involving subsequent chlorination, side reactions on the amine moiety are a known issue.[1]
-
Prevention: While not directly applicable to the core synthesis, this highlights the sensitivity of the free amine. It is crucial to use reaction conditions that are selective for the carboxylic acid group during the activation step. Using phosgene equivalents at controlled temperatures helps ensure this selectivity.
-
-
Data Summary: Comparison of Amidation Strategies
| Strategy | Key Reagents | Typical Conditions | Pros | Cons |
| One-Pot Activation/Aminolysis | 2-amino-3-methylbenzoic acid, Triphosgene, Methylamine | 25-40°C, atmospheric pressure | High yield, efficient, avoids isolating intermediates.[1] | Requires handling of phosgene equivalent. |
| Direct Catalytic Amidation | Carboxylic Acid, Amine, Boron-based Catalyst | 80-110°C, often with water removal | Atom economical, avoids stoichiometric activators.[5][6] | Higher temperatures, may not be suitable for sensitive substrates, requires catalyst. |
| Classical Coupling Agents | Carboxylic Acid, Amine, EDC/DCC | 0-25°C | Mild conditions, widely applicable.[8] | Generates stoichiometric byproducts (urea), can be expensive. |
Experimental Protocol: One-Pot Synthesis of this compound
This protocol is a representative synthesis based on established literature procedures.[1][2] Researchers should adapt and optimize it for their specific laboratory conditions and scale.
Materials:
-
2-amino-3-methylbenzoic acid
-
Bis(trichloromethyl) carbonate (Triphosgene)
-
Aqueous methylamine (e.g., 40% w/w)
-
Toluene or another suitable inert solvent
-
Aqueous sodium hydroxide solution
-
Water
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 2-amino-3-methylbenzoic acid (1.0 eq) and toluene.
-
Activation: Begin stirring the suspension. In a controlled manner, add a solution of bis(trichloromethyl) carbonate (approx. 0.35-0.40 eq) in toluene to the vessel. The addition should be done at a rate that maintains the reaction temperature between 20-30°C.
-
Intermediate Formation: After the addition is complete, heat the reaction mass to approximately 25-35°C and stir for 6 hours, or until reaction monitoring (TLC/LCMS) confirms the complete consumption of the starting material and formation of the 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione intermediate.
-
Aminolysis: Cool the reaction mixture if necessary. Slowly add aqueous methylamine (approx. 2.0-2.5 eq) to the reaction mass, ensuring the temperature does not exceed 35°C.
-
Reaction Completion: Stir the mixture vigorously for at least 3 hours at 25-35°C. Monitor the reaction for the disappearance of the intermediate.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture. Quench the reaction by adding water. Adjust the pH to basic (e.g., pH 8-9) with an aqueous sodium hydroxide solution to remove any unreacted starting acid. The product will precipitate as a solid.
-
Purification: Filter the solid product, wash it thoroughly with water, and dry it under vacuum at 40-50°C to obtain this compound. Purity can be assessed by HPLC, which should be above 98%.[1]
References
- IP.com. (2015). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.
- Google Patents. (2021). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
- ResearchGate. (n.d.). General reaction mechanism for cross-coupling amidation of esters.
- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- Ishihara, K., & Al-Zoubi, R. M. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2119), 20170068.
- Catalytic Amidation Methods. (n.d.). Amidation Portal.
- Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
- Chiacchio, M. A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1936–1943.
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- 2. Buy 2-Amino-5-cyano-N,3-dimethylbenzamide | 890707-29-6 [smolecule.com]
- 3. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 4. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 5. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Amidation [catalyticamidation.info]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting guide for the synthesis of 2-aminobenzamide derivatives
Technical Support Center: Synthesis of 2-Aminobenzamide Derivatives
Welcome to the technical support center for the synthesis of 2-aminobenzamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical scaffold in their work. Here, we address common challenges encountered during synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 2-aminobenzamide and its derivatives?
The selection of starting material is foundational and often dictates the potential challenges in the synthetic route. The two most prevalent precursors are:
-
Isatoic Anhydride (ISA): This is a highly popular and versatile starting material due to its reactivity with a wide range of nucleophiles (amines) to form 2-aminobenzamide derivatives directly. The reaction involves a nucleophilic acyl substitution, followed by ring-opening and decarboxylation.[1][2]
-
2-Nitrobenzonitrile or 2-Nitrobenzamide: These routes involve the reduction of the nitro group to an amine. For 2-nitrobenzonitrile, the nitrile group must also be hydrolyzed to a primary amide. These steps can be performed sequentially or in a one-pot reaction.[3][4]
Troubleshooting Guide by Synthetic Route
This section is structured to address specific issues you might encounter based on your chosen synthetic pathway.
Route 1: Synthesis from Isatoic Anhydride
This is often considered a classical and straightforward method, but it is not without its challenges. The general reaction involves heating isatoic anhydride with a primary or secondary amine in a polar aprotic solvent like DMF.[1][5]
Caption: Decision tree for troubleshooting low yields.
-
Causality - Incomplete Reaction: The reaction may not have reached completion. Isatoic anhydride is susceptible to hydrolysis, and using wet DMF or amines can consume the starting material non-productively.
-
Solution: Ensure all reagents and solvents are anhydrous. Extend the reflux time and monitor carefully by TLC. Using a slight excess (1.1-1.2 equivalents) of the amine can help drive the reaction to completion. [2][6]* Causality - Side Reactions: At elevated temperatures, 2-aminobenzamide derivatives can undergo intermolecular condensation or cyclization to form quinazolinone-type byproducts, which can be difficult to separate. [7][8] * Solution: Try running the reaction at a lower temperature for a longer duration. While reflux is common, some transformations may proceed efficiently at 80-100 °C.
-
-
Causality - Product Loss During Workup: The product might be partially soluble in the precipitation medium (e.g., water) or the recrystallization solvent.
-
Solution: Ensure the precipitation is done in ice-cold water to minimize solubility. For recrystallization, perform a solvent screen to find a system where the product is soluble when hot but sparingly soluble when cold. Ethanol is a common choice. [2]
-
Q3: I'm observing an unexpected, high-melting point solid as a byproduct. What could it be?
This is likely a 2,3-dihydroquinazolin-4(1H)-one or a related cyclized derivative. This occurs when the newly formed 2-aminobenzamide derivative reacts with itself or another carbonyl source under the reaction conditions. [8]
-
Mechanism: The primary amine of one molecule can attack the amide carbonyl of another, leading to cyclization and loss of water.
-
Prevention:
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Stoichiometry: Use of a large excess of the reacting amine can sometimes favor the desired intermolecular reaction over the undesired cyclization.
-
Route 2: Synthesis from 2-Nitroaromatics
This route is advantageous when substituted 2-nitrobenzonitriles or 2-nitrobenzamides are more accessible than the corresponding isatoic anhydrides. The key steps are nitro group reduction and nitrile hydrolysis.
Q4: I am attempting a one-pot reduction/hydrolysis of 2-nitrobenzonitrile and getting a complex mixture. How can I improve selectivity?
A one-pot reaction is efficient but requires carefully balanced conditions to ensure both transformations occur without generating side products. [4]A common issue is that the conditions harsh enough for nitrile hydrolysis can be too harsh for the sensitive amine product.
-
Causality - Competing Reactions: Harsh acidic or basic conditions required for nitrile hydrolysis can lead to polymerization or degradation of the aniline product. [9][10]The reducing agent might also interfere with the hydrolysis step.
-
Solution - Method Selection:
-
Two-Step Approach: The most reliable method is often a two-step synthesis. First, reduce the nitro group to an amine (e.g., using SnCl₂, Fe/HCl, or catalytic hydrogenation), isolate the 2-aminobenzonitrile, and then perform a controlled hydrolysis of the nitrile to the amide. [4][11] 2. Controlled Hydrolysis: Hydrolyzing a nitrile to an amide without proceeding to the carboxylic acid can be challenging. [9]Using milder conditions, such as KOH in tert-butanol or a TFA/H₂SO₄ mixture, can favor the formation of the amide intermediate. [9][12]
Method for Nitro Group Reduction Typical Conditions Pros Cons Catalytic Hydrogenation H₂, Pd/C, Ethanol/EtOAc Clean, high yield Requires specialized equipment; may reduce other functional groups Fe / Acetic Acid Iron powder, refluxing AcOH Inexpensive, effective Can require strongly acidic conditions; iron sludge waste [8][13] Tin(II) Chloride (SnCl₂) SnCl₂·2H₂O, Ethanol, reflux Milder than Fe/acid Stoichiometric tin waste can be problematic to remove [4] | Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, aq. THF/MeOH | Mild, good for sensitive substrates | Can sometimes give lower yields; requires aqueous conditions |
-
Table 1: Comparison of common methods for the reduction of aromatic nitro groups.
Q5: My nitrile hydrolysis stops at the amide, but then the product seems to decompose upon workup. Why?
The 2-aminobenzamide structure is sensitive to both strongly acidic and basic conditions, especially at elevated temperatures.
-
Causality - Instability: The ortho-amino group can participate in intramolecular reactions. For example, under strong acid, the amide can hydrolyze to the corresponding 2-aminobenzoic acid, which might then decarboxylate.
-
Solution - Neutral Workup: After hydrolysis, carefully neutralize the reaction mixture to a pH of ~7-8 before extraction. Avoid prolonged exposure to strong pH at any stage of the workup. Use saturated sodium bicarbonate for neutralization of acid and ammonium chloride for neutralization of base.
Route 3: Amide Coupling Reactions
For some derivatives, it may be preferable to form the amide bond by coupling 2-aminobenzoic acid with an amine. This avoids the potential side reactions of isatoic anhydride.
Q6: My amide coupling reaction using EDC/HOBt is sluggish and gives low yields. What can I do?
Amide coupling is a cornerstone of medicinal chemistry, but its success is highly dependent on conditions. [14][15]
-
Causality - Poor Activation/Side Reactions: The carboxylic acid may not be activating efficiently, or the activated intermediate (e.g., O-acylisourea) may be rearranging to a non-reactive N-acylisourea, a common side reaction with carbodiimides like EDC. [16]* Solutions:
-
Order of Addition: Activate the carboxylic acid first. In an anhydrous solvent like DMF or DCM, combine the 2-aminobenzoic acid and an additive like HOBt or HATU. Add the coupling reagent (EDC, DCC) and stir for 5-10 minutes at 0 °C before adding the amine. This pre-activation minimizes side reactions. [16][17] 2. Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often required to scavenge the acid formed and drive the reaction. Use 2-3 equivalents. [14] 3. Protecting Groups: The free 2-amino group is nucleophilic and can compete with the desired amine, leading to oligomerization. It is highly advisable to protect the 2-amino group, for instance, as a Boc- or Cbz-carbamate, before performing the amide coupling. [18][19]The protecting group can be removed in a subsequent step.
-
Caption: Optimized workflow for an amide coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-N-phenylbenzamide from Isatoic Anhydride (Conventional Method)
This protocol is adapted from established procedures for the synthesis of 2-aminobenzamide derivatives. [1][2][5]
-
Materials:
-
Isatoic anhydride (1 equiv)
-
Aniline (1.1 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isatoic anhydride in a minimal amount of DMF.
-
To this solution, add aniline dropwise with stirring.
-
Heat the reaction mixture to reflux (approx. 153 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 Ethyl Acetate:Hexanes.
-
Once the reaction is complete (disappearance of isatoic anhydride), allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker of ice-cold water while stirring to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from hot ethanol to obtain pure crystals of 2-amino-N-phenylbenzamide.
-
Dry the purified crystals under vacuum.
-
References
- Glucose as an Eco‐Friendly Reductant in a One‐Pot Synthesis of 2,3‐Dihydroquinazolin‐4(1H)‐ones. (n.d.). ResearchGate.
- Al-Ostoot, F. H., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5114-5131.
- Phan, V. K., et al. (2022). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. Journal of Chemistry.
- (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE.
- Al-Ostoot, F. H., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate.
- Al-Ostoot, F. H., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. National Institutes of Health.
- Zhang, Y., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(1), 948-961.
- Wang, Y., et al. (2023). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega.
- (n.d.). Converting Nitriles to Amides. Chemistry Steps.
- (2023). Conversion of nitriles to amides. Chemistry LibreTexts.
- Lemus, R. H., & Sadanandan, E. V. (1998). New Conditions for Synthesis of (+/-)-2-Monosubstituted and (+/-)-2,2-Disubstituted 2,3-Dihydro-4(1H)-quinazolinones from 2-Nitro- and 2-Aminobenzamide. Synthesis.
- (n.d.). Preparation method of p-aminobenzamide. Google Patents.
- (2022). amide coupling help. Reddit.
- (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry.
- (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Sharma, R., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering.
- Hall, J. H., & Gisler, M. (1976). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry, 41(23), 3769-3770.
- Tran, P. H., et al. (2016). Protection of amine group. ResearchGate.
- (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange.
- (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem.
- Hsieh, J.-C., et al. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Molecules, 26(23), 7247.
- Bakulev, V. A., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal.
- (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Das, A., et al. (2022). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Advanced Chemical Engineering.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN104193646B - Preparation method of p-aminobenzamide - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. growingscience.com [growingscience.com]
- 16. hepatochem.com [hepatochem.com]
- 17. reddit.com [reddit.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 2-Amino-N,3-dimethylbenzamide during storage
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for the storage and handling of 2-Amino-N,3-dimethylbenzamide to prevent its degradation. As a compound often used in pharmaceutical research and synthesis, maintaining its purity and stability is paramount for reproducible and reliable experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere. A temperature below 30°C (86°F) is recommended to minimize volatility and maintain stability.[1]
Q2: Why is an inert atmosphere recommended for storage?
A2: Aromatic amines and amides can be susceptible to oxidation.[2] Storing the compound under an inert gas like argon or nitrogen displaces oxygen, thereby preventing oxidative degradation.
Q3: What type of container should I use for storing this compound?
A3: Use a tightly sealed container made of a non-reactive material such as high-density polyethylene (HDPE) or amber glass.[1] Amber glass is particularly beneficial as it protects the compound from light, which can also contribute to degradation.[2]
Q4: I've noticed a change in the color of my this compound sample. What could be the cause?
A4: A color change, such as yellowing or darkening, is often an indicator of degradation. This can be caused by exposure to air, light, or moisture.[1][2] It is advisable to re-test the purity of the material before use.
Q5: Is this compound sensitive to moisture?
A5: Yes, like many amines, this compound can be hygroscopic, meaning it can absorb moisture from the air.[1] This can lead to hydrolysis and the formation of impurities. Therefore, storage in a dry environment, potentially with the use of desiccants, is crucial.[1]
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.
Issue 1: Unexpected or Poor Results in Synthesis
-
Symptom: Reactions involving this compound as a starting material are yielding low amounts of the desired product, or an increased number of side products are observed.
-
Possible Cause: The purity of the this compound may have been compromised due to degradation during storage.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your this compound stock using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, dark, inert atmosphere).
-
Purification: If degradation is confirmed, consider purifying the material before use. Column chromatography is a common and effective method for purifying aromatic amides.[3]
-
Issue 2: Physical Changes in the Stored Compound
-
Symptom: The solid this compound, which is typically a pale yellow to white solid, has changed in appearance (e.g., discoloration, clumping).[4]
-
Possible Cause:
-
Discoloration: Likely due to oxidation or light exposure.
-
Clumping: Indicates moisture absorption.
-
-
Troubleshooting Steps:
-
Assess the Extent of Change: A slight change in color may not significantly impact all applications, but significant darkening or clumping suggests substantial degradation.
-
Test for Impurities: Utilize analytical techniques to identify and quantify any degradation products.
-
Implement Corrective Storage: If the current storage conditions are inadequate, transfer the material to a more suitable environment (e.g., a desiccator cabinet under nitrogen).
-
Data Summary: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature, below 30°C (86°F)[1] | Minimizes volatility and slows potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[2] | Prevents oxidation of the amine and amide functional groups. |
| Light | Keep in a dark place[2] | Protects against light-induced degradation. |
| Moisture | Dry environment, use of desiccants[1][5] | Prevents hydrolysis. |
| Container | Tightly sealed, non-reactive material (HDPE, amber glass)[1][5] | Prevents contamination and exposure to air and moisture. |
III. Experimental Protocols
This section provides detailed methodologies for assessing the stability and purity of this compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound. Note that specific parameters may need to be optimized for your system.
Objective: To quantify the percentage of pure this compound and detect any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with UV detector
-
Reverse-phase C18 column
Procedure:
-
Standard Preparation: Accurately weigh a known amount of a high-purity reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Sample Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard.
-
HPLC Conditions (Representative): While specific protocols for this compound are often proprietary, methods for structurally similar benzamides can be adapted.[3] A common starting point would be:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to that of the standard. The appearance of new peaks in the sample chromatogram indicates the presence of impurities or degradation products. Calculate the purity of the sample by comparing the peak area of the main compound to the total peak area.
Workflow for Purity Assessment
Caption: Workflow for HPLC Purity Assessment.
IV. Understanding Degradation Pathways
Knowledge of potential degradation pathways is crucial for implementing effective preventative measures. For this compound, the primary concerns are oxidation and hydrolysis.
Oxidation
The primary amino group on the benzene ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This process is accelerated by the presence of oxygen and light.
Hydrolysis
The amide bond can undergo hydrolysis, particularly in the presence of moisture and acidic or basic conditions, to yield 2-amino-3-methylbenzoic acid and methylamine.
Potential Degradation Pathways
Caption: Potential Degradation Pathways.
By understanding these potential degradation routes, researchers can take proactive steps to mitigate them through proper storage and handling, ensuring the integrity of their this compound for successful experimental outcomes.
V. References
-
ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage? Retrieved from [Link]
-
Capot Chemical. (2019, October 23). MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
ResearchGate. (2023, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]
-
Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Retrieved from
Sources
scale-up challenges for the industrial production of 2-Amino-N,3-dimethylbenzamide
Welcome to the technical support center for the scale-up of 2-Amino-N,3-dimethylbenzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this process from the laboratory to industrial production. My goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to anticipate and resolve common challenges.
Synthesis Pathway Overview & Critical Scale-Up Parameters
The industrial synthesis of this compound commonly proceeds via the catalytic hydrogenation of a nitro precursor, 2-Nitro-N,3-dimethylbenzamide. This route is often favored for its atom economy and avoidance of harsh reagents. However, scaling this process introduces significant challenges related to reaction control, safety, and product purity.
The diagram below outlines this critical transformation, highlighting the key parameters that demand stringent control during scale-up.
Caption: Common synthesis route for this compound highlighting critical scale-up stages.
Troubleshooting Guide: From Lab Bench to Production Reactor
Scaling up a chemical process is rarely a linear translation. The changing surface-area-to-volume ratio fundamentally alters heat and mass transfer, which can lead to unexpected outcomes.[1] This section addresses specific issues you may encounter.
| Problem/Observation | Potential Root Cause(s) | Recommended Solution & Scientific Rationale |
| Low or Stalled Reaction Conversion | 1. Catalyst Inactivity/Poisoning: The catalyst (e.g., Pd/C, Raney-Ni) may be poisoned by impurities in starting materials or solvents. On a large scale, catalyst deactivation can occur if not handled under inert conditions. | Solution: 1. Catalyst Screening: Test different catalysts; nickel-based catalysts can sometimes be more robust.[2]2. Inerting: Ensure the reactor is properly purged with Nitrogen or Argon before adding the catalyst. Oxygen is a common poison.3. Starting Material QC: Analyze starting materials for potential poisons like sulfur or halide compounds. |
| 2. Poor Mass Transfer: Inefficient mixing in a large reactor can limit the contact between hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst. | Solution: 1. Agitation Study: Increase the agitator speed. Model the reactor's mixing dynamics if possible. The goal is to ensure the solid catalyst is well-suspended and the gas-liquid interface is maximized for hydrogen dissolution.2. Hydrogen Sparging: Use a sparger to introduce hydrogen as fine bubbles below the agitator, increasing the gas-liquid contact area. | |
| Formation of Impurities (e.g., Azo/Azoxy, Dehalogenation) | 1. Incomplete Reduction: Insufficient hydrogen pressure or localized hydrogen starvation can lead to the accumulation of intermediates like hydroxylamines, which can then couple to form azo and azoxy impurities.[3] | Solution: 1. Increase Hydrogen Pressure: Operate at a higher, but safe, hydrogen pressure to drive the reaction to completion.2. Controlled Addition: If the reaction is highly exothermic, consider a semi-batch process where the nitro compound is fed slowly to the reactor containing the catalyst and hydrogen-saturated solvent. This maintains a low concentration of the starting material, minimizing side reactions. |
| 2. Over-hydrogenation/Side Reactions: If the starting material contains other reducible functional groups (e.g., halogens), prolonged reaction times or overly aggressive catalysts can cause unwanted side reactions. | Solution: 1. Catalyst Selectivity: Choose a more selective catalyst. For instance, modified palladium catalysts or alternative metals like cobalt have shown high chemoselectivity in nitro reductions.[4]2. In-Process Control (IPC): Implement regular sampling and analysis (e.g., HPLC, UPLC) to monitor the disappearance of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent over-reduction. | |
| Exothermic Runaway / Poor Temperature Control | 1. Inadequate Heat Removal: The hydrogenation of nitroarenes is highly exothermic. A reaction that is easily controlled in a lab flask can generate heat faster than a large reactor can remove it, leading to a dangerous thermal runaway.[5][6] | Solution: 1. Reaction Calorimetry: Before scale-up, perform reaction calorimetry studies (e.g., using a Phi-TEC I) to determine the adiabatic temperature rise (ΔTad) and heat of reaction.[5] This data is critical for ensuring the plant's cooling systems can handle the heat load.[7]2. Dosing Control: Control the reaction rate by limiting the addition of a reactant (either the nitro compound or hydrogen). This makes the reaction rate dependent on the feed rate, not on chemical kinetics, providing an inherent layer of safety.[1] |
| Difficult Product Isolation & Purification | 1. Poor Crystal Form: The product may crystallize as very fine needles or an oil, making filtration slow and inefficient. This can be influenced by the solvent system and the presence of impurities. | Solution: 1. Crystallization Solvent Screening: Experiment with different solvent/anti-solvent systems to find conditions that yield a more robust crystal habit. The goal is to control the rate of supersaturation.2. Seeding: Introduce a small quantity of pure product crystals (seeds) during the cooling or anti-solvent addition phase to promote controlled crystal growth rather than spontaneous nucleation.3. Sonocrystallization: Applying ultrasound during crystallization can sometimes induce nucleation and lead to more uniform particle sizes.[8] |
| 2. Product Purity Issues: The final product may be discolored or fail to meet purity specifications due to occluded impurities or residual catalyst. | Solution: 1. Carbon Treatment: After catalyst filtration, treating the solution with activated carbon can remove colored impurities.2. Re-crystallization: A final re-crystallization from a suitable solvent is often necessary to achieve high purity.3. Advanced Filtration: Ensure complete removal of the hydrogenation catalyst. Methods like celite filtration can be effective. Incomplete catalyst removal can lead to product degradation over time. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards I should be concerned with when scaling up this hydrogenation?
A: The two most critical hazards are thermal runaway and hydrogen flammability . The catalytic reduction of a nitro group is a high-energy reaction. If the rate of heat generation exceeds the cooling capacity of your reactor, the temperature and pressure can increase exponentially, potentially leading to vessel rupture.[6][9] Secondly, hydrogen is highly flammable and can form explosive mixtures with air. All equipment must be properly grounded, and the process must be conducted in an inert atmosphere (e.g., nitrogen) to prevent the formation of an explosive environment. A thorough hazard assessment, such as a HAZOP study, is mandatory before any scale-up operation.[7]
Q2: My final product is a dark oil, not the expected solid. What's the first thing I should check?
A: The first step is to analyze the composition of the oil via HPLC or LC-MS. A dark color often suggests the presence of azo or azoxy-coupled byproducts, which are common when the reduction is incomplete.[3] These impurities can also act as crystal growth inhibitors, causing your product to oil out. Review your reaction monitoring data to confirm if the starting material was fully consumed. If conversion was incomplete, the immediate troubleshooting steps are to re-evaluate catalyst loading, hydrogen pressure, and reaction time.
Q3: How do I select the best solvent for both the reaction and the subsequent crystallization?
A: Ideally, you want a solvent that meets several criteria:
-
Reaction: It should fully dissolve the 2-Nitro-N,3-dimethylbenzamide starting material but not necessarily the this compound product.
-
Safety: It should have a relatively high flash point and be compatible with the reaction conditions. Alcohols like methanol or ethanol are common.
-
Crystallization: The product should have low solubility in the chosen solvent at lower temperatures, allowing for good recovery upon cooling. Sometimes, a mixed solvent system or the addition of an anti-solvent (in which the product is insoluble) is required to induce crystallization. The goal is to find a system where the product crystallizes out cleanly, leaving impurities behind in the mother liquor.
Q4: We are experiencing very slow filtration rates after crystallization. How can we improve this?
A: Slow filtration is almost always due to small particle size or an unfavorable crystal shape (e.g., fine needles). This is a classic scale-up challenge in crystallization.
-
Control Cooling Rate: A slower cooling rate during crystallization allows larger, more well-defined crystals to form, which are easier to filter.
-
Aging/Digestion: Hold the slurry at the final crystallization temperature for a period (e.g., 1-2 hours) with gentle agitation. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals.
-
Optimize Agitation: Agitation that is too aggressive can cause crystal breakage (secondary nucleation), leading to fines. Experiment with lower agitation speeds during the crystal growth phase.
Q5: What In-Process Controls (IPCs) are essential for monitoring this reaction at scale?
A: At a minimum, you should have the following IPCs:
-
Reaction Progress: Use HPLC or UPLC to monitor the disappearance of the 2-Nitro-N,3-dimethylbenzamide. This is the most critical IPC to determine the reaction endpoint and prevent the formation of over-reduction byproducts.
-
Temperature and Pressure Monitoring: Continuous monitoring of the internal reactor temperature and the hydrogen pressure is a critical safety requirement. Alarms should be set for any deviation from the defined safe operating range.
-
Hydrogen Uptake: On a large scale, monitoring the rate of hydrogen consumption can provide a real-time indication of the reaction rate, which is invaluable for process control and safety.
References
- Bönnemann, H., & Richards, R. M. (2001). The Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.
- H.E.L Group. (n.d.). Critical Considerations in Process Safety.
- Unknown. (2024). Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide. LinkedIn.
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents.
- Unknown. (2022). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. ACS Publications.
- Unknown. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate.
- TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards.
- Unknown. (2012). This compound. PMC - NIH.
- Unknown. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
- Unknown. (n.d.). Switching of support materials for the hydrogenation of nitroarenes: A review. Taylor & Francis Online.
- University of Utah. (n.d.). Rotation 3 - Chemical Engineering.
- Unknown. (n.d.). Trichloroacetic acid fueled practical amine purifications. Beilstein Journals.
- Unknown. (2024). Challenges and outlook for catalytic direct amidation reactions. ResearchGate.
- Bedrock Chem Infra. (2025). Troubleshooting Common Chemical Process Issues — Expert Tips.
- Unknown. (2025). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. PubMed.
- Unknown. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.
- Unknown. (2018). Chemoselective Transfer Hydrogenation of Nitroarenes Catalyzed by Highly Dispersed, Supported Nickel Nanoparticles. ResearchGate.
- IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
- Unknown. (1982). Synthesis of substituted benzamides and benzimidazoles as anthelmintic and antimicrobial agents. PubMed.
- Unknown. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry (RSC Publishing).
- Unknown. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
- Unknown. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka.
- Unknown. (n.d.). Trouble Shooting of Chemical Process Industry. Slideshare.
- Unknown. (n.d.). Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. Chemistry – An Asian Journal.
- Unknown. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. Google Patents.
- Unknown. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. IndiaMART.
- Unknown. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
- Mali, M. (2017). Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano-Catalysts–the New Challenges. Synth Catal.
- Sigma-HSE. (2023). Understanding Chemical Reaction Hazards in Manufacturing Processes.
- Zhang, B., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate.
- Unknown. (2020). What's your go-to troubleshooting method for process equipment? Reddit.
- Unknown. (n.d.). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI.
- Mu, H., et al. (n.d.). METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE. PatentGuru.
- Unknown. (2023). Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. RSC Publishing.
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- 8. researchgate.net [researchgate.net]
- 9. sigma-hse.com [sigma-hse.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-Amino-N,3-dimethylbenzamide
Welcome to the technical support center for the synthesis of 2-Amino-N,3-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the thermal hazards associated with this process. The synthesis, particularly the amidation step, is often exothermic and requires careful control to ensure safety, purity, and yield.[1][2] This resource provides troubleshooting guidance and frequently asked questions to navigate the challenges of this reaction.
Troubleshooting Guide: Real-Time Exotherm Management
This section addresses specific issues you may encounter during the synthesis. The answers are formatted to provide immediate actions and preventative measures.
Q1: I've started the reagent addition and the reactor temperature is rising much faster than anticipated. What should I do?
A1: A rapid temperature increase is a critical indicator of a potential thermal runaway.[1] Immediate and decisive action is required.
Immediate Actions:
-
Stop Reagent Addition Immediately: Halt the feed of the amine or activating agent. This is the most crucial step to prevent adding more fuel to the reaction.
-
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and a salt (like NaCl) to lower its temperature. If using a circulator, lower the setpoint to its minimum.
-
Increase Agitation (with caution): If stirring is inadequate, localized heating can occur. Increasing the stirring rate can improve heat transfer to the cooling jacket. However, be cautious as this can also momentarily increase the reaction rate.
-
Dilute the Reaction: If the temperature continues to rise after stopping reagent addition, adding a pre-chilled, inert solvent can absorb some of the heat and slow the reaction kinetics.
Root Cause Analysis & Prevention:
-
Incorrect Addition Rate: The rate of heat generation surpassed the system's heat removal capacity.[3] Re-evaluate your addition rate based on calorimetric data or a smaller-scale trial.
-
Inadequate Cooling: The cooling system may be underpowered for the scale of the reaction. Ensure the heat transfer area is sufficient and the coolant temperature is low enough.[1]
-
Concentration Issues: The concentration of reactants may be too high, leading to a more vigorous reaction.
Q2: The reaction temperature is not increasing as expected after initiating the addition of reagents. Is this a problem?
A2: Yes, a lack of an expected exotherm can be a significant safety hazard. This condition, known as "accumulation," means that unreacted reagents are building up in the reactor.[3] A sudden initiation of the reaction could then lead to a violent, uncontrollable exotherm.
Troubleshooting Steps:
-
Stop Reagent Addition: Do not add more reagents until the issue is understood.
-
Verify Reagent Quality: Ensure the reagents (especially any activating agents) are active and not degraded.
-
Check for Initiation: Slightly and carefully increase the temperature by 5-10 °C to see if the reaction initiates. If it does, a significant exotherm may follow, so be prepared to apply cooling immediately.
-
Review the Procedure: Double-check that all necessary catalysts or reagents have been added in the correct order.
Prevention:
-
Use a Small "Priming" Charge: Add a small percentage of the total reagent first and wait for the exotherm to begin before starting the continuous addition. This confirms the reaction is active.
-
Ensure Proper Mixing: Poor mixing can prevent reagents from interacting. Verify that the stirrer is functioning correctly and is appropriately sized for the vessel.
Q3: My temperature probe is showing a stable reading, but I see signs of vigorous boiling or fuming near the point of reagent addition. What is happening?
A3: This indicates the presence of localized hotspots due to inadequate mixing. The bulk of the solution may be at the target temperature, but the area where the reagents are meeting is experiencing a much higher temperature. This can lead to side product formation and is a safety risk.
Corrective Actions:
-
Stop Reagent Addition.
-
Improve Mixing: Increase the stirrer speed. If the issue persists, consider a more efficient stirrer design (e.g., a turbine impeller over a simple magnetic stir bar).
-
Sub-surface Addition: Introduce the reagent below the surface of the reaction mixture, closer to the impeller, to ensure it disperses quickly.
-
Dilute the Reagent Being Added: Adding the reagent as a solution in an inert solvent can help it disperse more effectively.
Q4: The reagent addition is complete, but the reaction temperature is not decreasing and remains high. How should I proceed to the quenching step?
A4: A persistently high temperature after addition indicates that the reaction is still proceeding and generating heat, likely due to the presence of unreacted starting materials. Proceeding directly to a water-based quench at this stage can be dangerous.[4]
Procedural Steps:
-
Hold and Monitor: Maintain cooling and agitation and allow the reaction to continue until the exotherm naturally subsides. Monitor the temperature closely.
-
Confirm Completion: Use an in-process analytical method (like TLC, HPLC, or IR) to confirm the consumption of the limiting reagent.
-
Cool Down: Once the reaction is complete and the exotherm has ceased, cool the mixture to a safe temperature (typically 0-10 °C) before beginning the quench.
-
Perform a Controlled Quench: Add the quenching agent (e.g., water or a saturated aqueous solution) slowly and portion-wise, while carefully monitoring the temperature.[5][6] An initial rise in temperature during the quench is expected but should be controllable with cooling.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the principles of managing this exothermic synthesis.
Q1: Why is the synthesis of this compound exothermic?
A1: The formation of the amide bond from a carboxylic acid derivative and an amine is a thermodynamically favorable process, releasing energy in the form of heat.[7] Whether using an activated carboxylic acid (like an acid chloride or a mixed anhydride) or a direct coupling reaction, the conversion to the more stable amide bond is exothermic. The specific heat of reaction (ΔH) depends on the exact synthetic route, but it is always a critical parameter to consider for process safety.[8]
Q2: What are the best practices for temperature monitoring during this synthesis?
A2: Accurate and reliable temperature monitoring is the cornerstone of safety for any exothermic process.
-
Probe Placement: The temperature probe should be placed in the reaction mass, away from the vessel walls, to get a true reading of the bulk temperature. It should be deep enough to remain submerged even if the liquid level drops.
-
Calibration: Ensure the temperature probe is calibrated against a certified thermometer.
-
Redundancy: For larger-scale reactions (beyond the lab bench), using two independent temperature probes is a good safety practice.
-
Response Time: Use a probe with a fast response time to detect rapid temperature changes quickly.
Q3: How do I select an appropriate cooling system for my reaction scale?
A3: The choice of cooling system must be matched to the scale of the reaction and the magnitude of the exotherm.
| Cooling System | Scale | Advantages | Disadvantages |
| Ice/Water Bath | Lab (up to 1L) | Simple, inexpensive, provides a large heat sink at 0°C. | Temperature is fixed; can be overwhelmed by a strong exotherm. |
| Ice/Salt Bath | Lab (up to 1L) | Achieves lower temperatures (-10 to -20°C), increasing the temperature difference (ΔT) and cooling power. | Corrosive; temperature can be inconsistent. |
| Dry Ice/Solvent Bath | Lab (up to 1L) | Can reach very low temperatures (-78°C with acetone/isopropanol). | Requires careful handling of dry ice; potential for solvent fumes. |
| Circulating Chiller/Cryostat | Lab to Pilot Plant | Precise temperature control; automated; can provide significant cooling power. | Higher initial cost; requires proper setup and maintenance. |
The fundamental principle is that the rate of heat removal must exceed the rate of heat generation to maintain control.[1][9]
Q4: What is a "runaway reaction" and what are the key principles to prevent it?
A4: A runaway reaction is an uncontrolled process where an increase in temperature leads to an increase in the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop.[1][10] This can result in a rapid increase in temperature and pressure, potentially leading to vessel rupture, explosion, and release of toxic materials.[11][12]
Core Prevention Principles:
-
Control the Rate of Reaction: The safest method is "semi-batch" addition, where one reagent is added slowly to the other.[3] This ensures the reaction rate is limited by the addition rate, not by the chemical kinetics.
-
Use Dilution: Conducting the reaction in a suitable solvent increases the overall thermal mass of the system, meaning more heat is required to raise the temperature by one degree. This provides a larger buffer against temperature spikes.
-
Ensure Adequate Cooling: The reactor must be capable of removing heat faster than it is generated at the desired operating temperature.[1]
-
Understand the Chemistry: Perform a thorough risk assessment to understand the thermal hazards of the desired reaction and any potential side reactions or decomposition pathways that could occur at elevated temperatures.[2][13]
Experimental Protocols & Visualizations
Protocol 1: Controlled Reagent Addition (Semi-Batch Method)
-
Setup: Charge the reactor with 2-amino-3-methylbenzoic acid and the chosen solvent. Begin agitation and cool the vessel to the target initial temperature (e.g., 0 °C).
-
Reagent Preparation: Prepare the second reagent (e.g., the activating agent followed by methylamine, or the pre-formed activated species) in an addition funnel or syringe pump.
-
Initiation: Add approximately 5% of the second reagent to the reactor.
-
Verification: Monitor the temperature for a slight increase (2-5 °C), confirming the reaction has started. If no exotherm is observed, consult the troubleshooting guide (Q2).
-
Controlled Addition: Once initiation is confirmed, begin the continuous, slow addition of the remaining reagent. Maintain a constant addition rate that allows the cooling system to comfortably hold the reaction temperature within a narrow range (e.g., ±2 °C of the setpoint).
-
Monitoring: Continuously monitor the temperature throughout the addition. If the temperature exceeds the set limit, immediately stop the addition and apply maximum cooling.
-
Completion: After the addition is complete, continue to stir and cool the mixture for a specified time to ensure the reaction goes to completion.
Protocol 2: Emergency Quenching Procedure
This protocol is for a situation where a thermal runaway is in progress and cannot be controlled by cooling alone.
-
Alert Personnel: Immediately alert all personnel in the vicinity of the emergency.
-
Stop Addition & Maximize Cooling: Ensure all reagent feeds are stopped and the cooling system is operating at maximum capacity.
-
Prepare Quench Solution: Have a pre-prepared, chilled vessel of a reaction inhibitor or a non-reactive, high-heat-capacity solvent ready. A common quenching agent for amidation might be a cold, weak acid solution, but its suitability must be pre-determined.
-
Execute Quench: If the temperature continues to rise uncontrollably, add the quenching solution rapidly but safely to the reactor to stop the reaction and absorb the heat. Be prepared for vigorous gas evolution.
-
Evacuate: If the situation cannot be brought under control, evacuate the area and follow your institution's emergency procedures.
Diagrams
Caption: Decision tree for managing temperature deviations.
Caption: Process flow highlighting critical thermal safety points.
References
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google P
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google P
- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
- MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. Capot Chemical. [Link]
- A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. [Link]
- Practical approach to prediction and prevention of runaway reactions. [Link]
- (PDF) Synthesis, characterization and thermal studies of wholly aromatic poly(imide-amides) containing si and/or Ge in the main Chain.
- How To Run A Reaction: The Quench. University of Rochester Department of Chemistry. [Link]
- Heat flow calorimetry - applic
- Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. [Link]
- This compound. PMC - NIH. [Link]
- A Report on Reagents and its Quenching Methods. Open Access Journals. [Link]
- Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. [Link]
- Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. PMC. [Link]
- Microwave-Assisted Synthesis of Amide under Solvent-free Conditions.
- From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. Sigma-HSE. [Link]
- (PDF) 2-Amino-N,3-dimethyl-benzamide.
- Runaway Chemical Reactions: Causes and Prevention. zeal. [Link]
- Supramolecular intermediates in thermo-mechanochemical direct amidations.
- What Is Quenching In Organic Chemistry?. YouTube. [Link]
- Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles. NIH. [Link]
- Amide Activation in Ground and Excited St
- Active Pharmaceutical Ingredient (API) Process Development. Esco Aster. [Link]
- Runaway reactions, case studies, lessons learned. ARIA. [Link]
- Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions. [Link]
- This compound | C9H12N2O. PubChem. [Link]
- Common Standard Oper
- Methods and reaction mixtures for controlling exothermic reactions.
- Synthesis of aromatic amides at room temperature using triphenyl phosphite-4-dimethylaminopyridine as reagent.
- Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses. [Link]
- Transamidation for the Synthesis of Primary Amides at Room Temper
- Calorimetric study of peroxycarboxylic ester synthesis. PubMed. [Link]
- Quenching of Water Reactive M
- Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. PMC - NIH. [Link]
- Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. IRJET. [Link]
- Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterific
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Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-Amino-N,3-dimethylbenzamide
This guide provides a comprehensive, in-depth comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Amino-N,3-dimethylbenzamide, a potential impurity or degradant in pharmaceutical manufacturing. We will explore the rationale behind the experimental design, present comparative data against an alternative method, and adhere to the stringent validation parameters set forth by the International Council for Harmonisation (ICH) guidelines.
Introduction: The Criticality of Impurity Quantification
In pharmaceutical development and manufacturing, the control of impurities is paramount to ensure the safety and efficacy of the final drug product. This compound, a potential process-related impurity or degradation product, requires a robust and validated analytical method for its precise quantification. A well-validated HPLC method provides the necessary confidence that the measured amount of this impurity is accurate and reliable, directly impacting regulatory compliance and patient safety. This guide details the validation of a specific reversed-phase HPLC (RP-HPLC) method and compares its performance against a common alternative, highlighting the key parameters that define a successful validation.
Experimental Design: A Foundation of Scientific Rigor
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. Our experimental design is rooted in the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology". The core validation parameters assessed include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Chromatographic Systems
Two HPLC systems were evaluated to provide a comparative analysis:
-
Method A (Proposed Method): A C18 column (4.6 x 150 mm, 5 µm) with a gradient elution of acetonitrile and a phosphate buffer (pH 3.0).
-
Method B (Alternative Method): A Phenyl-Hexyl column (4.6 x 150 mm, 5 µm) with an isocratic elution of methanol and water.
The rationale for proposing Method A is the anticipated superior peak shape and resolution for the aromatic amine analyte provided by the C18 stationary phase under acidic conditions, which can suppress the silanol interactions. Method B represents a common alternative that may offer different selectivity.
Validation Parameters: A Head-to-Head Comparison
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, and matrix components. To demonstrate this, forced degradation studies were conducted on a sample containing this compound. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: 1 mL of 1N HCl was added to 1 mL of the sample solution (100 µg/mL) and heated at 80°C for 2 hours.
-
Base Hydrolysis: 1 mL of 1N NaOH was added to 1 mL of the sample solution and heated at 80°C for 2 hours.
-
Oxidative Degradation: 1 mL of 30% H₂O₂ was added to 1 mL of the sample solution and kept at room temperature for 2 hours.
-
Thermal Degradation: The solid sample was kept in an oven at 105°C for 24 hours.
-
Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 24 hours.
Data Summary: Specificity
| Parameter | Method A (Proposed) | Method B (Alternative) |
| Peak Purity (PDA) | Pass (>99.5%) for all stress conditions | Pass (>99.5%) for all stress conditions |
| Resolution (Analyte vs. Nearest Degradant) | > 2.0 | 1.8 |
Method A demonstrated superior resolution between the parent analyte and the closest eluting degradation product, indicating better specificity under stress conditions.
Diagram: HPLC Validation Workflow
Caption: Workflow for HPLC Method Validation.
Linearity and Range
Linearity demonstrates a direct proportional relationship between the analyte concentration and the detector response. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol: Linearity
-
A stock solution of this compound (1000 µg/mL) was prepared.
-
A series of at least five concentrations ranging from the LOQ to 150% of the target concentration were prepared by diluting the stock solution.
-
Each concentration was injected in triplicate.
-
A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) and y-intercept were determined.
Data Summary: Linearity and Range
| Parameter | Method A (Proposed) | Method B (Alternative) |
| Range (µg/mL) | 0.5 - 150 | 1.0 - 150 |
| Correlation Coefficient (r²) | 0.9998 | 0.9991 |
| Y-intercept (% of response at 100% level) | 0.2% | 1.5% |
Method A exhibited a wider linear range and a correlation coefficient closer to 1, with a y-intercept that was not significantly different from zero, indicating minimal bias.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol: Accuracy
-
A placebo mixture was prepared.
-
The placebo was spiked with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Each concentration level was prepared in triplicate and analyzed.
-
The percentage recovery was calculated.
Data Summary: Accuracy
| Spiked Level | Method A (% Recovery) | Method B (% Recovery) |
| 50% | 99.5 ± 0.8% | 98.2 ± 1.5% |
| 100% | 100.2 ± 0.5% | 101.5 ± 1.2% |
| 150% | 99.8 ± 0.7% | 97.9 ± 1.8% |
Method A demonstrated consistently higher and more precise recovery across all levels, indicating superior accuracy.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol: Precision
-
Repeatability (Intra-assay precision): Six replicate injections of the sample solution at 100% of the target concentration were made on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The repeatability assay was repeated on a different day, by a different analyst, and on a different instrument.
-
The relative standard deviation (RSD) of the peak areas was calculated.
Data Summary: Precision
| Parameter | Method A (%RSD) | Method B (%RSD) |
| Repeatability | 0.8% | 1.5% |
| Intermediate Precision | 1.2% | 2.5% |
Method A consistently showed lower %RSD values, indicating better precision for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Data Summary: LOD and LOQ
| Parameter | Method A (µg/mL) | Method B (µg/mL) |
| LOD | 0.15 | 0.35 |
| LOQ | 0.50 | 1.05 |
Method A demonstrated significantly lower LOD and LOQ values, indicating superior sensitivity.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
Small, deliberate changes were made to the following method parameters:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase pH (± 0.2 units)
The effect on system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) was observed.
Data Summary: Robustness
| Parameter Variation | Method A (System Suitability) | Method B (System Suitability) |
| Flow Rate (+0.2 mL/min) | Passed | Failed (Resolution < 1.5) |
| Temperature (-5°C) | Passed | Passed |
| pH (+0.2) | Passed | Passed |
Method A demonstrated better robustness, particularly with respect to changes in flow rate, a critical parameter in routine analysis.
Diagram: Interrelationship of Validation Parameters
Caption: Interdependencies of HPLC Validation Parameters.
Conclusion and Recommendation
The comprehensive validation data clearly demonstrates the superiority of the proposed RP-HPLC Method A for the quantification of this compound. Method A exhibited better specificity with superior resolution in forced degradation studies, a wider linear range with a higher correlation coefficient, more consistent accuracy, and better precision. Furthermore, its lower LOD and LOQ indicate higher sensitivity, and its greater robustness suggests it will be more reliable in a routine quality control environment.
While Method B is a viable alternative, its lower performance in several key areas, particularly robustness and precision, makes it less suitable for a regulated environment where consistency and reliability are paramount. Therefore, we confidently recommend the adoption of Method A for the routine quantification of this compound.
References
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- U.S. Food and Drug Administration. (2015).
comparative analysis of 2-Amino-N,3-dimethylbenzamide synthesis routes
Initiating Synthesis Route Search
I've initiated a thorough search for diverse synthesis routes of 2-Amino-N,3-dimethylbenzamide. My focus is now on identifying detailed experimental procedures to understand reagents and reaction conditions, moving toward optimizing the synthetic process. This preliminary groundwork is essential for a robust analysis.
Gathering Synthesis Route Details
I am now delving into identifying detailed experimental procedures for each synthesis route of this compound. This includes a meticulous search for reaction conditions, reagent details, expected yields, and purification methods. I am also investigating the safety, cost-effectiveness, and environmental impacts of each methodology. I am also looking for common starting materials, data on relevant studies, spectroscopic data and purity analyses for establishing benchmarks.
Defining Comprehensive Analysis Steps
I'm now outlining a detailed structure for the analysis. First, I'll search comprehensively for synthesis routes, then pinpoint experimental procedures, paying close attention to safety, cost, and environmental factors. Next, I'll identify common starting materials, seek out comparative studies and compile spectral data. Finally, I will structure my guide with an introduction, route comparisons, protocols, yields, purity levels, diagrams and a references section.
A Senior Application Scientist's Guide to Anthranilamide Insecticides: A Comparative Analysis of the 2-Amino-N,3-dimethylbenzamide Scaffold and its Derivatives
Executive Summary
The anthranilic diamides represent a cornerstone of modern integrated pest management, offering potent and selective control of a wide range of devastating insect pests. This guide provides a comparative analysis of the leading commercial insecticides within this class, including chlorantraniliprole and cyantraniliprole, which are built upon the foundational 2-amino-N,3-dimethylbenzamide chemical scaffold. We will dissect their shared mode of action, explore the subtle structural modifications that dictate their insecticidal spectrum, and provide detailed, field-proven protocols for their comparative evaluation. This document is intended for researchers and pest management professionals seeking a deeper, evidence-based understanding of this critical class of insecticides.
Introduction: The Rise of a Novel Mode of Action
For decades, the agricultural industry has contended with the challenge of insecticide resistance, necessitating the discovery of novel modes of action. The introduction of the anthranilic diamides (IRAC Group 28) marked a significant breakthrough.[1] These compounds act as potent activators of insect ryanodine receptors (RyRs), which are intracellular calcium channels critical for muscle function.[2][3] This activation leads to an uncontrolled release of calcium from internal stores, causing rapid feeding cessation, muscle paralysis, and eventual death of the target pest.[1][3][4]
A key advantage of this class is its remarkable selectivity for insect RyRs over their mammalian counterparts, conferring a favorable safety profile for non-target organisms.[4][5][6] The commercial success of this class began with the discovery of chlorantraniliprole, an insecticide derived from the this compound structural family.[7]
The Foundational Scaffold: this compound
While not an insecticide itself, this compound and its analogues, such as 2-amino-5-chloro-N,3-dimethylbenzamide, are crucial chemical intermediates in the synthesis of the most successful anthranilamide insecticides.[7][8] Understanding this core structure is fundamental to appreciating the structure-activity relationships (SAR) that define the efficacy and spectrum of the final active ingredients. The strategic modifications made to this benzamide core are directly responsible for the varying biological activities and plant-systemic properties of the commercialized products.[5]
Comparative Analysis of Commercial Anthranilamides
The primary commercial derivatives of the anthranilamide scaffold are chlorantraniliprole and cyantraniliprole. While sharing a common mode of action, their performance characteristics differ significantly.
-
Chlorantraniliprole: As the first major compound in this class, chlorantraniliprole exhibits exceptional activity against a wide array of lepidopteran (caterpillar) pests.[9][10] It is recognized for its long-lasting residual control.[10][11]
-
Cyantraniliprole: Developed subsequently, cyantraniliprole was engineered by replacing a chlorine atom with a cyano group.[12] This modification expanded its insecticidal spectrum to include key sucking pests such as whiteflies and thrips, in addition to lepidopteran larvae.[9][11] This broader "cross-spectrum" activity and improved plant mobility make it a versatile tool for managing multiple pest types simultaneously.[9][10]
Mechanism of Action: Ryanodine Receptor Activation
Both chlorantraniliprole and cyantraniliprole function by binding to the insect ryanodine receptor, locking it in a partially open state.[2] This disrupts the normal regulation of calcium ion flow within muscle cells, leading to the depletion of intracellular calcium stores.[1] The result is impaired muscle contraction, paralysis, and death.[2] Studies have shown that these diamides bind to a site on the RyR that is distinct from that of ryanodine itself, highlighting their novel mechanism.[3][13]
Figure 1: Mode of action of anthranilamide insecticides on the insect ryanodine receptor.
Comparative Performance Data
The intrinsic toxicity of these insecticides can be compared using lethal concentration (LC50) values, which represent the concentration required to kill 50% of a test population. Field trials provide a broader picture of performance under agricultural conditions.
| Insecticide | Target Pest | Metric | Value | Source(s) |
| Chlorantraniliprole | Plutella xylostella (Diamondback Moth) | LC50 | 0.0328% | [4] |
| Tetraniliprole | Spodoptera litura (Common Cutworm) | Larval Population (larvae/meter row) | 0.27 - 0.52 | [4] |
| Chlorantraniliprole | Spodoptera litura (Common Cutworm) | Larval Population (larvae/meter row) | On par with Tetraniliprole | [4] |
Table 1: Comparative efficacy of anthranilamide insecticides against key lepidopteran pests.
| Property | Chlorantraniliprole | Cyantraniliprole |
| Primary Spectrum | Lepidoptera (caterpillars) | Lepidoptera, plus sucking pests (e.g., thrips, whiteflies) |
| Systemic Action | Primarily xylem mobile | Greater plant mobility |
| Residual Control | Long-lasting | Moderate to long-lasting |
Table 2: General properties and pest spectrum comparison.[10][11]
Experimental Protocols for Comparative Evaluation
To ensure trustworthy and reproducible results when comparing insecticides, standardized and validated protocols are essential. The following methodologies are foundational for efficacy testing.
Protocol 1: Laboratory Bioassay for Chewing Insects (Leaf-Dip Method)
This method is a standard for determining the intrinsic toxicity (LC50) of an insecticide against leaf-feeding larvae.[14][15]
Objective: To determine the dose-response relationship and calculate the LC50 value.
Methodology:
-
Preparation of Insecticide Solutions: Prepare a serial dilution of each insecticide (e.g., this compound derivatives like chlorantraniliprole and a competitor) in a suitable solvent with a surfactant. A control solution (solvent + surfactant only) must be included.
-
Leaf Treatment: Select uniform, unsprayed host plant leaves (e.g., cabbage for diamondback moth). Dip each leaf into a respective insecticide solution for a standardized time (e.g., 10-20 seconds) and allow them to air dry completely.
-
Insect Infestation: Place the dried, treated leaves into individual petri dishes lined with moist filter paper. Introduce a set number of healthy, uniform-instar larvae (e.g., 10-20 third-instar larvae) into each dish.[14]
-
Incubation: Maintain the petri dishes in a controlled environment (temperature, humidity, photoperiod).
-
Mortality Assessment: Record larval mortality at set time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they cannot move in a coordinated manner when prodded.
-
Data Analysis: Correct mortality data using Abbott's formula if control mortality is present.[14] Subject the corrected data to probit analysis to calculate the LC50, LC90, and their respective confidence limits.[4][16]
Protocol 2: Field Efficacy Trial
Field trials are crucial for evaluating performance under real-world environmental pressures and agronomic practices.[4]
Objective: To compare the field performance of different insecticides in reducing pest populations and crop damage.
Methodology:
-
Experimental Design: Lay out the trial in a Randomized Complete Block Design (RCBD) with at least three to four replications per treatment. Plot sizes should be standardized.[4]
-
Treatments: Include different rates of the test insecticides, a standard commercial check (e.g., chlorantraniliprole), and an untreated control.[4]
-
Application: Apply insecticides as foliar sprays using calibrated equipment (e.g., knapsack sprayer) at a specified water volume. Applications are typically initiated when the pest population reaches a predetermined economic threshold.
-
Data Collection:
-
Pest Population: Count the number of live larvae on a set number of plants per plot at regular intervals (e.g., 1 day before spraying, and 3, 7, and 14 days after spraying).[4]
-
Crop Damage: Assess crop damage using a standardized rating scale (e.g., leaf injury rating from 1-9).
-
Yield: At the end of the season, measure the marketable yield from each plot.
-
-
Data Analysis: Subject the collected data to Analysis of Variance (ANOVA) and use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
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A Comparative Guide to the Biological Activity of 2-Amino-N,3-dimethylbenzamide and Its Analogues
This guide provides an in-depth comparison of the biological activities of 2-Amino-N,3-dimethylbenzamide and its structurally related analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR) that govern the therapeutic potential of this versatile chemical scaffold. We will explore the synthesis of these compounds and critically evaluate their performance in key biological assays, with a primary focus on their role as Poly(ADP-ribose) polymerase (PARP) inhibitors, a significant target in oncology. A secondary analysis of their antimicrobial properties will also be presented.
Introduction: The Versatile Benzamide Scaffold
Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antipsychotic properties[1]. The 2-aminobenzamide core, in particular, serves as a key pharmacophore in numerous biologically active molecules. This compound, a simple yet intriguing member of this family, provides a foundational structure from which a multitude of analogues can be derived. Understanding how subtle modifications to this parent molecule impact its biological activity is crucial for the rational design of novel therapeutics.
Synthesis of this compound and Its Analogues
The synthesis of this compound can be achieved through several routes. A common and efficient method involves the reaction of isatoic anhydride with an aqueous solution of methylamine[1]. Isatoic anhydride itself can be prepared from anthranilic acid.
Analogues of this compound can be synthesized by modifying this general procedure or by employing alternative starting materials. For instance, halogenated analogues, such as 2-amino-5-chloro-N,3-dimethylbenzamide, can be prepared from 2-nitro-3-methylbenzoic acid through a multi-step process involving reduction, chlorination, esterification, and finally, amidation with methylamine[2][3]. The synthesis of a broader range of 2-aminobenzamide derivatives often starts from isatoic anhydride and various primary amines, allowing for diverse substitutions on the benzamide nitrogen[4].
Comparative Biological Activity: PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair[5]. The inhibition of PARP, particularly PARP-1 and PARP-2, has emerged as a successful strategy in cancer therapy, especially for tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations[5]. The benzamide moiety is a well-established pharmacophore for PARP inhibition, mimicking the nicotinamide portion of the NAD+ substrate.
Structure-Activity Relationship Insights:
The core 2-aminobenzamide scaffold is known to act as a zinc-binding group within the active site of histone deacetylases (HDACs), another important class of enzymes in cancer therapy[6]. This chelating ability could also play a role in the interaction with the zinc finger domains of PARP.
Several key structural features of benzamide derivatives influence their PARP inhibitory potency:
-
The Benzamide Moiety: This group is essential for binding to the nicotinamide-binding pocket of the PARP active site[7].
-
Substituents on the Aromatic Ring: The nature and position of substituents on the phenyl ring can significantly impact potency and selectivity. Electron-withdrawing groups, for example, can enhance activity.
-
Substituents on the Amide Nitrogen: Modifications at this position are crucial for modulating pharmacokinetic properties and can also influence binding affinity.
Comparison with Known Benzamide PARP Inhibitors:
To provide a quantitative perspective, the table below summarizes the PARP-1 inhibitory activity (IC50 values) of several known benzamide and related PARP inhibitors. A lower IC50 value indicates a more potent inhibitor.
| Compound Name | PARP-1 IC50 (nM) | Reference |
| Olaparib | 1-5 | [5][8] |
| Rucaparib | 1.4 | [8] |
| Talazoparib | 0.57 | [5] |
| Veliparib (ABT-888) | 5.2 | [8] |
| 3-Aminobenzamide | ~1000 | [8] |
| A-966492 | 1 | [8] |
Table 1: PARP-1 Inhibitory Activity of Selected Benzamide and Other PARP Inhibitors.
Based on the structure of 3-aminobenzamide, a known weak PARP inhibitor, it is plausible that this compound would also exhibit some level of PARP inhibition. The addition of the N-methyl and 3-methyl groups would alter its steric and electronic properties, which could either enhance or diminish its binding affinity compared to 3-aminobenzamide. Further experimental validation is required to determine the precise IC50 value of this compound.
Experimental Protocol: In Vitro PARP-1 Inhibition Assay (ELISA-based)
This protocol outlines a common method for assessing the inhibitory activity of compounds against PARP-1.
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Compound Addition: Add serial dilutions of the test compounds (including this compound and its analogues) and a known PARP inhibitor as a positive control to the wells.
-
Enzyme Reaction: Add a reaction mixture containing purified PARP-1 enzyme, biotinylated NAD+, and activated DNA to each well. Incubate for 1-2 hours at 37°C to allow for the PARP-catalyzed poly(ADP-ribosylation) of histones.
-
Detection: After washing the plate, add Streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate for 1 hour at room temperature. This will bind to the biotinylated ADP-ribose chains on the histones.
-
Substrate Addition: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Comparative Biological Activity: Antimicrobial Effects
Several studies have highlighted the antimicrobial potential of 2-aminobenzamide derivatives[4]. A study on a series of 2-aminobenzamides synthesized from isatoic anhydride demonstrated their activity against various bacterial and fungal strains.
Structure-Activity Relationship Insights:
The antimicrobial activity of these compounds is influenced by the nature of the substituent on the amide nitrogen.
-
Aromatic vs. Aliphatic Substituents: Both aromatic and aliphatic substituents can confer antimicrobial activity.
-
Presence of Heteroatoms: The introduction of heteroatoms, such as in a morpholine ring, can modulate the activity profile.
-
Electronic Effects: The electronic properties of the substituents on the aromatic rings can influence the overall activity.
Comparison of Antimicrobial Activity of 2-Aminobenzamide Analogues:
The following table summarizes the minimum inhibitory concentration (MIC) values of selected 2-aminobenzamide analogues against representative bacterial and fungal strains. A lower MIC value indicates greater antimicrobial potency.
| Compound | Substituent on Amide Nitrogen | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Aspergillus fumigatus (MIC, µg/mL) | Reference |
| 1 | 4-Fluorophenyl | >500 | >500 | 250 | [4] |
| 2 | 4-Chlorophenyl | 250 | 500 | 125 | [4] |
| 3 | 4-Bromophenyl | 125 | 250 | 62.5 | [4] |
| 4 | 3,4-Dimethoxyphenyl | 500 | >500 | 250 | [4] |
| 5 | Morpholinoethyl | 62.5 | 125 | 31.25 | [4] |
Table 2: Antimicrobial Activity (MIC) of Selected 2-Aminobenzamide Analogues.
While this compound was not explicitly tested in this study, we can hypothesize its potential activity. The presence of the N-methyl group is a small aliphatic substituent. Based on the activity of the morpholinoethyl-substituted analogue (Compound 5), it is possible that an N-alkyl substituent can contribute to antimicrobial activity. The 3-methyl group on the phenyl ring would introduce a minor steric and electronic change that could also modulate the activity. Further experimental testing is necessary to confirm the antimicrobial spectrum and potency of this compound.
Conclusion and Future Directions
This guide has provided a comparative analysis of the biological activity of this compound and its analogues, with a focus on PARP inhibition and antimicrobial effects. The benzamide scaffold is a versatile platform for the development of potent and selective therapeutic agents.
The key takeaways are:
-
PARP Inhibition: The benzamide core is a promising starting point for the design of novel PARP inhibitors. The structure-activity relationships of known inhibitors suggest that strategic modifications to the this compound structure could lead to potent anticancer agents.
-
Antimicrobial Activity: 2-Aminobenzamide derivatives have demonstrated a broad spectrum of antimicrobial activity. Further exploration of substitutions on both the aromatic ring and the amide nitrogen of this compound could yield novel anti-infective compounds.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogues. Quantitative experimental data, including IC50 and MIC values, are essential for establishing robust structure-activity relationships and guiding the development of lead compounds with improved therapeutic profiles.
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- Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC - NIH.
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spectroscopic comparison of 2-Amino-N,3-dimethylbenzamide isomers
Starting Data Collection
I've started gathering spectroscopic data for 2-Amino-N,3-dimethylbenzamide and its isomers via Google searches, focusing on NMR, IR, UV-Vis, and Mass Spec. Currently, I'm prioritizing data acquisition to build a foundation for subsequent analysis. My searches are becoming more targeted as I collect more results.
Developing Analytical Protocols
I'm now shifting my focus to established protocols for analyzing aromatic amides and substituted benzene rings. I'm also looking at expert sources on spectroscopic data interpretation, especially how substituent positions influence spectral characteristics. My plan is to start by introducing this compound and its isomers, emphasizing their differentiation. Then, I'll detail each spectroscopic technique.
Outlining Comparison Guide
I'm now outlining the structure of the comparison guide. I'll introduce the compounds and then dedicate sections to each spectroscopic technique, explaining the theoretical basis for differentiation. I plan to use tables for presenting data and to include a step-by-step protocol for a chosen method, supported by Graphviz diagrams of the molecular structures. Finally, I'll compile a references section.
A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2-Amino-N,3-dimethylbenzamide in Biological Samples
Introduction: The Analytical Imperative for 2-Amino-N,3-dimethylbenzamide
In the landscape of pharmaceutical development and clinical research, the precise quantification of novel chemical entities in biological matrices is a cornerstone of establishing safety and efficacy profiles. This compound (C₉H₁₂N₂O, MW: 164.2 g/mol ) is an amide compound whose presence and concentration in biological samples may be critical for understanding pharmacokinetics, metabolism, or its role as a potential biomarker.[1] The ability to generate reliable, reproducible data on its concentration is therefore paramount.
This guide provides a comparative analysis of two prevalent bioanalytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the detection of this analyte. We will delve into the foundational principles of method validation as mandated by global regulatory bodies, present detailed experimental protocols, and offer a transparent comparison of their performance. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and validate the most appropriate analytical method for their research objectives.
The validation frameworks discussed herein are grounded in the principles established by the International Council for Harmonisation (ICH) in their M10 guideline on Bioanalytical Method Validation, which is the harmonized standard adopted by major regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6][7] Adherence to these principles is not merely a regulatory formality; it is a commitment to scientific integrity, ensuring that the data generated is robust and fit for purpose.[2][8]
The Regulatory Bedrock: Understanding Bioanalytical Method Validation
The objective of validating a bioanalytical method is to prove that it is suitable for its intended purpose.[2][5][8] This process is a mandatory requirement for methods used in regulatory submissions.[3][8] A full validation is essential when establishing a new method for quantifying an analyte in clinical and applicable nonclinical studies.[2][8] The core parameters, as defined by the ICH M10 guideline, establish the performance characteristics of the assay.[2][9]
Key Validation Parameters Include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2][9]
-
Accuracy: The closeness of the determined value to the nominal or known true value.
-
Precision: The closeness of agreement among a series of measurements from the same homogeneous sample.
-
Calibration Curve and Range: The relationship between the instrument response and the known concentration of the analyte over a specified range, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).[2]
-
Matrix Effect: The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample matrix.[9]
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.
The following diagram illustrates the logical workflow of a comprehensive bioanalytical method validation process, from initial development through to routine sample analysis.
Caption: Bioanalytical Method Validation Workflow.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the required sensitivity, selectivity, sample matrix complexity, and available resources. While numerous methods exist, HPLC-UV and LC-MS/MS represent two of the most common choices for small molecules like this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique. It relies on the principle that the analyte possesses a chromophore that absorbs light at a specific wavelength.
-
Expertise & Experience: This method is often the workhorse of analytical labs due to its reliability and cost-effectiveness. The primary causality for its successful application is the analyte's ability to absorb UV light, which is common for aromatic compounds like benzamides. Its limitation, however, lies in its susceptibility to interferences from other compounds in the biological matrix that absorb at the same wavelength, potentially compromising selectivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis, offering unparalleled sensitivity and selectivity.[10] It couples the separation power of liquid chromatography with the mass-resolving capability of a triple quadrupole mass spectrometer.
-
Expertise & Experience: The power of LC-MS/MS stems from its ability to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM). This is a highly specific molecular fingerprint, virtually eliminating interferences from the complex biological matrix. The choice to use a stable isotope-labeled internal standard is crucial; it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, providing a highly reliable basis for quantification. While a method for the target analyte is not published, a validated UPLC-Q-Orbitrap HRMS method for the closely related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, demonstrates the successful application of this technology.[11]
Data Presentation: Head-to-Head Performance Comparison
The following table summarizes the typical performance characteristics of a validated HPLC-UV method versus an LC-MS/MS method for the analysis of a small molecule like this compound in human plasma. The LC-MS/MS data is based on performance achieved for a structurally similar chlorinated analog.[11]
| Parameter | HPLC-UV (Typical Performance) | LC-MS/MS (Performance for Analog[11]) | Commentary / Justification |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL | 0.36 µg/L (0.36 ng/mL) | LC-MS/MS is significantly more sensitive due to the low chemical noise associated with MRM detection. |
| Upper Limit of Quantification (ULOQ) | 2000 - 5000 ng/mL | 165.44 µg/L (165.44 ng/mL) | The range for both methods can be adjusted based on expected physiological concentrations. |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.999 | Both methods provide excellent linearity, but MS detectors often yield slightly higher correlation coefficients. |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% (101.0% to 108.4%) | Both methods must meet the regulatory acceptance criteria of ±15% (±20% at LLOQ).[12] |
| Precision (Intra- & Inter-day %RSD) | < 15% | < 15% (2.6%-3.5%) | Both methods must meet the regulatory acceptance criteria of <15% (<20% at LLOQ).[12] |
| Selectivity | Moderate; prone to interferences | High; based on specific mass transitions | LC-MS/MS is superior, as it is not affected by co-eluting compounds that do not share the same MRM transition. |
| Sample Volume Required | 100 - 200 µL | 50 - 200 µL | The higher sensitivity of LC-MS/MS often allows for the use of smaller sample volumes. |
| Throughput | Moderate | High (with UPLC) | Modern UPLC systems coupled with MS allow for very fast gradient times, enabling high-throughput analysis. |
Experimental Protocols: A Step-by-Step Guide
The trustworthiness of any analytical data begins with a well-defined and controlled experimental protocol. The following sections provide detailed methodologies for sample preparation and analysis.
Core Workflow: Protein Precipitation for Sample Preparation
For both HPLC-UV and LC-MS/MS, the first critical step is to remove high-molecular-weight proteins from the biological sample (e.g., plasma, serum), as they can interfere with the analysis and damage the chromatographic column. Protein precipitation is a rapid and effective technique.[10][13]
Causality: Acetonitrile is used as the precipitation solvent because it is miscible with the aqueous plasma but effectively denatures and precipitates proteins by disrupting their hydration shell. The internal standard is added at this stage to ensure it undergoes the exact same experimental variations as the analyte during extraction and injection, providing a reliable basis for accurate quantification.
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A Comparative Guide to Impurity Profiling and Method Validation for 2-Amino-N,3-dimethylbenzamide
This guide provides an in-depth comparison of analytical methodologies for the impurity profiling of 2-Amino-N,3-dimethylbenzamide, a key intermediate in the synthesis of pharmaceuticals and agricultural chemicals.[1] Ensuring the purity of this starting material is paramount, as impurities can be carried through the manufacturing process, potentially affecting the safety and efficacy of the final drug product. This document is designed for researchers, scientists, and drug development professionals, offering a framework for developing and validating robust, stability-indicating analytical methods in accordance with international regulatory standards.
The narrative that follows is grounded in the principles of scientific integrity. We will not only detail the "how" but also the "why" behind each experimental choice, ensuring that every protocol is a self-validating system. All claims and procedures are supported by authoritative sources, primarily the International Council for Harmonisation (ICH) guidelines, which provide a harmonized approach to analytical method development and validation.[2]
The Impurity Landscape: Potential Contaminants in this compound
A comprehensive impurity profile must account for three primary sources of contamination: process-related impurities, degradation products, and contaminants from starting materials.
-
Process-Related Impurities: These are by-products and unreacted intermediates from the synthetic route. The synthesis of this compound and its analogues often originates from precursors like isatoic anhydride or substituted nitrobenzoic acids.[1][3][4] Consequently, potential process impurities may include:
-
Starting Materials: Unreacted isatoic anhydride or 3-methyl-2-nitrobenzoic acid.
-
Intermediates: Incomplete reaction may leave residual intermediates such as 3-methyl-2-aminobenzamide.[3]
-
Side-Products: Isomeric impurities, or products of unintended side-reactions.
-
-
Degradation Products: These impurities arise from the decomposition of the drug substance itself over time or under stress conditions.[5] Identifying these is crucial for establishing a stability-indicating method. Forced degradation studies, which intentionally expose the compound to harsh conditions, are essential for this purpose.[6][7]
The workflow for identifying and controlling these impurities is a systematic process.
Caption: Impurity Profiling and Validation Workflow.
A Comparative Analysis of Core Analytical Technologies
The selection of an analytical technique is the most critical decision in impurity profiling. The choice hinges on balancing the need for quantitative accuracy, specificity, and the capability to identify unknown compounds. High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis, often coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection.[8]
| Feature | HPLC with UV Detection | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Use | Quantitative analysis of known impurities and the main compound (assay). | Identification of unknown impurities and quantification at very low levels. |
| Principle | Separates compounds based on their interaction with a stationary phase; detection is based on UV absorbance. | Combines HPLC separation with mass analysis, providing mass-to-charge ratio (m/z) data for structural information. |
| Strengths | Highly robust, reproducible, and cost-effective. Excellent for routine quality control and release testing. | Unparalleled sensitivity and specificity. Enables definitive structural elucidation of unknown compounds.[9] |
| Limitations | Requires reference standards for impurity identification and quantification. Co-eluting peaks can compromise specificity. | Higher equipment cost and complexity. Matrix effects can sometimes suppress ion formation, affecting quantification. |
| Best Fit For... | Routine QC, release testing, and stability studies where impurities are known and characterized. | Characterizing forced degradation samples, identifying unknown peaks found during routine analysis, and method development. |
Expert Insight: For comprehensive impurity profiling of a new substance like this compound, a dual approach is optimal. HPLC-UV serves as the primary tool for routine quantification and stability testing due to its robustness. LC-MS is the indispensable problem-solving tool, used to characterize the degradation pathways and identify any unknown impurities that appear during development. A high-resolution MS (HRMS) system, such as a Q-Orbitrap, is particularly powerful for this purpose.[9]
Experimental Protocols: A Validated, Stability-Indicating HPLC Method
The following sections provide a detailed framework for developing and validating a stability-indicating HPLC method, grounded in the principles of ICH guidelines Q1, Q2, and Q3.[2][6][10]
Foundational Step: Forced Degradation Studies
Causality: Before a method can be validated, it must be proven "stability-indicating." This means it must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[11] Forced degradation studies intentionally stress the API to generate these products, which are then used to challenge the method's specificity.[7]
Protocol:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of approx. 100 µg/mL.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute to approx. 100 µg/mL.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to approx. 100 µg/mL.
-
Thermal Degradation: Store the solid powder in a hot air oven at 105°C for 48 hours. Dissolve and dilute to approx. 100 µg/mL.
-
Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Dissolve and dilute to approx. 100 µg/mL.
-
Control Sample: Prepare a solution of the unstressed API at the same concentration (100 µg/mL).
-
Analysis: Analyze all samples by the developed HPLC method. The goal is to achieve 5-20% degradation of the parent compound for meaningful results.[12]
HPLC Method Development and Validation
Trustworthiness: A validated method provides documented evidence that the procedure is fit for its intended purpose.[13] The following protocol integrates development with a validation plan according to ICH Q2(R2).
Table: Recommended HPLC Method Parameters
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV/PDA Detector | Standard for pharmaceutical analysis. PDA allows for peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides good retention and separation for aromatic compounds.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible if method transfer is needed. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient Elution | 0-5 min (10% B), 5-35 min (10-90% B), 35-40 min (90% B), 40-45 min (10% B) | A gradient is essential to elute both polar and non-polar impurities generated during forced degradation. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | 254 nm | A common wavelength for aromatic compounds; should be optimized by examining the UV spectrum. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overload. |
Validation Protocol: A Self-Validating System
Each validation parameter confirms a different aspect of the method's performance. The acceptance criteria should be pre-defined in a validation protocol.
Caption: Core Parameters for Analytical Method Validation.
Detailed Validation Procedures:
-
Specificity:
-
Protocol: Inject the diluent, a placebo, the unstressed API solution, and all five stressed samples from the forced degradation study.
-
Acceptance Criteria: The peak for this compound should be free from co-elution with any impurity or degradation peak. This is confirmed by peak purity analysis if using a PDA detector.
-
-
Linearity:
-
Protocol: Prepare a series of at least five solutions of the API ranging from the Limit of Quantitation (LOQ) to 120% of the assay concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
-
Accuracy:
-
Protocol: Prepare a placebo mixture and spike it with the API at three different concentration levels (e.g., 80%, 100%, 120%), with three preparations at each level. Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Prepare six individual samples of the API at 100% of the target concentration. Analyze and calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.[2]
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Protocol: Determine using the signal-to-noise ratio method (S/N of 10 for LOQ and 3 for LOD) or by calculation from the standard deviation of the response and the slope of the linearity curve.
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities as defined by ICH Q3A/B guidelines.[10]
-
-
Robustness:
-
Protocol: Deliberately vary critical method parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
-
Table: Summary of Validation Data (Hypothetical Example)
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No co-elution observed | Peak purity > 990 | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (%RSD) | Repeatability: 0.8%Intermediate: 1.2% | ≤ 2.0% | Pass |
| LOQ | 0.05 µg/mL | ≤ Reporting Threshold | Pass |
| Robustness | No significant impact on results | System suitability met | Pass |
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the impurity profiling and analytical method validation for this compound. By integrating forced degradation studies with the development of a stability-indicating HPLC method, and validating that method against ICH Q2(R2) criteria, researchers can ensure a deep understanding of the compound's purity and stability. The strategic use of HPLC-UV for routine control and LC-MS for structural elucidation provides a complete analytical toolkit. Adherence to these principles of causality and self-validation is not merely a regulatory requirement; it is the foundation of robust science and the cornerstone of developing safe and effective medicines.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Proclinical. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- PubMed. (2025). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry].
- ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
- SciSpace. (2016). Forced Degradation Studies.
- BioPharmaSpec. Forced Degradation Testing.
- BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals.
- ResearchGate. (2023). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
- National Center for Biotechnology Information. (2012). This compound.
- Biosynth. This compound.
- Benchchem. 2-Amino-5-chloro-N,N-dimethylbenzamide.
- Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
- Pharmaceutical Sciences. (2014). Impurity profiling and drug characterization: backdrop and approach.
- Google Patents. (2012). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
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comparative study of the efficacy of 2-Amino-N,3-dimethylbenzamide-based insecticides
A Comparative Efficacy Analysis of Novel Meta-Diamide Insecticides and Anthranilic Diamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless challenge of insecticide resistance necessitates a continuous pipeline of novel insecticidal compounds with diverse modes of action. Within the broader class of diamide insecticides, two prominent subclasses have emerged as critical tools in modern integrated pest management (IPM) programs: the well-established anthranilic diamides and the newer meta-diamides. This guide provides a detailed comparative study of the efficacy of a key meta-diamide insecticide, broflanilide, against the widely used anthranilic diamides, chlorantraniliprole and cyantraniliprole.
The foundational chemical structure for certain anthranilic diamides is 2-Amino-N,3-dimethylbenzamide, which serves as a crucial intermediate in their synthesis.[1][2][3][4] The development of the meta-diamide class, including broflanilide, represents a significant advancement, offering a distinct mode of action and a valuable tool for resistance management.[5] This guide will delve into the mechanistic differences between these subclasses, present comparative efficacy data from laboratory and field studies, and provide standardized protocols for their evaluation.
Chemical Structures and Classification
The key distinction between these insecticide classes lies in their chemical structure, which dictates their target site and mode of action.
Figure 1: Chemical classification of meta-diamides and anthranilic diamides.
Mechanism of Action: A Tale of Two Receptors
The primary advantage of broflanilide lies in its novel mode of action, which circumvents existing resistance mechanisms to other insecticide classes, including anthranilic diamides.
Broflanilide: Allosteric Modulation of the GABA-gated Chloride Channel
Broflanilide is a pro-insecticide that is metabolized into its active form, desmethyl-broflanilide. This active metabolite acts as a non-competitive antagonist of the insect GABA-gated chloride channel (GABACl), also known as the RDL receptor.[6] It binds to a unique allosteric site on the receptor, distinct from the binding sites of other GABACl antagonists like fipronil.[5][7] This binding inhibits the influx of chloride ions, leading to hyperexcitation of the insect's central nervous system, convulsions, paralysis, and eventual death.[5][7]
Figure 2: Stepwise mechanism of action for broflanilide.
Chlorantraniliprole and Cyantraniliprole: Ryanodine Receptor Modulation
In contrast, anthranilic diamides like chlorantraniliprole and cyantraniliprole target the insect's ryanodine receptors (RyRs).[8][9] These receptors are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells.[9][10] The binding of anthranilic diamides locks the RyRs in an open state, causing an uncontrolled release of calcium ions from internal stores into the cytoplasm.[9][11] This depletion of calcium stores leads to muscle contraction, paralysis, and ultimately, insect mortality.[11]
Figure 3: Stepwise mechanism of action for anthranilic diamides.
Comparative Efficacy: Laboratory Bioassays
Laboratory bioassays provide a standardized method for assessing the intrinsic toxicity of insecticides. The following table summarizes the median lethal concentration (LC50) values for broflanilide, chlorantraniliprole, and cyantraniliprole against the common cutworm, Spodoptera litura, a significant agricultural pest.
| Insecticide | Chemical Class | IRAC Group | Target Pest | LC50 (mg/L) | Source(s) |
| Broflanilide | Meta-diamide | 30 | Spodoptera litura | 0.08 | [12] |
| Chlorantraniliprole | Anthranilic diamide | 28 | Spodoptera litura | 2.21 | [12] |
| Cyantraniliprole | Anthranilic diamide | 28 | Spodoptera litura | 1.32 | [12] |
The data clearly indicates the superior intrinsic toxicity of broflanilide against Spodoptera litura larvae, with an LC50 value significantly lower than those of chlorantraniliprole and cyantraniliprole.[12]
Comparative Efficacy: Field Trials
Field trials are essential for evaluating the performance of insecticides under real-world conditions. A study on the control of Helicoverpa armigera and Spodoptera exigua demonstrated the excellent field efficacy of broflanilide, particularly in populations with reduced susceptibility to chlorantraniliprole.
| Insecticide | Application Rate (g a.i./ha) | Target Pests | Efficacy (%) | Source(s) |
| Broflanilide | 25 | H. armigera & S. exigua | 81.92 - 96.46 | [13][14] |
| Chlorantraniliprole | 50 | H. armigera & S. exigua | Significantly decreased efficacy in resistant populations | [13][14] |
These results highlight the practical advantage of broflanilide in managing pest populations that have developed resistance to anthranilic diamides.[13][14]
Resistance and Cross-Resistance
A critical advantage of broflanilide is the lack of cross-resistance with other insecticide classes, including anthranilic diamides.[12] Studies on Spodoptera litura populations with high resistance to chlorantraniliprole showed only a minimal increase in tolerance to broflanilide, confirming that the distinct modes of action translate to a low risk of cross-resistance.[12] This makes broflanilide an excellent rotational partner in resistance management programs.
Experimental Protocols
Laboratory Bioassay: Leaf-Dip Method for Lepidopteran Larvae (Adapted from IRAC Method No: 020)
This protocol is a standardized method for determining the susceptibility of lepidopteran larvae to insecticides.
-
Preparation of Insecticide Solutions: Prepare a series of at least five serial dilutions of the technical grade active ingredient in a suitable solvent (e.g., acetone with a wetting agent). A control solution with only the solvent and wetting agent should also be prepared.
-
Leaf Disc Preparation: Excise leaf discs from untreated host plants (e.g., cabbage for Plutella xylostella, cotton for Spodoptera litura).
-
Treatment: Dip each leaf disc into the respective insecticide dilution or control solution for 10 seconds with gentle agitation.
-
Drying: Place the treated leaf discs on a wire rack to air dry for at least one hour.
-
Infestation: Place one dried leaf disc in a Petri dish or a well of a multi-well plate. Introduce a known number of third-instar larvae (typically 10-20) into each replicate.
-
Incubation: Maintain the bioassay units at a constant temperature (e.g., 25°C ± 2°C) and photoperiod.
-
Mortality Assessment: Assess larval mortality after a defined period (e.g., 48 or 72 hours). Larvae that are unable to move in a coordinated manner when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence intervals using probit analysis.
Field Trial Methodology for Foliar Insecticides (General Guidelines)
-
Trial Design: Employ a randomized complete block design with a minimum of four replications per treatment.
-
Plot Size: Ensure that plot sizes are adequate to minimize spray drift between plots and to allow for representative sampling.
-
Treatments: Include the test insecticide(s) at one or more application rates, a standard registered insecticide for comparison, and an untreated control.
-
Application: Apply the insecticides using calibrated spray equipment to ensure uniform coverage. Record the application volume, pressure, and environmental conditions.
-
Sampling: Conduct pre-treatment pest population assessments. Post-treatment assessments should be carried out at regular intervals (e.g., 3, 7, and 14 days after application).
-
Efficacy Evaluation: Assess the pest population density (e.g., number of larvae per plant or per unit area) in the central rows of each plot to avoid edge effects.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments. Calculate the percentage of pest control for each treatment relative to the untreated control.
Figure 4: Generalized workflow for an insecticide field efficacy trial.
Conclusion
The emergence of meta-diamide insecticides, exemplified by broflanilide, represents a significant advancement in chemical pest control. Its novel mode of action on the GABA-gated chloride channel provides a distinct advantage over the ryanodine receptor-targeting anthranilic diamides, particularly in the context of insecticide resistance management. The superior intrinsic toxicity of broflanilide and its excellent field performance, coupled with the absence of cross-resistance to existing insecticide classes, position it as a valuable tool for the sustainable control of a wide range of destructive pests. For researchers and professionals in drug development, the unique allosteric modulation of the insect GABA receptor by meta-diamides presents a promising avenue for the discovery of new insecticidal compounds.
References
- Comparative Toxicity and Joint Effects of Chlorantraniliprole and Carbaryl Against the Invasive Spodioptera frugiperda (Lepidoptera: Noctuidae). Journal of Economic Entomology, 115(4), 1257-1267. [Link]
- Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance.
- Silence of Ryanodine Receptor Gene Decreases Susceptibility to Chlorantraniliprole in the Oriental Armyworm, Mythimna Separata Walker. Pesticide Biochemistry and Physiology, 153, 137-144. [Link]
- Exploring the Interaction Mechanism of Desmethyl-broflanilide in Insect GABA Receptors and Screening Potential Antagonists by In Silico Simulations. Journal of Agricultural and Food Chemistry, 68(50), 14768-14780. [Link]
- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- IRAC Susceptibility Test Methods. Insecticide Resistance Action Committee. [Link]
- Exploring the Interaction Mechanism of Desmethyl-broflanilide in Insect GABA Receptors and Screening Potential Antagonists by In Silico Simulations.
- This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3474. [Link]
- Chlorantraniliprole (CP) induces high-activity bursts of RyR1 activity.
- Broflanilide effectively controls Helicoverpa armigera and Spodoptera exigua exhibiting diverse susceptibilities to chlorantraniliprole and emamectin benzoate.
- Discovery and mode of action of a novel insecticide, broflanilide. Morressier. [Link]
- Silence of Ryanodine Receptor Gene Decreases Susceptibility to Chlorantraniliprole in the Oriental Armyworm, Mythimna Separ
- Quantifying pesticide efficacy from multiple field trials.
- Baseline Susceptibility, Cross-Resistance, and Sublethal Effects of Broflanilide, a Novel Meta-Diamide Pesticide, in Spodoptera litura. MDPI. [Link]
- Study on the synthesis of anthranilicdiamides insecticide.
- G3'MTMD3 in the insect GABA receptor subunit, RDL, confers resistance to broflanilide and fluralaner. PLoS Genetics, 19(6), e1010816. [Link]
- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
- Method No: 036. Insecticide Resistance Action Committee. [Link]
- Natural Products for the Control of Scaphoideus titanus in Vineyards: A Summary of Five-Year Field Trials. MDPI. [Link]
- GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. Frontiers in Pharmacology, 12, 768393. [Link]
- The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel.
- Broflanilide effectively controls Helicoverpa armigera and Spodoptera exigua exhibiting diverse susceptibilities to chlorantraniliprole and emamectin benzoate. Pest Management Science, 77(3), 1262-1272. [Link]
- Novel mutations and mutation combinations of ryanodine receptor in a chlorantraniliprole resistant population of Plutella xylostella (L.). Scientific Reports, 4, 6924. [Link]
- An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
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- 8. irac-online.org [irac-online.org]
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- 10. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel mutations and mutation combinations of ryanodine receptor in a chlorantraniliprole resistant population of Plutella xylostella (L.) - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
assessing the enantiomeric purity of 2-Amino-N,3-dimethylbenzamide derivatives
A Comparative Guide to Assessing the Enantiomeric Purity of 2-Amino-N,3-dimethylbenzamide Derivatives
Authored by: A Senior Application Scientist
In the landscape of modern chemical research, particularly within pharmaceutical and agrochemical development, the stereochemistry of a molecule is not a trivial detail—it is a critical determinant of its biological activity, efficacy, and safety. Derivatives of this compound are integral intermediates and building blocks in the synthesis of a variety of bioactive compounds, including novel insecticides.[1][2][3] The presence of a chiral center in these derivatives necessitates rigorous control and accurate measurement of their enantiomeric composition. The term enantiomeric excess (ee) is the measure of this purity, and its precise determination is a cornerstone of asymmetric synthesis and quality control.[4]
This guide provides a comprehensive comparison of the principal analytical methodologies for . We will delve into the theoretical underpinnings and practical applications of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our focus extends beyond mere procedural outlines to explain the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate technique for their specific analytical challenges.
Pillar 1: A Comparative Overview of Core Analytical Techniques
The selection of an analytical method is a critical decision dictated by a trade-off between resolution, sensitivity, speed, cost, and the intrinsic properties of the analyte. For this compound derivatives, which possess both amine and amide functionalities, several high-fidelity options are available.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely employed technique for enantioseparation due to its versatility and high resolving power.[5][6] The principle lies in the differential interaction of the enantiomers with a Chiral Stationary Phase (CSP). These CSPs create a transient diastereomeric complex with each enantiomer, leading to different retention times and, consequently, their separation.
-
Expertise & Experience: The success of a chiral HPLC separation hinges on the selection of the CSP. For amine and amide-containing molecules like our target derivatives, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin, vancomycin) are particularly effective.[7][8] They offer multiple interaction sites—ionic, hydrogen bonding, and π-π stacking—that are crucial for resolving the subtle structural differences between enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are also a robust choice, offering broad applicability.[9] The choice of mobile phase, typically a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is critical for optimizing selectivity and resolution.
-
Trustworthiness: The method's self-validating nature comes from its high reproducibility and the ability to achieve baseline separation of enantiomers. Quantification is straightforward, with the enantiomeric excess calculated directly from the peak areas of the two enantiomers in the chromatogram.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and environmental sustainability. It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[10] The low viscosity and high diffusivity of supercritical CO₂ allow for much faster separations and higher throughput without a significant loss of resolution.[11]
-
Expertise & Experience: SFC often employs the same CSPs as chiral HPLC, making method development transferable. A small amount of a polar co-solvent (modifier), such as methanol or ethanol, is typically added to the CO₂ to modulate analyte retention and improve peak shape. For basic compounds like the this compound derivatives, the addition of a small percentage of an amine additive (e.g., diethylamine) to the modifier can be crucial to prevent peak tailing and improve resolution by masking residual silanol groups on the silica support. The high speed of SFC makes it exceptionally well-suited for high-throughput screening applications in drug discovery.[10][11]
-
Trustworthiness: Like HPLC, SFC provides reliable quantification based on peak area. The orthogonality of SFC to reversed-phase HPLC also makes it a valuable tool for cross-validation of analytical results, enhancing confidence in the determined enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach that does not rely on physical separation. Instead, it differentiates enantiomers in solution by converting them into diastereomers (covalently or non-covalently), which are inherently non-equivalent in the NMR spectrum and thus produce separate signals.[12]
-
Expertise & Experience: There are two primary NMR methods for determining enantiomeric purity:
-
Chiral Derivatizing Agents (CDAs): The amine functionality of the this compound derivative is reacted with an enantiomerically pure CDA, such as Mosher's acid chloride (MTPA-Cl), to form a stable mixture of diastereomeric amides.[13] These diastereomers will exhibit distinct chemical shifts for protons near the chiral center, allowing their relative concentrations to be determined by integrating the corresponding signals.[14] This method is robust but requires the derivatization reaction to proceed to completion without any kinetic resolution.
-
Chiral Solvating Agents (CSAs): An enantiomerically pure CSA is added to the NMR sample, forming weak, transient diastereomeric complexes with the enantiomers.[15] This association induces small but measurable differences in the chemical shifts of the enantiomers' signals. This method is non-destructive but may require careful optimization of the solvent, temperature, and concentration of the CSA to achieve sufficient signal resolution.[16][17]
-
-
Trustworthiness: The primary advantage of NMR is that it is a primary ratio analysis method. The ratio of enantiomers is determined directly from the integral ratio of well-resolved signals, minimizing the need for calibration curves. However, the accuracy is highly dependent on achieving baseline resolution of the diastereotopic signals.
Comparative Performance Summary
| Feature | Chiral HPLC | Chiral SFC | NMR Spectroscopy |
| Principle | Chromatographic Separation | Chromatographic Separation | Spectral Differentiation |
| Resolution | Very High | High to Very High | Moderate to High |
| Sensitivity | High (ng to pg level) | High (ng to pg level) | Low (mg to µg level) |
| Analysis Time | 10-30 minutes | 1-10 minutes | 5-20 minutes (plus reaction time for CDA) |
| Sample Throughput | Moderate | High | Low to Moderate |
| Solvent Consumption | High (Organic Solvents) | Low (Mainly CO₂) | Very Low |
| Sample Requirement | Non-destructive (can be recovered) | Non-destructive (can be recovered) | Non-destructive (with CSA); Destructive (with CDA) |
| Cost | Moderate | High | High (instrumentation) |
| Key Advantage | Versatility and established methods | Speed and green chemistry | No physical separation needed; primary ratio analysis |
Pillar 2: Validated Experimental Protocols & Workflows
The following sections provide detailed, step-by-step methodologies that serve as a robust starting point for .
General Analytical Workflow
The process of determining enantiomeric purity follows a logical sequence, although the specific steps vary between techniques.
Caption: General workflow for enantiomeric purity assessment.
Protocol 1: Chiral HPLC Method
This protocol is designed for the direct separation of enantiomers on a Chiral Stationary Phase.
1. Materials & Instrumentation:
-
HPLC system with UV detector
-
Chiral Stationary Phase: CHIROBIOTIC T column (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Methanol
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Sample: this compound derivative dissolved in mobile phase (approx. 1 mg/mL).
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or UV max of the compound)
-
Injection Volume: 10 µL
-
Elution Mode: Isocratic. The ratio of Mobile Phase A to B must be optimized. Start with 80:20 (A:B) and adjust based on retention and resolution. The goal is to achieve a resolution (Rs) value greater than 1.5.
3. Procedure:
-
Equilibrate the column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and confirm separation.
-
Inject the test sample.
-
Integrate the peak areas (A1 and A2) for the two enantiomers.
4. Data Analysis:
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = (|A1 - A2| / (A1 + A2)) * 100
Caption: Principle of enantiomeric separation on a CSP.
Protocol 2: NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)
This protocol uses (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl or Mosher's Acid Chloride] as the CDA.
1. Materials & Instrumentation:
-
NMR Spectrometer (≥400 MHz)
-
High-quality NMR tubes
-
(R)-MTPA-Cl
-
Anhydrous deuterated chloroform (CDCl₃)
-
Anhydrous pyridine or triethylamine (as a base)
-
Sample: Enantiomerically enriched this compound derivative.
2. Derivatization Procedure:
-
In a dry vial, dissolve ~5-10 mg of the amine derivative in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess (1.2 equivalents) of anhydrous pyridine.
-
Add 1.1 equivalents of (R)-MTPA-Cl to the solution.
-
Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or ¹H NMR).
-
Transfer the reaction mixture directly to an NMR tube for analysis.
3. NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomers formed. Protons close to the newly formed amide bond or the original chiral center are most likely to show separation.
4. Data Analysis:
-
Carefully integrate the selected pair of diastereotopic signals (I_R and I_S).
-
Calculate the diastereomeric ratio (dr), which corresponds to the enantiomeric ratio of the starting material: dr = I_R : I_S.
-
Calculate the enantiomeric excess: % ee = (|I_R - I_S| / (I_R + I_S)) * 100.
Caption: Formation of diastereomers for NMR analysis.
Pillar 3: Authoritative Grounding & Concluding Remarks
The accurate assessment of enantiomeric purity is a non-negotiable aspect of modern chemical synthesis and analysis. For this compound derivatives, Chiral HPLC and SFC stand out as the premier methods for routine, high-sensitivity analysis, with SFC offering a clear advantage in throughput and sustainability. NMR spectroscopy, while less sensitive, provides an invaluable orthogonal technique that relies on a different physical principle, making it an excellent tool for method validation and for instances where chromatographic methods are challenging to develop.
The choice of method should be guided by the specific requirements of the analysis: high-throughput screening will favor SFC, routine quality control can be robustly handled by HPLC, and structural confirmation or complex mixture analysis may benefit from the detailed information provided by NMR. By understanding the fundamental principles and practical nuances of each technique, researchers can confidently and accurately characterize the stereochemical integrity of these vital chemical building blocks.
References
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]
- Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Chemistry – An Asian Journal. [Link]
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]
- Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
- This compound. Acta Crystallographica Section E. [Link]
- 2-Amino-N,3-dimethyl-benzamide.
- Determination of enantiomeric excess.
- Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry.
- Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Marine Drugs. [Link]
- Chiral Amino Acid and Peptide Separations – the Next Generation.
- ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases.
- [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. [Link]
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]
- Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry.
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- 16. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholarsmine.mst.edu [scholarsmine.mst.edu]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 2-Amino-N,3-dimethylbenzamide Analysis
Introduction
In the landscape of pharmaceutical development and manufacturing, the rigorous and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Amino-N,3-dimethylbenzamide, a key building block in the synthesis of various pharmaceutical agents, requires precise analytical characterization to ensure the quality, safety, and efficacy of the final drug product.[1] This guide provides an in-depth cross-validation of three principal analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document is designed for researchers, scientists, and drug development professionals, offering a comparative analysis grounded in scientific principles and practical application. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and compare their performance based on key validation parameters as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[2][3]
The Importance of Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3] This is a critical component of Good Manufacturing Practices (GMP) and is mandated by regulatory agencies worldwide.[4] A well-validated method provides a high degree of assurance that the measurements are accurate, reliable, and reproducible.[4][5] For an intermediate like this compound, this ensures control over the manufacturing process and the quality of the final API.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol |
| Appearance | Solid |
| Key Functional Groups | Primary aromatic amine, secondary amide, methyl groups |
The presence of a chromophore (the substituted benzene ring) makes it suitable for UV detection. The primary amine and amide groups are polar, influencing its chromatographic behavior and providing sites for potential derivatization.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. For the analysis of this compound, a reversed-phase HPLC method is the most common approach.
Principle
In reversed-phase HPLC, the analyte is separated based on its partitioning between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. The UV detector measures the absorbance of the analyte as it passes through the flow cell, and the response is proportional to its concentration.
Experimental Protocol: A Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately quantify the analyte in the presence of its impurities and degradation products.[6][7]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 20% B
-
22-27 min: 20% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm (based on the UV absorbance of the benzamide chromophore)
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the test sample, dissolve in the diluent to achieve a target concentration within the calibration range.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are essential.[3] These studies intentionally degrade the sample to identify potential degradation products and ensure the method can separate them from the parent analyte.[8]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 12 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
After exposure, the stressed samples are diluted to the target concentration and analyzed. The chromatograms are examined for new peaks, and the peak purity of the main component is assessed using a photodiode array (PDA) detector.
Method Validation Parameters (Typical Acceptance Criteria)
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, impurities, or degradation products at the retention time of the analyte. Peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Range | Typically 80-120% of the test concentration. |
| Accuracy | 98.0% to 102.0% recovery. |
| Precision | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%). |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] Due to the polar nature and relatively low volatility of this compound, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[8]
Principle
In GC, a sample is vaporized and injected into a heated column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Derivatization: A Critical Step
The primary amine group in this compound requires derivatization to reduce its polarity and improve its chromatographic properties. Silylation is a common derivatization technique for amines.
Derivatization Reaction:
Reacting this compound with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) will replace the active hydrogens on the amine group with trimethylsilyl (TMS) groups.
Experimental Protocol: GC-MS Analysis
Derivatization Procedure:
-
Accurately weigh about 1 mg of the sample or standard into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Method Validation Considerations
Validation of a GC-MS method follows similar principles to HPLC, with a focus on specificity (mass spectral confirmation), linearity, precision, and accuracy. The derivatization step adds another layer of complexity that must be controlled and validated for completeness and reproducibility.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification, especially in complex matrices.[9]
Principle
After separation by LC, the analyte is ionized (typically by electrospray ionization, ESI) and enters the mass spectrometer. In a triple quadrupole mass spectrometer, the first quadrupole (Q1) selects the precursor ion (the protonated molecule of this compound). The precursor ion is then fragmented in the second quadrupole (q2, the collision cell), and the resulting product ions are monitored by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
Experimental Protocol: LC-MS/MS Analysis
This protocol is adapted from a method for a structurally similar compound, 2-amino-5-chloro-N,3-dimethylbenzamide.[10]
LC Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition:
-
Precursor Ion (Q1): m/z 165.1 (M+H)⁺
-
Product Ion (Q3): A specific fragment ion (e.g., m/z 133.1, corresponding to the loss of methylamine) would be determined during method development.
-
-
Collision Energy: Optimized for the specific MRM transition.
-
Dwell Time: 100 ms
Method Validation Parameters
LC-MS/MS methods are validated similarly to HPLC-UV methods, but typically achieve much lower LOD and LOQ values. Matrix effects, where components of the sample matrix suppress or enhance the ionization of the analyte, must also be evaluated.
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-charge ratio (after GC separation) | Mass-to-charge ratio of precursor and product ions (after LC separation) |
| Sample Volatility | Not required | Required (derivatization needed) | Not required |
| Selectivity | Moderate | High (based on retention time and mass spectrum) | Very High (based on retention time and MRM transition) |
| Sensitivity (LOQ) | ~10-50 ng/mL | ~1-10 ng/mL (post-derivatization) | ~0.1-1 ng/mL |
| Throughput | High | Moderate (due to derivatization and longer run times) | High |
| Cost | Low | Moderate | High |
| Expertise Required | Intermediate | High | High |
| Primary Application | Routine QC, purity, assay | Impurity identification, analysis of volatile impurities | Trace-level quantification, bioanalysis, impurity identification |
Conclusion and Recommendations
The cross-validation of these three powerful analytical techniques provides a comprehensive toolkit for the analysis of this compound.
-
HPLC-UV stands out as the most practical and cost-effective method for routine quality control, including assay and purity testing in a manufacturing environment. Its robustness and high throughput make it ideal for release testing of raw materials and intermediates.
-
GC-MS , while requiring a derivatization step, offers excellent selectivity and is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to LC analysis. It can be a valuable tool for process development and impurity profiling.
-
LC-MS/MS is the undisputed choice for applications requiring the highest sensitivity and selectivity, such as the analysis of trace-level impurities, quantification in biological matrices for pharmacokinetic studies, or the characterization of unknown degradation products.
A comprehensive analytical strategy for this compound should leverage the strengths of each technique. HPLC-UV should be the primary method for routine quality control. GC-MS and LC-MS/MS should be employed as complementary techniques for in-depth impurity profiling, stability studies, and bioanalytical applications, ensuring a complete and robust understanding of the analytical profile of this important pharmaceutical intermediate.
References
- [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. (2022). PubMed. [Link]
- Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. (2016). Spectroscopy Online. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S.
- Development of forced degradation and stability indicating studies of drugs—A review. (2013).
- A stability indicating HPLC method for the determination of clobazam and its basic degradation product characteriz
- This compound. (2012). PubMed Central. [Link]
- Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. [Link]
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2024). Proclinical. [Link]
- Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. (2023).
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2023). PubMed Central. [Link]
- Development and Validation of Stability-Indicating RP-HPLC Method for Determination of Indapamide and Amlodipine Besylate. (2020).
- GC-MS of N,N-dimethylbenzamide (7). (n.d.).
- Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. (2019). SAS Publishers. [Link]
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- 5. biomedres.us [biomedres.us]
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- 7. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
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comparing the cost-effectiveness of different 2-Amino-N,3-dimethylbenzamide synthesis methods
An Expert's Guide to the Cost-Effective Synthesis of 2-Amino-N,3-dimethylbenzamide
Introduction
This compound is a pivotal chemical intermediate, most notably serving as a key building block in the synthesis of anthranilic diamide insecticides such as chlorantraniliprole.[1][2] The efficiency and cost-effectiveness of its production are therefore of significant interest to the agrochemical and pharmaceutical industries. The selection of a synthetic route on an industrial scale is a complex decision, balancing raw material costs, process complexity, reaction yield, safety, and environmental impact.
This guide provides a comparative analysis of the most prominent synthetic methodologies for this compound, offering researchers and process chemists the critical data and expert insights needed to make informed decisions. We will dissect each pathway, evaluating its strengths and weaknesses from both a chemical and economic perspective.
Comparative Analysis of Synthetic Routes
We will explore three primary synthetic pathways, each starting from a different commercially available precursor:
-
The Nitro-Reduction Pathway: Starting from 3-Methyl-2-nitrobenzoic Acid.
-
The Anthranilic Acid Pathway: Starting from 2-Amino-3-methylbenzoic Acid.
-
The o-Toluidine Pathway: A multi-step synthesis from a bulk commodity chemical.
Route 1: The Nitro-Reduction Pathway
This is arguably the most common and well-documented approach, starting from the readily available 3-methyl-2-nitrobenzoic acid. The core of this strategy involves the formation of the amide bond followed by the reduction of the nitro group.
Chemical Strategy & Rationale
The logic of this pathway is sound: the nitro group is a robust placeholder that does not interfere with the initial amidation reaction. Its subsequent reduction in the final step unveils the desired aniline functionality. There are two main variations:
-
Variation 1A: Amidation of the carboxylic acid, followed by reduction.
-
Variation 1B: Esterification of the acid, amidation of the ester, then reduction.
The choice between these depends on the desired reaction conditions for amidation. Direct amidation of the carboxylic acid often requires harsh conditions or coupling agents, whereas amidation of the methyl ester can proceed more smoothly with methylamine.
Workflow Diagram: Nitro-Reduction Pathway
Caption: Key variations of the Nitro-Reduction Pathway.
Key Comparison Point: The Reduction Step
The cost and scalability of this route are heavily influenced by the choice of reducing agent for the nitro group.
-
Iron Powder in Acid (Béchamp Reduction): This is a classic, cost-effective method suitable for large-scale production. Iron is cheap and the reaction is robust. However, it generates large quantities of iron oxide sludge, posing a significant waste disposal challenge.[3]
-
Catalytic Hydrogenation (H₂/Pd-C): This method is cleaner, producing only water as a byproduct. It often results in higher purity products and excellent yields (typically >95%).[4] The main drawbacks are the high cost of the palladium catalyst and the safety requirements for handling high-pressure hydrogen gas, which necessitates specialized equipment.[4]
Experimental Protocol (Variation 1B)
This protocol is synthesized from common literature procedures, such as that described in patent CN101492387B.[4]
Step 1: Synthesis of 3-Methyl-2-nitro-N-methylbenzamide from the corresponding methyl ester.
-
To a reaction vessel, add methyl 3-methyl-2-nitrobenzoate (1.0 eq).
-
Add a solution of methylamine in a lower alcohol (e.g., methanol, ~1.5 eq of methylamine).
-
Heat the mixture with stirring to approximately 60-65°C for 4-6 hours.
-
Monitor reaction completion via TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can be used directly or recrystallized from ethanol to yield high-purity 3-methyl-2-nitro-N-methylbenzamide (Typical Yield: 90-95%).
Step 2: Reduction to this compound using Iron.
-
Charge a reactor with water and an acid (e.g., acetic acid or hydrochloric acid).
-
Add iron powder (approx. 3.0 eq) to create a slurry.
-
Heat the slurry to 70-75°C.
-
Slowly add the 3-methyl-2-nitro-N-methylbenzamide from the previous step.
-
Maintain the temperature and stir vigorously for 3-5 hours until the reaction is complete.
-
Cool the mixture, basify with an aqueous base (e.g., NaOH) to precipitate iron salts, and filter.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product (Typical Yield: 85-90%).
Route 2: The Anthranilic Acid Pathway
This pathway starts from 2-amino-3-methylbenzoic acid, which has the advantage of beginning with the correct amino-substitution pattern. The primary challenge is the chemoselective formation of the amide bond without side reactions involving the aniline amine.
Chemical Strategy & Rationale
The direct coupling of a carboxylic acid and an amine is an attractive, atom-economical approach.[5] However, the presence of two nucleophilic groups (the aniline amine and the added methylamine) complicates the reaction. Modern catalytic methods offer a solution.
-
Traditional Approach: This involves activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂). The highly reactive acid chloride then reacts preferentially with the more nucleophilic methylamine. This method is effective but generates corrosive HCl and SO₂ byproducts.
-
Catalytic Direct Amidation: This is a greener approach. Boron-based catalysts, such as boric acid or B(OCH₂CF₃)₃, can facilitate the direct condensation of the carboxylic acid and methylamine by activating the carboxyl group and removing water.[6][7] This avoids the need for stoichiometric activating agents and reduces waste.[8]
Workflow Diagram: Anthranilic Acid Pathway
Caption: Comparison of traditional vs. modern catalytic amidation.
Experimental Protocol (Catalytic Direct Amidation)
This protocol is based on principles of modern boron-catalyzed amidations.[6]
-
In a flask equipped with a Dean-Stark apparatus, combine 2-amino-3-methylbenzoic acid (1.0 eq), boric acid (0.1 eq), and a high-boiling solvent like toluene or xylene.
-
Add an aqueous solution of methylamine (1.5 - 2.0 eq).
-
Heat the mixture to reflux (approx. 110-140°C). Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue refluxing for 12-24 hours, monitoring the reaction by HPLC.
-
After completion, cool the reaction mixture.
-
Wash the organic phase with a dilute aqueous base to remove any unreacted starting material and the boric acid catalyst.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography (Typical Yield: 75-85%).
Route 3: The o-Toluidine Pathway
This route represents a "ground-up" approach, starting from the inexpensive bulk chemical o-toluidine. While the raw material cost is low, the process involves multiple steps, increasing labor and processing costs.
Chemical Strategy & Rationale
This pathway builds the molecule sequentially. The key steps would likely involve:
-
Protection: The amino group of o-toluidine is protected (e.g., via acetylation) to prevent side reactions and direct subsequent substitutions.
-
Friedel-Crafts Acylation/Carboxylation: Introduction of a carbonyl group, which will become the benzamide.
-
Nitration: Introduction of the nitro group ortho to the methyl group.
-
Amidation: Formation of the N-methylamide.
-
Reduction & Deprotection: Reduction of the nitro group and removal of the protecting group to yield the final product.
The complexity and number of steps make this route less common, but it remains a viable option if the cost of the more functionalized starting materials (Routes 1 and 2) is prohibitively high.
Workflow Diagram: o-Toluidine Pathway
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- 2. Page loading... [guidechem.com]
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- 5. mdpi.com [mdpi.com]
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- 7. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
A Senior Application Scientist's Guide to the Synthetic Efficiency of Substituted Benzamides
Introduction: The Ubiquitous Benzamide in Modern Chemistry
Substituted benzamides are a cornerstone of modern molecular science. This privileged scaffold is a recurring motif in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their prevalence stems from the amide bond's unique combination of stability and hydrogen bonding capability, which allows for precise molecular recognition in biological systems and tailored properties in materials. For researchers in drug discovery and process development, the efficient and reliable synthesis of substituted benzamides is paramount. The choice of synthetic strategy can profoundly influence yield, purity, scalability, cost-effectiveness, and environmental impact.
This guide provides an in-depth, objective comparison of the leading synthetic methodologies for substituted benzamides. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols for key reactions, and offer a comparative analysis of their performance based on experimental data. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting the optimal synthetic route for their target benzamide.
I. Classical Amide Bond Formation: The Foundation
The traditional approach to forming amide bonds involves the coupling of a carboxylic acid derivative with an amine. These methods, while established, often require activation of the carboxylic acid, which can introduce additional steps and reagents.
The Schotten-Baumann Reaction: A Robust Classic
First described in the 1880s, the Schotten-Baumann reaction remains a widely used method for benzamide synthesis due to its simplicity and generally high yields.[1] It involves the acylation of an amine with an acyl chloride under basic conditions.
Causality of Experimental Choices: The use of an acyl chloride as the starting material is key to this reaction's efficiency. The highly electrophilic carbonyl carbon of the acyl chloride readily reacts with the nucleophilic amine. A base, typically aqueous sodium hydroxide or a tertiary amine like pyridine or triethylamine, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1] The reaction is often performed at low temperatures (0 °C to room temperature) to control the exothermicity and minimize side reactions.
Experimental Protocol: Synthesis of N-Benzylaniline via Schotten-Baumann Reaction [2]
-
In a 100 mL Erlenmeyer flask, combine aniline (2.5 mL, ~0.027 mol) and 25 mL of 10% aqueous sodium hydroxide solution.
-
While vigorously shaking the flask, add benzoyl chloride (3.5 mL, ~0.030 mol) dropwise. Shake for 1 minute after each addition.
-
After the complete addition of benzoyl chloride, stopper the flask and shake vigorously for 15 minutes. The disappearance of the characteristic smell of benzoyl chloride indicates the reaction is nearing completion.
-
The benzanilide product will precipitate as a white solid.
-
Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.
-
Recrystallize the crude product from boiling ethanol to obtain pure benzanilide.
Carbodiimide-Mediated Coupling: A Milder Approach
For more sensitive substrates where the use of acyl chlorides is not feasible, carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) offer a milder alternative.[3] These reagents activate the carboxylic acid in situ, allowing for direct coupling with an amine.
Causality of Experimental Choices: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and a urea byproduct. To improve efficiency and suppress side reactions, such as the formation of N-acylurea byproducts and racemization of chiral centers, additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) are often employed.[3][4] Anhydrous, aprotic solvents are used to prevent the hydrolysis of the activated intermediate.[3]
Experimental Protocol: EDC/HOBt Mediated Synthesis of a Substituted Benzamide [3][5]
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzoic acid (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
Add 1-hydroxybenzotriazole (HOBt) (1.0 - 1.2 equivalents) to the solution and stir until it dissolves.
-
Add the desired amine (1.0 - 1.2 equivalents). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2-3 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equivalents) portion-wise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure benzamide.
II. Catalytic Direct Amidation: Greener and More Atom-Economical Routes
In the quest for more sustainable synthetic methods, direct catalytic amidation of carboxylic acids with amines has emerged as a highly attractive strategy. These methods avoid the pre-activation of the carboxylic acid, reducing waste and improving atom economy.
Boron-Based Catalysis: A Simple and Effective System
Boric acid and its derivatives have been identified as effective catalysts for the direct amidation of carboxylic acids.[2] This approach is lauded for its operational simplicity and the use of an inexpensive and environmentally benign catalyst.
Causality of Experimental Choices: Boric acid is believed to react with the carboxylic acid to form a mixed anhydride or a boronate ester in situ.[6] This intermediate is more electrophilic than the parent carboxylic acid and readily undergoes nucleophilic attack by the amine to form the amide, regenerating the boric acid catalyst. The reaction is typically performed in a non-polar solvent like toluene at reflux with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards product formation.[2]
Experimental Protocol: Boric Acid-Catalyzed Synthesis of N-Benzylbenzamide [2]
-
Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.
-
To the flask, add benzoic acid (3.66 g, 0.03 mol), boric acid (0.186 g, 0.003 mol, 10 mol%), and toluene (88 mL).
-
Stir the mixture for 10 minutes, then add benzylamine (3.4 mL, 0.031 mol).
-
Heat the reaction mixture to reflux using an oil bath and collect the water byproduct in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 8 hours.
-
After cooling to room temperature, pour the mixture into 100 mL of hexanes to precipitate the product.
-
Filter the solid product, wash with cold hexanes, and dry to obtain the N-benzylbenzamide.
III. Transition-Metal Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox
Transition-metal catalysis has revolutionized organic synthesis, and the formation of C-N bonds is no exception. These methods provide powerful tools for the synthesis of N-aryl and other challenging benzamide derivatives.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Workhorse
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, including amides.[7] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.[7]
Causality of Experimental Choices: The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation by a base, and reductive elimination to form the N-aryl benzamide and regenerate the Pd(0) catalyst.[7] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as Xantphos being particularly effective.[8] A strong, non-nucleophilic base like cesium carbonate or sodium tert-butoxide is required to facilitate the deprotonation of the amide. Anhydrous, aprotic solvents are used to maintain the integrity of the catalytic system.
Experimental Protocol: Buchwald-Hartwig Synthesis of an N-Aryl Benzamide [8]
-
In a dry reaction flask under an inert atmosphere, combine the aryl halide (1.0 mmol), the benzamide (1.2 mmol), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add an anhydrous solvent such as toluene or dioxane (5 mL).
-
Heat the mixture to 80-110 °C and stir for the required time, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a copper-catalyzed N-arylation of amides with aryl halides.[9] While historically requiring harsh conditions, modern ligand-assisted protocols have made it a milder and more versatile method.[9]
Causality of Experimental Choices: The mechanism is thought to involve the formation of a copper(I)-amidate complex, which undergoes oxidative addition with the aryl halide to a copper(III) intermediate, followed by reductive elimination to yield the N-arylated product.[9] The use of a copper(I) source, such as CuI, is common. The addition of a ligand, often a diamine or an amino acid derivative, accelerates the reaction and allows for lower temperatures. A base, such as potassium phosphate, is required.
Experimental Protocol: Ligand-Assisted Ullmann Synthesis of an N-Aryl Benzamide [9]
-
To a reaction vessel under an inert atmosphere, add the benzamide (1.0 equiv), aryl halide (1.1 equiv), copper(I) iodide (CuI, 5-10 mol%), a suitable ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Add a high-boiling polar solvent such as dioxane or dimethylformamide (DMF).
-
Heat the reaction mixture to 110 °C and stir for 5-24 hours, monitoring by TLC.
-
After cooling, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
IV. Direct C-H Amidation: A Paradigm Shift in Benzamide Synthesis
Transition-metal-catalyzed C-H activation and amidation represent a paradigm shift in synthetic chemistry, allowing for the direct formation of C-N bonds without the need for pre-functionalized starting materials. Rhodium catalysts have shown particular promise in this area.[10]
Causality of Experimental Choices: These reactions typically employ a directing group on the benzamide substrate, which coordinates to the metal center and positions it for selective activation of a C-H bond, often at the ortho position of the benzene ring. An oxidant is required to facilitate the catalytic cycle. The choice of catalyst, directing group, and oxidant are critical for achieving high efficiency and selectivity.
Experimental Protocol: Rh(III)-Catalyzed ortho-C-H Amidation of a Benzamide [11]
Note: This is a generalized procedure, and specific conditions will vary depending on the substrate and amidating agent.
-
To a sealed tube, add the N-substituted benzamide (1.0 equiv), the rhodium catalyst (e.g., [RhCp*Cl₂]₂, 2.5 mol%), and a silver salt oxidant (e.g., AgSbF₆, 20 mol%).
-
Add the amidating agent and a suitable solvent (e.g., 1,2-dichloroethane).
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 80-120 °C) for the required time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
V. Comparative Analysis of Synthetic Methods
The choice of the most appropriate synthetic method for a given substituted benzamide depends on a multitude of factors, including the availability of starting materials, the presence of sensitive functional groups, and the desired scale of the reaction. The following table provides a comparative overview of the methods discussed.
| Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Reported Yield Range (%) | Key Advantages | Key Disadvantages |
| Schotten-Baumann | Acyl Chloride, Amine | Aqueous NaOH or Pyridine | 0°C to Room Temp, 2-4 hours | 70-95% | High yields, fast, robust.[1] | Acyl chlorides can be moisture-sensitive.[1] |
| Carbodiimide Coupling | Carboxylic Acid, Amine | DCC or EDC, HOBt, DMAP | Room Temp, 4-24 hours | 60-90% | Mild conditions, broad scope.[1][3] | Forms urea byproduct that can be difficult to remove.[1] |
| Boric Acid Catalysis | Carboxylic Acid, Amine | Boric Acid | Reflux in Toluene, 8-20 hours | 81-89% | Green, atom-economical, inexpensive catalyst.[2] | Requires elevated temperatures and water removal. |
| Buchwald-Hartwig | Aryl Halide, Benzamide | Pd catalyst, Phosphine ligand, Base | 80-110°C, 12-24 hours | 70-95% | Excellent for N-aryl benzamides, broad scope.[7][8] | Expensive catalyst and ligands, requires inert atmosphere. |
| Ullmann Condensation | Aryl Halide, Benzamide | Cu catalyst, Ligand, Base | 110°C, 5-24 hours | 65-90% | More economical than Pd-catalysis.[9] | Often requires higher temperatures than Buchwald-Hartwig.[12] |
| C-H Amidation | Benzamide, Amidating agent | Rh catalyst, Oxidant | 80-120°C, 12-24 hours | 50-85% | Atom-economical, avoids pre-functionalization.[10] | Limited substrate scope, expensive catalyst. |
VI. Visualization of Synthetic Workflows
To further elucidate the practical aspects of these synthetic methods, the following diagrams illustrate a generalized laboratory workflow and the catalytic cycle for a transition-metal catalyzed reaction.
Caption: A generalized workflow for the synthesis of substituted benzamides.
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A Senior Application Scientist's Guide to the Validation of a UPLC-MS/MS Method for 2-Amino-N,3-dimethylbenzamide in Environmental Samples
This guide provides a comprehensive framework for the validation of a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 2-Amino-N,3-dimethylbenzamide in complex environmental matrices. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable analytical methods for environmental monitoring and risk assessment. We will delve into the critical validation parameters, offering a comparative analysis with alternative techniques and grounding our recommendations in established regulatory guidelines.
Introduction: The Need for a Validated UPLC-MS/MS Method
This compound, a potential environmental contaminant, necessitates a highly sensitive and specific analytical method for its detection and quantification at trace levels. While traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, they often lack the required sensitivity and selectivity, especially in complex matrices such as soil, sediment, and wastewater. UPLC-MS/MS offers unparalleled advantages in this context, providing superior chromatographic resolution, reduced run times, and confident analyte identification and quantification through Multiple Reaction Monitoring (MRM).
The validation of any analytical method is paramount to ensure the reliability and integrity of the generated data. This process demonstrates that the method is suitable for its intended purpose.[1][2][3][4] This guide will follow the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Environmental Protection Agency (EPA), and AOAC INTERNATIONAL.[1][3][5][6][7][8][9]
Methodological Comparison: UPLC-MS/MS vs. Alternative Techniques
The selection of an analytical technique is a critical first step. Here, we compare the projected performance of a UPLC-MS/MS method for this compound with other viable alternatives.
| Parameter | UPLC-MS/MS | HPLC-UV | GC-MS |
| Selectivity | Very High (based on precursor/product ion transitions) | Low to Moderate (risk of co-eluting interferences) | High (mass spectral identification) |
| Sensitivity (LOD/LOQ) | Very High (pg/L to ng/L range) | Moderate (µg/L to mg/L range) | High (ng/L range) |
| Speed | High (run times < 5 min) | Low (run times > 10 min) | Moderate (run times 5-15 min) |
| Matrix Effect | High susceptibility, requires careful management | Low susceptibility | Moderate susceptibility |
| Derivatization | Not typically required | Not required | May be required to improve volatility |
| Sample Throughput | High | Low | Moderate |
As the table illustrates, UPLC-MS/MS is the superior choice for the trace-level quantification of this compound in environmental samples due to its exceptional sensitivity and selectivity.
The Validation Workflow: A Step-by-Step Guide
A robust method validation encompasses a series of experiments designed to assess the performance and reliability of the analytical procedure.
Caption: A typical workflow for the development and validation of an analytical method.
Proposed UPLC-MS/MS Method
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 50 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Hypothetical transitions for this compound would be determined by infusing a standard solution and selecting the most abundant precursor ion and two prominent product ions for quantification and confirmation, respectively.
Sample Preparation
A critical aspect of method performance is the sample preparation procedure, which aims to extract the analyte of interest and remove potential interferences.
Caption: A generalized sample preparation workflow for environmental matrices.
Core Validation Parameters: Experimental Design and Acceptance Criteria
The following sections detail the experimental approach for each validation parameter, based on internationally recognized guidelines.[1][2][3][4][7]
Selectivity and Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[4]
Experimental Protocol:
-
Analyze blank samples of at least five different environmental matrices (e.g., river water, wastewater effluent, sandy soil, clay soil, sediment) to assess for interfering peaks at the retention time of the analyte.
-
Analyze spiked samples of these matrices to confirm that the analyte peak is well-resolved from any matrix components.
Acceptance Criteria: The response of interfering peaks in blank samples should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte.
Linearity and Range
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte.
Experimental Protocol:
-
Prepare a series of at least six calibration standards by spiking the analyte into a representative blank matrix extract.
-
Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (r²).
Acceptance Criteria: A linear relationship is demonstrated if r² ≥ 0.995. The calibration curve should be fitted with a weighted (e.g., 1/x or 1/x²) linear regression.
Accuracy and Precision
Objective: To assess the closeness of agreement between the measured value and a true value (accuracy) and the degree of scatter between a series of measurements (precision).[10]
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking the analyte into a representative blank matrix.
-
Analyze five replicates of each QC level on three separate days to determine intra-day (repeatability) and inter-day (intermediate) precision and accuracy.
Data Presentation:
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low | 1 | 98.5 | 4.2 | 101.2 | 5.8 |
| Medium | 50 | 102.1 | 2.5 | 100.5 | 3.1 |
| High | 200 | 99.3 | 1.8 | 99.8 | 2.4 |
Acceptance Criteria: The mean accuracy should be within 85-115% (80-120% at the LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[10]
Experimental Protocol:
-
LOD: Can be estimated based on the signal-to-noise ratio (S/N) of a low-concentration standard (typically S/N ≥ 3).
-
LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (S/N ≥ 10).
Expected Performance:
| Parameter | Water (ng/L) | Soil (µg/kg) |
| LOD | 0.5 | 0.1 |
| LOQ | 1.5 | 0.3 |
Matrix Effects
Objective: To evaluate the suppression or enhancement of the analyte's ionization due to co-eluting matrix components.[11][12][13][14][15]
Experimental Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte in a neat solvent.
-
Set B: Blank matrix extract spiked with the analyte post-extraction.
-
Set C: Blank matrix spiked with the analyte before extraction.
-
-
Calculate the matrix effect (ME) and recovery (RE) using the following formulas:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Acceptance Criteria: The matrix effect should be consistent across different sources of the same matrix. An isotopically labeled internal standard is highly recommended to compensate for matrix effects.
Stability
Objective: To evaluate the stability of the analyte in the matrix under different storage conditions.[16][17][18][19]
Experimental Protocol:
-
Analyze QC samples stored under various conditions (e.g., bench-top, refrigerated, frozen) for different durations.
-
Assess freeze-thaw stability by subjecting QC samples to multiple freeze-thaw cycles.
-
Evaluate the stability of the processed samples in the autosampler.
Acceptance Criteria: The analyte is considered stable if the mean concentration of the stored samples is within ±15% of the initial concentration.
Conclusion: A Validated Method for Confident Environmental Analysis
The UPLC-MS/MS method, when properly validated according to the principles outlined in this guide, provides a powerful tool for the accurate and reliable quantification of this compound in challenging environmental matrices. The inherent sensitivity and selectivity of this technique, combined with a rigorous validation process, ensure data of the highest quality, which is essential for informed environmental risk assessment and regulatory compliance. The use of an appropriate internal standard and careful evaluation of matrix effects are critical for achieving accurate results. This guide serves as a robust framework for laboratories to develop and validate their own methods for this and other emerging environmental contaminants.
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- [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed.
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comparative docking studies of 2-Amino-N,3-dimethylbenzamide derivatives
Initiating Initial Research
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Defining Research Scope
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Developing Comparative Analysis Plan
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A Comparative Performance Analysis of 2-Amino-N,3-dimethylbenzamide Against the Commercial PARP Inhibitor Olaparib
Introduction
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically significant strategy, particularly for cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations. PARP inhibitors exploit the concept of synthetic lethality, where the inhibition of a compensatory DNA repair pathway in cancer cells with a pre-existing deficiency in homologous recombination leads to cell death. Olaparib, a first-in-class PARP inhibitor, has set a benchmark in this therapeutic area, with broad FDA approval for various BRCA-mutated cancers. This guide presents a head-to-head performance benchmark of a novel investigational compound, 2-Amino-N,3-dimethylbenzamide, against the commercial standard, Olaparib.
This analysis is designed for researchers, scientists, and drug development professionals, providing an objective comparison supported by detailed experimental protocols and data. The benzamide moiety is a common chemical feature in many PARP inhibitors, suggesting that this compound may exhibit similar activity. This guide will explore its potential as a PARP inhibitor through a series of in vitro assays.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. When SSBs are not repaired, they can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.
However, in cancer cells with BRCA mutations, the HR pathway is deficient. The inhibition of PARP in these cells prevents the repair of SSBs, leading to an accumulation of DSBs that cannot be repaired, ultimately resulting in genomic instability and cell death. This selective killing of cancer cells while sparing normal cells
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-N,3-dimethylbenzamide
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-N,3-dimethylbenzamide, ensuring the safety of personnel and compliance with regulatory standards. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's inherent hazards.
Hazard Assessment and Waste Classification
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. According to available safety data, this compound presents multiple health risks.[1][2]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2] |
| Skin Irritation | H315 | Causes skin irritation[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][2] |
Given these classifications, this compound must be treated as hazardous chemical waste . It is crucial to prevent its release into the environment, as its ecological effects have not been thoroughly investigated.[3] Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is strictly prohibited.[3]
Personal Protective Equipment (PPE) and Safety Precautions
Due to the irritant and potentially toxic nature of this compound, stringent adherence to personal protective equipment protocols is mandatory during all handling and disposal procedures.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.
-
Respiratory Protection: In cases of poor ventilation or the potential for aerosolization, a NIOSH-approved respirator is necessary.[3]
-
Protective Clothing: A laboratory coat is required to prevent skin contact.
All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The following procedure outlines the systematic and compliant disposal of this compound waste. This workflow is designed to align with the general principles of hazardous waste management set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]
Step 1: Waste Segregation and Collection
-
Principle of Segregation: Never mix this compound waste with other chemical waste streams unless their compatibility is confirmed.[8] Incompatible chemicals can react, leading to the generation of toxic gases, fires, or explosions.
-
Waste Container: Collect waste in a designated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene). The container must have a secure, tight-fitting lid.
-
Avoid Dust Formation: If handling the solid form of the compound, take care to avoid creating dust.[3]
Step 2: Hazardous Waste Labeling
-
Clarity and Compliance: The waste container must be clearly labeled as "Hazardous Waste."
-
Content Identification: The label must include the full chemical name: "this compound."
-
Hazard Communication: Affix appropriate hazard symbols (e.g., irritant, harmful).
Step 3: Waste Accumulation and Storage
-
Designated Storage Area: Store the sealed waste container in a designated and properly ventilated satellite accumulation area (SAA) or a central hazardous waste storage facility.[9]
-
Storage Conditions: The storage area should be cool, dry, and away from sources of ignition or incompatible materials.[4]
Step 4: Professional Disposal
-
Licensed Waste Management: The disposal of this compound must be handled by a licensed professional hazardous waste disposal company.[3][8]
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. They will have established protocols and contracts with certified waste management vendors.
-
Recommended Disposal Method: The preferred method of disposal for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3]
Step 5: Decontamination
-
Thorough Cleaning: Decontaminate all labware, surfaces, and equipment that have come into contact with this compound.
-
Solvent Rinse: Use an appropriate solvent, such as ethanol or acetone, to rinse the contaminated items.
-
Soap and Water Wash: Follow the solvent rinse with a thorough washing with soap and water.
-
Rinsate Collection: Collect all decontamination rinsate as hazardous waste and dispose of it according to the procedures outlined above.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean the spill.
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[3]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontaminate the spill area as described above.
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
-
Always have the Safety Data Sheet (SDS) or relevant safety information available for emergency responders.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Capot Chemical. (2019, October 23). MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. Retrieved from Capot Chemical. (No direct URL available in search results)
- Echemi. (n.d.). 3-AMINO-2-HYDROXY-N,N-DIMETHYLBENZAMIDE Safety Data Sheets. Retrieved from Echemi. (No direct URL available in search results)
- PubChem. (n.d.). This compound.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from Vanderbilt University Medical Center. (No direct URL available in search results)
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- BenchChem. (n.d.). Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals. Retrieved from BenchChem. (No direct URL available in search results)
- Echemi. (n.d.). 2-Amino-5-chloro-N,3-dimethylbenzamide SDS, 890707-28-5 Safety Data Sheets. Retrieved from Echemi. (No direct URL available in search results)
- ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from U.S. Department of Health and Human Services. (No direct URL available in search results)
- Chemsrc. (2025, August 23). This compound | CAS#:870997-57-2.
- Department of Toxic Substances Control. (n.d.). Managing Hazardous Waste.
- PubChem. (n.d.). 2-Amino-5-cyano-N,3-dimethylbenzamide.
- National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
- Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from University of Maryland. (No direct URL available in search results)
Sources
- 1. This compound | 870997-57-2 | VJB99757 [biosynth.com]
- 2. This compound | C9H12N2O | CID 16770689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. echemi.com [echemi.com]
- 5. epa.gov [epa.gov]
- 6. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. osha.gov [osha.gov]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


